Product packaging for Methyl isobutyrimidate hydrochloride(Cat. No.:CAS No. 39739-60-1)

Methyl isobutyrimidate hydrochloride

Cat. No.: B1297166
CAS No.: 39739-60-1
M. Wt: 137.61 g/mol
InChI Key: RMXGPHAHPIIESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl isobutyrimidate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B1297166 Methyl isobutyrimidate hydrochloride CAS No. 39739-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylpropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(2)5(6)7-3;/h4,6H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGPHAHPIIESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327324
Record name Methyl 2-methylpropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39739-60-1
Record name Methyl 2-methylpropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methylpropanecarboximidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isobutyrimidate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrimidate hydrochloride is a reactive chemical intermediate belonging to the class of imido esters, also known as Pinner salts. While specific experimental data for this particular compound is not extensively documented in public literature, its properties and reactivity can be largely understood through the well-established chemistry of alkyl imidates. This guide provides a comprehensive overview of its presumed chemical and physical properties, detailed protocols for its synthesis via the Pinner reaction, and its primary application in the formation of amidine linkages, a crucial reaction in bioconjugation and drug development.

Chemical and Physical Properties

This compound is the salt formed from the reaction of isobutyronitrile with methanol in the presence of hydrogen chloride.[1][2] As a Pinner salt, it is a reactive intermediate and is often synthesized in situ for subsequent reactions.[3] Due to its reactivity, particularly its sensitivity to hydrolysis, isolated and purified this compound requires storage under anhydrous conditions at low temperatures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 39739-60-1[4][5]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Appearance Expected to be a crystalline solid.General property of Pinner salts.
Melting Point Not available in literature.
Boiling Point Decomposes upon heating.Imidate salts are thermally unstable.[3]
Solubility Soluble in alcohols. Reacts with water.Expected based on its structure and reactivity.
Purity Commercially available with ≥97% purity.[4]
Storage Store at 4°C, protect from light and moisture.[4]

Table 2: Predicted Spectroscopic Data for Methyl Isobutyrimidate

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR - CH₃ (isopropyl): Doublet, ~1.2 ppm- CH (isopropyl): Septet, ~2.8 ppm- OCH₃: Singlet, ~4.0 ppm- NH₂⁺: Broad singlet, variable chemical shift
¹³C NMR - CH₃ (isopropyl): ~19 ppm- CH (isopropyl): ~35 ppm- OCH₃: ~55 ppm- C=N: ~170 ppm
IR (cm⁻¹) - C=N stretch: ~1650-1690 cm⁻¹- N-H stretch (salt): Broad, ~2400-3200 cm⁻¹- C-O stretch: ~1250 cm⁻¹
Mass Spec (ESI+) [M+H]⁺ (free base): m/z 102.09

Synthesis and Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is the most common method for synthesizing alkyl imidate hydrochlorides from nitriles and alcohols in the presence of anhydrous hydrogen chloride.[1][2][3]

G Pinner Reaction for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyronitrile Isobutyronitrile ReactionVessel Anhydrous Solvent (e.g., Diethyl Ether) Low Temperature Isobutyronitrile->ReactionVessel Methanol Methanol Methanol->ReactionVessel Anhydrous HCl Anhydrous HCl Anhydrous HCl->ReactionVessel Catalyst Product Methyl Isobutyrimidate Hydrochloride ReactionVessel->Product Pinner Reaction G Amidine Formation from Methyl Isobutyrimidate and a Primary Amine cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Imidate Methyl Isobutyrimidate Intermediate Tetrahedral Intermediate Imidate->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Amidinium Amidinium Ion Intermediate->Amidinium Elimination of Methanol Methanol Methanol Intermediate->Methanol

References

Synthesis of Methyl Isobutyrimidate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl isobutyrimidate hydrochloride, a Pinner salt, through the acid-catalyzed reaction of isobutyronitrile with methanol. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and characterization data.

Overview of the Synthesis

The synthesis of this compound is achieved via the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this specific synthesis, isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride salt.[1][2]

The reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to form methyl isobutyrate.[3] Low temperatures are also crucial to prevent the thermodynamically unstable imidate salt from decomposing into an amide and methyl chloride.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
IsobutyronitrileC₄H₇N69.11
Anhydrous MethanolCH₄O32.04
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
Hydrogen Chloride GasHCl36.46

2.2. Equipment

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Drying tube (filled with calcium chloride)

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Rotary evaporator

2.3. Reaction Setup and Procedure

A diagram of the experimental workflow is provided below.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Isobutyronitrile Anhydrous Methanol Anhydrous Diethyl Ether ReactionVessel Three-necked flask at 0-5 °C Reactants->ReactionVessel Stirring Stirring for 2-3 hours ReactionVessel->Stirring HCl_Gas Anhydrous HCl Gas HCl_Gas->ReactionVessel Precipitation Precipitate Formation Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Anhydrous Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product Methyl Isobutyrimidate Hydrochloride Drying->Final_Product Pinner_Reaction_Pathway Isobutyronitrile Isobutyronitrile Protonation Protonation Isobutyronitrile->Protonation HCl HCl HCl->Protonation Nitrilium_Ion Nitrilium Ion (Electrophilic) Protonation->Nitrilium_Ion Nucleophilic_Attack Nucleophilic Attack Nitrilium_Ion->Nucleophilic_Attack Methanol Methanol Methanol->Nucleophilic_Attack Intermediate Protonated Imidate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Methyl Isobutyrimidate Hydrochloride Deprotonation->Product

References

In-Depth Technical Guide: The Postulated Mechanism of Action of Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of specific, in-depth scientific literature detailing the precise mechanism of action, biochemical pathways, and quantitative experimental data for methyl isobutyrimidate hydrochloride. Consequently, this document provides a detailed overview based on the well-established reactivity of the imidate functional group, which is the core reactive moiety of this compound. The information presented herein is intended to serve as a foundational guide for researchers and should be supplemented with empirical validation within specific experimental contexts.

Introduction: The Chemical Nature of this compound

This compound is a chemical compound belonging to the class of imidates. Structurally, it is the hydrochloride salt of the methyl ester of isobutyrimidic acid. The key to its reactivity and, therefore, its mechanism of action lies in the imidate functional group (-C(=NH)-O-). This group is known to be a valuable tool in bioconjugation and chemical biology, primarily for its ability to react with primary amine groups under mild conditions.

The hydrochloride salt form enhances the compound's solubility in aqueous buffers, a critical property for its application in biological systems. The primary application of such a reagent is in the chemical modification of proteins and other biomolecules containing accessible primary amines.

Postulated Core Mechanism of Action: Amidine Formation

The principal mechanism of action of this compound is its reaction with primary amines to form a stable amidine linkage. This reaction is a two-step nucleophilic substitution process.

Target Substrates:

  • The ε-amino group of lysine residues in proteins.

  • The α-amino group at the N-terminus of proteins and peptides.

  • Other primary amine-containing biomolecules or small molecules.

Reaction Steps:

  • Nucleophilic Attack: The unprotonated primary amine of a biomolecule, acting as a nucleophile, attacks the electrophilic carbon atom of the imidate group of methyl isobutyrimidate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, tetrahedral intermediate.

  • Elimination and Amidine Formation: The intermediate collapses, leading to the elimination of a molecule of methanol (CH₃OH) and the formation of a stable, positively charged amidine product.

A significant advantage of this reaction in the context of protein modification is the retention of the positive charge at the site of modification. The primary amine of a lysine residue is protonated at physiological pH, carrying a positive charge. The resulting amidine group also carries a positive charge, thus often preserving the local electrostatic interactions that may be crucial for the protein's native conformation and function.

Below is a conceptual diagram illustrating this core mechanism.

G cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products Protein Protein with Primary Amine (e.g., Lysine-NH2) Attack Nucleophilic Attack by Amine on Imidate Carbon Protein->Attack Imidate Methyl Isobutyrimidate Imidate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methanol Intermediate->Elimination ModifiedProtein Modified Protein (Amidine Linkage) Elimination->ModifiedProtein Methanol Methanol Elimination->Methanol G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis P Prepare Protein in Amine-Free Buffer M Mix Protein and Imidate (Incubate at controlled pH/Temp) P->M R Freshly Prepare Imidate Solution R->M Q Quench with Amine-Containing Buffer M->Q S Purify by Dialysis or SEC Q->S A Confirm Modification (e.g., Mass Spectrometry) S->A

Methyl Isobutyrimidate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for direct human use.

Introduction

Methyl isobutyrimidate hydrochloride is a chemical reagent belonging to the class of imido esters. While specific literature detailing its applications is sparse, its chemical structure dictates its primary utility as a monofunctional reagent for the chemical modification of proteins and as a precursor in the synthesis of certain heterocyclic compounds. This guide provides an in-depth overview of its anticipated uses, reaction mechanisms, and representative experimental protocols, drawing parallels from closely related and well-documented imidates such as methyl acetimidate. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Applications

The principal application of this compound in a research context is the amidination of primary amino groups , particularly the ε-amino group of lysine residues in proteins.[1][2] This modification is a valuable tool in protein chemistry for several reasons:

  • Charge Preservation: The reaction of an imidate with a primary amine converts it into an N-substituted amidine. A key feature of this transformation is the retention of a positive charge at physiological pH, which helps to maintain the native conformation and solubility of the protein.[3]

  • Probing Protein Structure and Function: By modifying specific lysine residues, researchers can investigate their role in protein-protein interactions, enzyme activity, and overall protein stability.

  • Reversible Modification: The amidination of proteins can be reversed under specific conditions, allowing for the restoration of the native protein for further analysis.[4]

A secondary application lies in organic synthesis , where imidates serve as versatile intermediates for the creation of various nitrogen-containing heterocyclic compounds.[3][5][6][7][8]

Chemical Properties and Reaction Mechanism

This compound is the salt of an imido ester. The hydrochloride salt form enhances its stability and solubility in aqueous buffers. The key reactive species is the protonated imidate, which readily reacts with unprotonated primary amines.

The reaction with a lysine residue proceeds via nucleophilic attack of the ε-amino group on the electrophilic carbon of the imidate. This is followed by the elimination of methanol, resulting in the formation of a stable isobutyramidinium group on the lysine side chain.

G MethylIsobutyrimidate CH3-CH(CH3)-C(=NH2+)-OCH3 · Cl- ModifiedLysine Protein-...(CH2)4-NH-C(=NH2+)-CH(CH3)2 · Cl- MethylIsobutyrimidate->ModifiedLysine + Lysine Lysine Protein-...(CH2)4-NH2 Methanol CH3OH caption Amidination of a Lysine Residue

Quantitative Data: Reaction Kinetics

pHTemperature (°C)k_hydrolysis (min⁻¹)k_amidination (min⁻¹)
6.825~0.035~0.005
7.825~0.015~0.015
8.825~0.008~0.030
8.50Not reportedNot reported
8.539Not reportedNot reported

Data adapted from a study on methyl acetimidate. The rate of amidination was determined using denatured aldolase.[9]

Key Observations from Kinetic Data:

  • The rate of hydrolysis decreases with increasing pH in the range of 6.8 to 8.8.

  • The rate of amidination increases with increasing pH in the same range.

  • Both reaction rates are significantly influenced by temperature.

These findings suggest that performing the amidination reaction at a slightly alkaline pH (e.g., 8.0-9.0) will favor the modification of lysine residues over the competing hydrolysis of the imidate reagent.

Experimental Protocols

The following are representative protocols for the use of a monofunctional imidate like this compound in protein modification. These should be considered as starting points and may require optimization for specific proteins and applications.

Protocol 1: Amidination of Lysine Residues in a Purified Protein

Objective: To modify the surface-accessible lysine residues of a protein while preserving its positive charge.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer: 0.2 M triethanolamine-HCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or desalting column

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 20-40 mg/mL.

  • Reaction Initiation: Add the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the imidate over the concentration of lysine residues in the protein.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

  • Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis: Analyze the modified protein using SDS-PAGE to check for any changes in molecular weight or the presence of cross-linked species (though less likely with a monofunctional reagent). The extent of modification can be quantified using methods like amino acid analysis or mass spectrometry.

G caption Protein Amidination Workflow

Conclusion

This compound is a valuable reagent for the chemical modification of proteins, offering the key advantage of preserving the positive charge on lysine residues. While specific data for this compound is limited, its reactivity can be reliably inferred from the extensive studies on other imidates. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this reagent into their studies of protein structure and function. As with any chemical modification, careful optimization and analysis are crucial for obtaining reliable and reproducible results.

References

The Dawn of a New Era in Protein Chemistry: An In-depth Technical Guide to the Discovery and Application of Imidoester Reagents for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and enduring utility of imidoester reagents in the realm of protein modification. From their conceptualization to their modern-day applications, we explore the chemistry, methodology, and impact of these versatile molecules. This document provides a comprehensive resource, complete with historical context, detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

A Historical Perspective: The Genesis of Imidoester Reagents

The journey into the use of imidoesters for protein modification began in the early 1960s, a time of burgeoning interest in the chemical alteration of proteins to understand their structure and function. The seminal work that laid the theoretical and practical foundation for this field was published in 1962 by M. J. Hunter and M. L. Ludwig.[1] Their comprehensive study, "The Reaction of Imidoesters with Proteins and Related Small Molecules," meticulously detailed the reaction of imidoesters with the primary amino groups of proteins—the ε-amino group of lysine residues and the N-terminal α-amino group.

A key advantage of this reaction, as highlighted by Hunter and Ludwig, was the formation of a stable amidine linkage that preserved the positive charge of the original amino group at physiological pH.[2][3][4] This charge preservation was a significant breakthrough, as it minimized conformational changes in the modified protein, thereby maintaining its biological activity. This characteristic set imidoesters apart from other amine-modifying reagents and solidified their importance in protein chemistry.

Following this foundational work, the 1970s saw the application of bifunctional imidoesters as protein cross-linking agents. These reagents, possessing two reactive imidoester groups connected by a spacer arm of a defined length, enabled researchers to covalently link interacting proteins or different domains within a single protein. This provided a powerful tool to probe the quaternary structure of oligomeric proteins and to identify near-neighbor relationships in complex protein assemblies like the ribosome.[5][6] One of the pioneering bifunctional imidoesters, dimethyl suberimidate (DMS), was instrumental in these early studies of protein subunit structures.[6]

The Chemistry of Amidination: Reaction Mechanisms and Specificity

Imidoesters react with primary amines in a nucleophilic substitution reaction to form an N-substituted amidine. The reaction is highly specific for primary amines at a slightly alkaline pH, typically between 8 and 10.[2][3] Below pH 8, the reaction rate is significantly reduced, while at pH values above 10, the hydrolysis of the imidoester becomes a competing reaction, reducing the efficiency of protein modification. The resulting amidine bond is stable under physiological conditions.[4]

The general reaction can be depicted as follows:

Caption: Reaction of an imidoester with a primary amine on a protein.

Quantitative Data on Imidoester Reagents

The utility of bifunctional imidoesters as "molecular rulers" is dependent on the length of the spacer arm separating the two reactive groups. The table below summarizes the spacer arm lengths and other relevant properties of several common homobifunctional imidoester cross-linkers.

ReagentAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)
Dimethyl AdipimidateDMA245.158.6
Dimethyl PimelimidateDMP259.189.2
Dimethyl SuberimidateDMS273.2011.0
Dimethyl 3,3'-dithiobispropionimidateDTBP309.2811.9

Data sourced from Thermo Fisher Scientific product literature.[7]

The efficiency of the cross-linking reaction is influenced by several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the incubation time and temperature. While specific efficiencies vary depending on the protein and experimental conditions, a general principle is to use a 10- to 50-fold molar excess of the cross-linker to the protein.[7]

Experimental Protocols

General Protocol for Protein Cross-linking with Homobifunctional Imidoesters

This protocol provides a general guideline for cross-linking proteins in solution using reagents like DMA, DMP, or DMS.

Materials:

  • Purified protein of interest

  • Homobifunctional imidoester reagent (e.g., DMA, DMP, DMS)

  • Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-9.0 (Note: Avoid buffers containing primary amines, such as Tris or glycine)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the Cross-linking Buffer.

  • Immediately before use, dissolve the imidoester reagent in the Cross-linking Buffer to the desired concentration (e.g., 10-50 mM).

  • Add the cross-linker solution to the protein solution to achieve a final 10- to 50-fold molar excess of the cross-linker over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins.

Detailed Protocol for Cross-linking Antibodies to Protein A/G Beads using Dimethyl Pimelimidate (DMP)

This protocol is specifically for the covalent immobilization of antibodies to Protein A or G agarose beads, a common procedure in immunoprecipitation.[8][9]

Materials:

  • Antibody to be cross-linked

  • Protein A or G agarose beads

  • Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0

  • Cross-linking Reagent: Dimethyl pimelimidate (DMP)

  • Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

  • Storage Buffer: Phosphate Buffered Saline (PBS) with a suitable preservative

Procedure:

  • Incubate the antibody with the Protein A/G beads in PBS to allow for binding (typically 1-2 hours at room temperature or overnight at 4°C).

  • Wash the antibody-bound beads three times with 10 volumes of ice-cold 0.2 M Sodium Borate, pH 9.0, to remove any residual amine-containing buffers.

  • Immediately before use, prepare a 20 mM DMP solution in 0.2 M Sodium Borate, pH 9.0.

  • Resuspend the washed beads in the DMP solution and incubate for 30-45 minutes at room temperature with gentle rotation.

  • Stop the cross-linking reaction by washing the beads twice with 10 volumes of Quenching Buffer.

  • Incubate the beads in Quenching Buffer for 2 hours at room temperature with gentle rotation to ensure all unreacted DMP is quenched.

  • Wash the cross-linked beads three times with PBS.

  • The antibody-cross-linked beads are now ready for use in immunoprecipitation or can be stored in PBS with a preservative at 4°C.

Visualizing Protein Interactions and Workflows

Imidoester-based cross-linking is a powerful tool for elucidating the architecture of protein complexes and their roles in signaling pathways. The distance constraints provided by these reagents can help to map the spatial arrangement of subunits within a complex.

Elucidating Ribosome Structure

Bifunctional imidoesters were instrumental in the early studies of ribosome topography. By cross-linking neighboring ribosomal proteins, researchers could deduce their relative positions within the ribosomal subunits.

Caption: Hypothetical cross-links within ribosomal subunits.

Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Chemical cross-linking can be used to stabilize transient interactions between kinases and their substrates or scaffolding proteins within this pathway, allowing for their identification and characterization.[10][11][12][13]

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus Nuclear Translocation and Gene Expression

Caption: Simplified MAPK signaling cascade.

Experimental Workflow for Protein Interaction Analysis

The general workflow for identifying protein-protein interactions using imidoester cross-linking coupled with mass spectrometry is a multi-step process.

Experimental_Workflow Start Protein Complex of Interest Crosslinking Cross-linking with Imidoester Reagent Start->Crosslinking Separation SDS-PAGE Separation of Cross-linked Products Crosslinking->Separation Digestion In-gel Tryptic Digestion Separation->Digestion Analysis LC-MS/MS Analysis of Peptides Digestion->Analysis Identification Identification of Cross-linked Peptides Analysis->Identification Modeling Computational Modeling of Protein Complex Identification->Modeling

References

An In-depth Technical Guide to the Chemical Structure of Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrimidate hydrochloride, a member of the imidate salt family, is a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical structure, synthesis, and key characterization data. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, where imidates play a crucial role in the formation of various nitrogen-containing heterocycles and amidine functionalities.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure, which is fundamental to its reactivity and utility in synthesis. The key structural and physical properties are summarized in the table below.

PropertyValue
Chemical Name Methyl 2-methylpropanimidate hydrochloride
CAS Number 39739-60-1
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
SMILES CC(C)C(OC)=N.[H]Cl
Melting Point 104-106 °C

Structure Diagram:

Caption: 2D Chemical structure of this compound.

Synthesis via the Pinner Reaction

This compound is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1] In this specific case, isobutyronitrile reacts with methanol in the presence of hydrogen chloride.[2]

Reaction Mechanism

The Pinner reaction proceeds through a series of well-defined steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid (HCl), which increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

  • Proton Transfer: A proton is transferred from the oxonium ion to another methanol molecule.

  • Formation of the Imidate: The intermediate loses a proton to form the neutral imidate.

  • Protonation of the Imidate: The nitrogen of the imidate is protonated by HCl to form the final product, the this compound salt.

Pinner_Reaction_Mechanism cluster_step1 1. Protonation of Nitrile cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Formation of Imidate cluster_step5 5. Formation of Pinner Salt A Isobutyronitrile + HCl B Protonated Nitrile A->B C Protonated Nitrile + Methanol D Protonated Imidate Intermediate C->D E Protonated Imidate Intermediate F Deprotonated Intermediate E->F G Deprotonated Intermediate H Methyl Isobutyrimidate G->H I Methyl Isobutyrimidate + HCl J This compound I->J

Caption: Mechanism of the Pinner reaction for this compound.

Experimental Protocols

Synthesis of this compound[2][3]

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • Isobutyronitrile

  • Methanol (anhydrous)

  • Hydrogen chloride (gas) or a solution of HCl in an anhydrous solvent (e.g., 3 M HCl in cyclopentylmethyl ether)

  • Anhydrous solvent (e.g., light petroleum or cyclopentylmethyl ether)

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

  • A solution of isobutyronitrile (1.0 eq) and anhydrous methanol (1.1 eq) is prepared in an anhydrous solvent (e.g., light petroleum).[2]

  • The mixture is cooled to 0-5 °C in an ice bath.[2]

  • Dry hydrogen chloride gas is bubbled through the stirred solution for approximately 3 hours, maintaining the temperature at 0-5 °C.[2]

  • The reaction mixture is stirred for an additional hour at the same temperature, during which a white crystalline precipitate should form.[2]

  • The reaction vessel is sealed and stored at 0 °C for 48 hours to allow for complete precipitation.[2]

  • The product is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a white solid.[2]

Characterization

The synthesized this compound can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and N-H bonds.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Data Presentation

Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
12.42singlet-1HN-H
11.56singlet-1HN-H
4.29singlet-3HO-CH₃
3.23heptet7.81HCH(CH₃)₂
1.29doublet6.96HCH(CH₃)₂

Source:[3]

¹³C NMR (67.8 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
183.84C=N
60.84O-CH₃
33.14CH(CH₃)₂
18.99CH(CH₃)₂

Source:[2]

Infrared (IR) Spectroscopy (CHCl₃) Wavenumber (cm⁻¹) Assignment
3158N-H stretch
2825C-H stretch
1652C=N stretch
1109C-O stretch
898

Source:[2]

Mass Spectrometry (MS):

No experimental mass spectrometry data for this compound was found in the searched literature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow start Start reactants Combine Isobutyronitrile, Methanol, and Anhydrous Solvent start->reactants cooling Cool to 0-5 °C reactants->cooling hcl_addition Bubble HCl Gas (3 hours) cooling->hcl_addition stirring Stir for 1 hour at 0-5 °C hcl_addition->stirring precipitation Store at 0 °C for 48 hours stirring->precipitation filtration Filter and Wash with Cold Solvent precipitation->filtration drying Dry Under Vacuum filtration->drying product This compound (White Solid) drying->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end End nmr->end ir->end ms->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and characterization of this compound. The Pinner reaction serves as a reliable method for its preparation, and the resulting product can be characterized by various spectroscopic techniques. The compiled data and protocols are intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development. Further research to obtain and report the mass spectrometry data for this compound would be beneficial to the scientific community.

References

Unlocking Novel Bioconjugation Strategies: The Advantages of Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and drug development, the precise chemical modification of biomolecules is paramount. Methyl isobutyrimidate hydrochloride, a member of the alkyl imidate class of reagents, presents a valuable tool for the targeted modification of proteins and other biological macromolecules. This technical guide provides a comprehensive overview of the core advantages, chemical properties, and potential applications of this compound, drawing upon the established chemistry of related alkyl imidates to illuminate its utility in bioconjugation.

Core Principles of Alkyl Imidate Chemistry

Alkyl imidates, also known as imino esters, are reactive compounds that selectively target primary amine groups, such as the ε-amino group of lysine residues in proteins. The hydrochloride salt form enhances the stability of the reagent. The primary reaction, amidination, results in the conversion of a primary amine to a positively charged amidine group. This charge preservation at physiological pH is a key advantage over other amine-modifying reagents that neutralize the positive charge of the original amine.

A critical aspect of working with alkyl imidates is their susceptibility to hydrolysis, a competing reaction that yields an ester and ammonia. The rates of both amidination and hydrolysis are highly dependent on factors such as pH and temperature. Generally, amidination is favored at slightly alkaline pH values (8.0-10.0), while hydrolysis becomes more prominent at lower pH.

Advantages of this compound in Bioconjugation

While specific data for this compound is limited, its advantages can be inferred from the well-documented properties of its chemical class and close analogs like methyl acetimidate.

  • Charge Preservation: The amidination of primary amines with this compound maintains the positive charge of the modified residue. This is crucial for preserving the native electrostatic interactions and overall three-dimensional structure of proteins, minimizing functional disruption.

  • High Specificity for Primary Amines: Alkyl imidates exhibit a high degree of specificity for primary amines, reducing the likelihood of off-target modifications of other nucleophilic functional groups within a protein.

  • Tunable Reactivity: The reaction conditions for amidination can be optimized by controlling pH and temperature to favor the desired modification over hydrolysis.

  • Introduction of a Hydrophobic Moiety: The isobutyryl group introduces a degree of hydrophobicity to the modified site, which could be leveraged in studies of protein-lipid interactions or to modulate the solubility of a target molecule.

Chemical Properties and Reaction Parameters

The chemical properties of this compound are summarized in the table below. The reaction parameters are based on studies of a closely related compound, methyl acetimidate, and serve as a guiding framework for experimental design.

PropertyValue
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS Number 39739-60-1
Appearance White to off-white solid
Storage Conditions 2-8°C, protect from moisture

Table 1: Physicochemical Properties of this compound

ParameterRecommended RangeNotes
pH 8.0 - 10.0Higher pH favors the amidination reaction over hydrolysis. Borate or bicarbonate buffers are commonly used. Avoid amine-containing buffers (e.g., Tris).
Temperature 4 - 25°CLower temperatures can help to minimize hydrolysis and non-specific reactions.
Reagent Concentration 10-100 fold molar excess over aminesThe optimal concentration should be determined empirically for each specific application.
Reaction Time 30 min - 4 hoursReaction progress can be monitored by various analytical techniques such as mass spectrometry or amino acid analysis.

Table 2: General Reaction Conditions for Amidination using Alkyl Imidates (based on methyl acetimidate data)

Experimental Protocols

The following are generalized protocols for the use of this compound in protein modification, based on established procedures for similar reagents.

Protocol 1: Amidination of a Purified Protein
  • Protein Preparation: Dissolve the protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the same reaction buffer.

  • Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for a predetermined time.

  • Reaction Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris buffer or glycine, to a final concentration of approximately 50-100 mM.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Analysis: Characterize the extent of modification using techniques like MALDI-TOF mass spectrometry, SDS-PAGE, or amino acid analysis.

Protocol 2: Synthesis of Amidine-Modified Lipids (Example with a Phospholipid)

This protocol is adapted from the synthesis of N-Acetimidoyl-DPPE using methyl acetimidate hydrochloride and can be used as a starting point for the modification of other amine-containing lipids.

  • Reactant Preparation: Dissolve the amine-containing lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE) and a 1 to 1.5-fold molar excess of this compound in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Base Addition: Add a 2-fold molar excess of a non-nucleophilic base, such as triethylamine, to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Work-up: Quench the reaction with water and perform a liquid-liquid extraction to separate the product.

  • Purification: Purify the amidine-modified lipid using column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizing the Chemistry: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows associated with the use of this compound.

Amidination_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate + Imidate Methyl Isobutyrimidate CH₃-CH(CH₃)-C(=NH)-OCH₃ Imidate->Intermediate Amidine_Product Protein-NH-C(=N⁺H₂)-CH(CH₃)₂ (Amidine Product) Intermediate->Amidine_Product - Methanol Methanol Methanol (CH₃OH)

Caption: The reaction pathway for the amidination of a primary amine on a protein with methyl isobutyrimidate.

Hydrolysis_vs_Amidination pH_low Low pH (Acidic/Neutral) Hydrolysis_Product Methyl Isobutyrate (Ester) pH_low->Hydrolysis_Product pH_high High pH (Alkaline) Amidination_Product Amidine Product pH_high->Amidination_Product Imidate Methyl Isobutyrimidate Imidate->Hydrolysis_Product + H₂O Imidate->Amidination_Product + Protein-NH₂ Protein_NH2 Protein-NH₂

Caption: The competing pathways of hydrolysis and amidination for methyl isobutyrimidate under different pH conditions.

Experimental_Workflow start Start protein_prep 1. Protein Preparation (Amine-free buffer) start->protein_prep reagent_prep 2. Prepare Methyl Isobutyrimidate HCl Solution protein_prep->reagent_prep reaction 3. Mix Protein and Reagent reagent_prep->reaction incubation 4. Incubate (Controlled Temp & Time) reaction->incubation quenching 5. Quench Reaction (e.g., Tris buffer) incubation->quenching purification 6. Purify Modified Protein (e.g., Dialysis) quenching->purification analysis 7. Analyze Modification (e.g., Mass Spectrometry) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the modification of a protein using this compound.

Conclusion

This compound is a promising reagent for the chemical modification of proteins and other biomolecules. Its ability to selectively target primary amines while preserving the positive charge of the modified residue makes it a valuable tool for researchers in various fields, including biochemistry, drug development, and proteomics. While specific experimental data for this compound is not widely available, the well-established chemistry of alkyl imidates provides a strong foundation for its application in novel bioconjugation strategies. Careful optimization of reaction conditions, particularly pH, is critical to maximizing the efficiency of amidination and minimizing hydrolysis. The protocols and diagrams provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

Reactivity of the Isobutyrimidate Group with Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobutyrimidate group is a valuable functional group in the field of bioconjugation and chemical modification of proteins and other biomolecules. Its reaction with primary amines to form a stable amidine linkage is a cornerstone of various applications, from protein crosslinking to the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the reactivity of the isobutyrimidate group with amines, including the underlying chemical principles, factors influencing the reaction, quantitative data, and detailed experimental protocols.

Core Principles of Reactivity

The reaction between an isobutyrimidate group and a primary amine is a nucleophilic substitution reaction that results in the formation of a positively charged N-substituted isobutyramidine. The reaction proceeds via a two-step addition-elimination mechanism.

Reaction Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isobutyrimidate group. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses, with the elimination of an alcohol or thiol leaving group, to form the stable amidine product.

The overall reaction is driven by the formation of the stable amidine bond and the departure of a good leaving group.

Factors Influencing Reactivity

Several factors can significantly influence the rate and efficiency of the reaction between isobutyrimidates and amines. Careful control of these parameters is crucial for successful and reproducible conjugation.

pH

The pH of the reaction medium is the most critical factor. The reaction is highly pH-dependent, with optimal reactivity typically observed in the alkaline range of pH 8 to 10.[1] There are two main reasons for this:

  • Amine Nucleophilicity: At lower pH values, the primary amine is protonated to form an ammonium ion (-NH3+), which is not nucleophilic and will not react with the isobutyrimidate. As the pH increases above the pKa of the amine (typically around 9-10 for lysine ε-amino groups), the concentration of the deprotonated, nucleophilic form (-NH2) increases, leading to a higher reaction rate.

  • Imidoester Stability: Imidoesters are susceptible to hydrolysis, which is also pH-dependent. The rate of hydrolysis increases at both acidic and highly alkaline pH. Therefore, a compromise is necessary to achieve a high rate of aminolysis while minimizing hydrolysis of the reagent.

Temperature

The reaction rate generally increases with temperature. However, higher temperatures can also lead to protein denaturation and increased rates of side reactions. A common compromise is to perform the reaction at room temperature (20-25°C) or at 4°C for longer incubation times to minimize protein degradation.

Stoichiometry

The molar ratio of the isobutyrimidate reagent to the amine-containing molecule is a key parameter to control the extent of modification. A higher molar excess of the isobutyrimidate will lead to a higher degree of labeling but may also increase the likelihood of non-specific modifications and protein polymerization in the case of bifunctional crosslinkers.

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target amine for reaction with the isobutyrimidate, thereby reducing the conjugation efficiency.[2] Amine-free buffers such as phosphate, borate, carbonate, and HEPES are recommended.[2]

Quantitative Data

While specific kinetic data for the isobutyrimidate group is not extensively available in the literature, data from structurally similar imidoesters, such as dimethyl pimelimidate (DMP), provides valuable insights.

ParameterValue/RangeConditionsReference
Optimal pH Range 8.0 - 10.0Aqueous buffer[1]
Typical Reaction Time 30 - 60 minutesRoom Temperature[2]
Typical Molar Excess of Reagent 10- to 50-foldFor protein modification[2]

Note: The reaction rates and yields are highly dependent on the specific protein or molecule being modified, the number of accessible amines, and the precise reaction conditions. The data in the table should be considered as a starting point for optimization.

Experimental Protocols

The following are generalized protocols for the modification of proteins with an isobutyrimidate-containing reagent. It is highly recommended to perform small-scale pilot experiments to optimize the conditions for each specific application.

Protocol 1: General Protein Modification with a Monofunctional Isobutyrimidate Reagent

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Monofunctional isobutyrimidate reagent

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5 (or other amine-free buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in the Reaction Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the isobutyrimidate reagent in the Reaction Buffer to the desired stock concentration.

  • Reaction Initiation: Add the desired molar excess of the isobutyrimidate reagent to the protein solution. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Analyze the modified protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Protein Crosslinking with a Homobifunctional Isobutyrimidate Crosslinker

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer)

  • Homobifunctional isobutyrimidate crosslinker (e.g., dimethyl isobutyrimidate)

  • Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0[2]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

Procedure:

  • Sample Preparation: Prepare the protein sample in the Crosslinking Buffer.

  • Crosslinker Addition: Add a 10- to 20-fold molar excess of the isobutyrimidate crosslinker to the protein solution.[2]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[2]

  • Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[2]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.

Stability of the Amidine Linkage

The amidine bond formed from the reaction of an isobutyrimidate with a primary amine is generally stable under physiological conditions. However, it is important to be aware of its stability limitations:

  • Hydrolysis: The amidine linkage can be susceptible to hydrolysis, particularly at very low or very high pH.

  • Reversibility: While generally considered stable, the reaction can be reversible under certain conditions, although the equilibrium strongly favors the amidine product.

For applications requiring long-term stability, it is advisable to characterize the stability of the conjugate under the relevant storage and experimental conditions.

Potential Side Reactions

While isobutyrimidates are highly reactive towards primary amines, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially at higher pH values or with large excesses of the reagent.

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can potentially react with imidoesters, although this is generally much less favorable than the reaction with primary amines.

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with various electrophilic reagents. While less common with imidoesters compared to maleimides or haloacetyls, the possibility of reaction should not be entirely dismissed, particularly if highly reactive cysteines are present.

Comparison with Other Amine-Reactive Chemistries

Isobutyrimidates offer a distinct set of advantages and disadvantages compared to other common amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.

FeatureIsobutyrimidateNHS Ester
Reactive Group ImidoesterN-Hydroxysuccinimide ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Resulting Bond Amidine (positively charged)Amide (neutral)
Optimal pH 8.0 - 10.07.2 - 8.5
Bond Stability Generally stableVery stable
Key Advantage Retains the positive charge of the amineForms a highly stable, neutral amide bond
Key Disadvantage Shorter half-life in solution compared to some NHS estersSusceptible to hydrolysis at higher pH

The choice between an isobutyrimidate and an NHS ester will depend on the specific requirements of the application. For instance, if maintaining the positive charge of the modified amine is important for protein structure or function, an isobutyrimidate may be the preferred reagent.

Visualizations

Reaction Mechanism

reaction_mechanism R1_amine R-NH₂ Primary Amine intermediate Tetrahedral Intermediate R1_amine->intermediate Nucleophilic Attack isobutyrimidate R'-C(=NH)-OR'' Isobutyrimidate isobutyrimidate->intermediate amidine R-NH-C(=NH₂⁺)-R' Amidine intermediate->amidine Elimination leaving_group R''-OH Leaving Group intermediate->leaving_group

Caption: General mechanism of isobutyrimidate reaction with a primary amine.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis buffer_exchange Buffer Exchange (Amine-free buffer, pH 8-9) mix Mix Protein and Reagent buffer_exchange->mix reagent_prep Prepare Isobutyrimidate Reagent reagent_prep->mix incubate Incubate (RT, 30-60 min) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purification (Desalting/Dialysis) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS, etc.) purify->analyze

Caption: A typical experimental workflow for protein modification.

Logical Relationships: pH Effects

ph_effects cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (8-10) cluster_high_ph High pH (> 10) pH Reaction pH low_amine Amine is Protonated (Low Nucleophilicity) optimal_amine Amine is Deprotonated (High Nucleophilicity) high_hydrolysis Increased Reagent Hydrolysis low_rate Low Reaction Rate low_amine->low_rate optimal_rate High Reaction Rate optimal_amine->optimal_rate reduced_yield Reduced Yield high_hydrolysis->reduced_yield high_side_reactions Potential for Side Reactions high_side_reactions->reduced_yield

Caption: The influence of pH on the isobutyrimidate-amine reaction.

References

Methodological & Application

Protocol for Protein Amidination with Methyl Isobutyrimidate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biotechnology. Among the various modification techniques, amidination of lysine residues offers a powerful tool for studying protein structure, function, and interactions. This application note provides a detailed protocol for the amidination of proteins using methyl isobutyrimidate hydrochloride, a reagent that converts the primary amino groups of lysine residues into positively charged amidines.

This protocol outlines the materials, step-by-step procedures, and analytical methods for successful protein amidination, including purification of the modified protein and quantification of the reaction's efficiency.

Introduction to Protein Amidination

Amidination is a chemical modification that targets the primary amino groups of proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction with methyl isobutyrimidate results in the formation of an isobutyrimidyl derivative, which retains a positive charge at physiological pH. This charge preservation is a key advantage of amidination over other amine modification methods like acetylation or succinylation, which neutralize or reverse the charge, respectively. Consequently, amidination is particularly useful for applications where maintaining the overall charge and electrostatic interactions of the protein is critical.

Applications of protein amidination are diverse and include:

  • Structural Probing: Mapping the solvent accessibility of lysine residues to elucidate protein tertiary structure.[1]

  • Proteomics: Improving peptide fragmentation and identification in mass spectrometry-based proteomics.[2]

  • Enzyme Studies: Investigating the role of specific lysine residues in enzyme catalysis and regulation.

  • Bioconjugation: Creating stable linkages for the attachment of labels, drugs, or other molecules.

Experimental Protocols

This section provides a comprehensive protocol for the amidination of a model protein, insulin, and can be adapted for other proteins of interest.

Materials
  • Protein of interest (e.g., bovine insulin)

  • This compound

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (NaOH), 1 N

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Spectrophotometer

  • Reagents for protein concentration determination (e.g., Bradford or BCA assay)

  • Reagents for quantification of amidination (e.g., Trinitrobenzene sulfonic acid - TNBS)

  • Equipment for protein purification (e.g., chromatography system)

Protein Amidination Protocol

This protocol is based on the established methods for protein amidination and has been optimized for the use of this compound.

  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium borate buffer, pH 9.5, to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for the amidinating reagent.

  • Amidination Reaction:

    • Prepare a fresh solution of this compound in 0.1 M sodium borate buffer, pH 9.5. A typical starting concentration is 0.1 M to 0.5 M.

    • Add the this compound solution to the protein solution in a dropwise manner while gently stirring. A common molar excess of reagent to total amino groups is 5 to 50-fold. The optimal ratio should be determined empirically for each protein.

    • Maintain the pH of the reaction mixture between 9.0 and 9.5 by adding small volumes of 1 N NaOH as needed. The reaction releases protons, which can lower the pH and reduce reaction efficiency.

    • Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours with gentle stirring.

  • Reaction Quenching:

    • To stop the reaction, add a quenching reagent that contains a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM. This will consume any unreacted methyl isobutyrimidate.

    • Alternatively, the reaction can be stopped by rapidly lowering the pH to below 7.0 with 1 N HCl.

  • Purification of the Amidinated Protein:

    • Remove unreacted reagents and byproducts by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.

    • For higher purity, chromatographic methods such as size-exclusion or ion-exchange chromatography can be employed.[3][4] The choice of method will depend on the properties of the target protein.

Quantification of Amidination

The extent of lysine modification can be determined by quantifying the remaining free amino groups using the Trinitrobenzene Sulfonic Acid (TNBS) assay or by amino acid analysis.

TNBS Assay Protocol:

  • Standard Curve: Prepare a standard curve using the unmodified protein at various known concentrations.

  • Sample Preparation: Prepare the amidinated protein and an unmodified control at the same concentration in a suitable buffer.

  • Reaction:

    • To 100 µL of each standard and sample, add 100 µL of 4% NaHCO₃, pH 8.5.

    • Add 100 µL of freshly prepared 0.1% TNBS solution.

    • Incubate at 37°C for 2 hours in the dark.

  • Measurement: Measure the absorbance at 335 nm or 420 nm.

  • Calculation: Determine the concentration of free amino groups in the modified sample by comparing its absorbance to the standard curve. The percentage of modification can be calculated as follows:

    % Modification = (1 - (Absorbance of modified protein / Absorbance of unmodified protein)) * 100

Amino Acid Analysis:

For a more precise quantification, perform amino acid analysis on both the native and modified protein samples after acid hydrolysis.[5][6][7][8] The decrease in the number of lysine residues in the modified sample relative to the native protein corresponds to the extent of amidination.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the amidination of a model protein.

ParameterRecommended ConditionExpected Outcome
Protein Concentration 1 - 10 mg/mLHigher concentrations may require more reagent and careful pH monitoring.
Buffer 0.1 M Sodium Borate, pH 9.5Borate buffer is effective at maintaining a high pH without interfering with the reaction.
Reagent Concentration 0.1 - 0.5 M Methyl Isobutyrimidate HClHigher concentrations lead to faster and more complete modification.
Molar Excess of Reagent 5 - 50 fold over primary aminesThe optimal ratio depends on the protein and desired degree of modification.
Reaction Temperature 20 - 25°CRoom temperature is generally sufficient for the reaction to proceed.
Reaction Time 1 - 4 hoursLonger reaction times can lead to more complete modification.
pH Maintenance 9.0 - 9.5Crucial for efficient reaction with the unprotonated amino group.
Quantification Method TNBS Assay / Amino Acid AnalysisProvides a quantitative measure of the degree of lysine modification.

Mandatory Visualizations

Amidination_Workflow Protein_Prep Protein Preparation (Dissolve in Borate Buffer, pH 9.5) Reaction Amidination Reaction (Add Methyl Isobutyrimidate HCl, Maintain pH 9.0-9.5) Protein_Prep->Reaction Quenching Reaction Quenching (Add Tris Buffer or lower pH) Reaction->Quenching Purification Purification (Dialysis or Chromatography) Quenching->Purification Analysis Analysis (TNBS Assay or Amino Acid Analysis) Purification->Analysis Final_Product Purified Amidinated Protein Analysis->Final_Product

Caption: Experimental workflow for protein amidination.

Amidination_Reaction cluster_0 Protein Lysine Residue cluster_1 Methyl Isobutyrimidate cluster_2 Amidinated Protein Lysine Protein-(CH₂)₄-NH₂ Product Protein-(CH₂)₄-NH-C(=NH₂⁺)-CH(CH₃)₂ Lysine->Product + Reagent (pH 9.0-9.5) Reagent CH₃-C(CH₃)=NH₂⁺Cl⁻

Caption: Chemical reaction of lysine amidination.

Conclusion

This protocol provides a robust framework for the successful amidination of proteins using this compound. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can effectively modify lysine residues while preserving the protein's native charge. This method opens avenues for a wide range of applications in protein science and drug development, from fundamental structural studies to the creation of novel bioconjugates. As with any chemical modification, empirical optimization for each specific protein is recommended to achieve the desired level of modification and maintain protein function.

References

Application Notes and Protocols: Synthesis of Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl isobutyrimidate hydrochloride, also known as methyl 2-methylpropanimidate hydrochloride, is a Pinner salt, an important class of compounds in organic synthesis. It is typically formed through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (isobutyronitrile) with an alcohol (methanol).[1] This intermediate is valuable for the synthesis of various nitrogen-containing compounds, such as amidines and esters.[1] The reaction must be conducted under anhydrous conditions, as the imidate salt is sensitive to hydrolysis.[2] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into amide or alkyl chloride byproducts.[1]

Reaction Principle

The synthesis of this compound is achieved via the Pinner reaction. The reaction mechanism initiates with the protonation of the nitrogen atom of isobutyronitrile by hydrogen chloride, which enhances the electrophilicity of the nitrile carbon. Subsequently, a nucleophilic attack by methanol on the activated nitrile carbon occurs, leading to the formation of the this compound salt.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting NitrileIsobutyronitrile[3]
Reagent3 M HCl in Cyclopentylmethyl ether[3]
ReagentAnhydrous Methanol[3]
SolventAnhydrous Cyclopentylmethyl ether[3]
Temperature0 °C, then -20 °C[3]
Reaction Time2 hours at 0 °C, then 48 hours at -20 °C[3]
Product Yield26%[3]
Experimental Protocol

This protocol is based on a reported synthesis of this compound.[3]

Materials:

  • Isobutyronitrile (21.7 mmol)[3]

  • Anhydrous methanol (3 equivalents)[3]

  • 3 M Hydrogen chloride in cyclopentylmethyl ether (22 mL)[3]

  • Anhydrous cyclopentylmethyl ether[3]

  • Argon gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Low-temperature cooling bath (-20 °C)

  • Syringes and needles

  • Apparatus for filtration under inert atmosphere

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve isobutyronitrile (21.7 mmol) in anhydrous cyclopentylmethyl ether (to make a 3 M solution) and anhydrous methanol (3 equivalents).[3]

  • Cool the reaction mixture to 0 °C using an ice bath.[3]

  • Slowly add 22 mL of a 3 M solution of HCl in cyclopentylmethyl ether to the cooled mixture.[3]

  • Stir the reaction mixture at 0 °C for 2 hours under an argon atmosphere.[3]

  • After 2 hours, transfer the reaction mixture to a -20 °C cooling bath and let it stand for 48 hours.[3]

  • A precipitate will form during this time. Collect the resulting solid by filtration.[3]

  • Rinse the collected precipitate with cold cyclopentylmethyl ether to afford the pure this compound.[3]

  • The reported yield for this procedure is 26%.[3]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 12.42 (s, 1H), 11.56 (s, 1H), 4.29 (s, 3H), 3.23 (hept, J = 7.8 Hz, 1H), 1.29 (d, J = 6.9 Hz, 6H).[3]

Visualizations

Reaction Signaling Pathway

Pinner_Reaction Pinner Reaction Mechanism cluster_reactants Reactants Isobutyronitrile Isobutyronitrile Protonated_Nitrile Protonated Nitrile Intermediate Isobutyronitrile->Protonated_Nitrile + H⁺ (from HCl) Methanol Methanol Methanol->Protonated_Nitrile Nucleophilic Attack HCl HCl (catalyst) Imidate_Salt Methyl Isobutyrimidate Hydrochloride (Pinner Salt) Protonated_Nitrile->Imidate_Salt Proton Transfer

Caption: Pinner reaction mechanism for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Dissolve Isobutyronitrile and Methanol in Anhydrous Cyclopentylmethyl Ether Cool_0C Cool to 0 °C Start->Cool_0C Add_HCl Add 3 M HCl in Cyclopentylmethyl Ether Cool_0C->Add_HCl Stir_0C Stir at 0 °C for 2 hours Add_HCl->Stir_0C Cool_neg20C Cool to -20 °C for 48 hours Stir_0C->Cool_neg20C Precipitation Precipitate Forms Cool_neg20C->Precipitation Filter Filter the Precipitate Precipitation->Filter Wash Wash with Cold Cyclopentylmethyl Ether Filter->Wash Product Pure Methyl Isobutyrimidate Hydrochloride Wash->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationships of the Pinner Reaction

Logical_Relationships Key Conditions and Outcomes in the Pinner Reaction cluster_conditions Conditions cluster_outcomes Outcomes center_node Pinner Reaction Conditions Anhydrous Anhydrous Conditions center_node->Anhydrous Low_Temp Low Temperature center_node->Low_Temp Side_Product1 Ester (Hydrolysis) center_node->Side_Product1 Presence of Water Side_Product2 Amide (Rearrangement) center_node->Side_Product2 Higher Temperature Desired_Product Imidate Salt (Desired) Anhydrous->Desired_Product Favors Low_Temp->Desired_Product Favors

References

Application Notes and Protocols for Lysine Modification using Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of lysine residues in proteins is a fundamental technique in biochemical research and drug development. The ε-amino group of lysine is a readily accessible and nucleophilic target for chemical modification. Methyl isobutyrimidate hydrochloride is an imidoester reagent that allows for the specific modification of primary amino groups, such as the side chain of lysine. This process, known as amidination, converts the primary amine into an N-substituted isobutyramidine. A key advantage of this modification is the retention of the positive charge at physiological pH, which often helps to preserve the native structure and function of the protein.

These application notes provide detailed protocols for the modification of lysine residues in proteins using this compound, including reaction conditions, quantification of modification, and relevant workflows.

Principle of the Reaction

The reaction of this compound with the ε-amino group of a lysine residue is a nucleophilic substitution. The unprotonated primary amine of the lysine side chain attacks the electrophilic carbon atom of the imidoester. This is followed by the elimination of a methanol molecule to form a stable N-substituted isobutyramidinium group. The reaction is highly dependent on the pH of the solution, as the lysine amino group must be in its unprotonated, nucleophilic state to react.

Diagram: Reaction of Methyl Isobutyrimidate with Lysine

Caption: Chemical reaction between a lysine residue and methyl isobutyrimidate.

Experimental Protocols

Materials
  • Protein of interest (e.g., Bovine Serum Albumin or Pancreatic Ribonuclease)

  • This compound

  • Buffer: 0.1 M Sodium Borate buffer, pH 8.5

  • Quenching solution: 1 M Glycine, pH 8.5

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Spectrophotometer

  • Reagents for protein concentration determination (e.g., Bradford or BCA assay)

  • Mass spectrometer for analysis (optional)

Protocol for Lysine Modification

This protocol is a general guideline and may require optimization for specific proteins and desired levels of modification.

  • Protein Preparation:

    • Dissolve the protein of interest in the 0.1 M Sodium Borate buffer, pH 8.5, to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the lysine residues for the reagent.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in the 0.1 M Sodium Borate buffer, pH 8.5. A typical stock concentration is 0.1 M to 1 M. The reagent is susceptible to hydrolysis, so it should be used promptly.

  • Reaction:

    • Add the desired molar excess of this compound to the protein solution. The molar excess will determine the extent of modification (see Table 1 for examples).

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

  • Quenching:

    • To stop the reaction, add the quenching solution (1 M Glycine, pH 8.5) to a final concentration of 100 mM. Glycine will react with and consume any unreacted methyl isobutyrimidate.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours with several buffer changes.

    • Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to exchange the buffer.

  • Analysis:

    • Determine the protein concentration of the modified sample using a standard protein assay.

    • Quantify the extent of lysine modification using methods such as TNBSA assay, amino acid analysis, or mass spectrometry.

Diagram: Experimental Workflow for Lysine Modification

G Experimental Workflow for Lysine Modification ProteinPrep Protein Preparation (Dissolve in Borate Buffer, pH 8.5) Reaction Reaction (Add reagent to protein, incubate 1-2h at RT) ProteinPrep->Reaction ReagentPrep Reagent Preparation (Freshly prepare Methyl Isobutyrimidate solution) ReagentPrep->Reaction Quenching Quenching (Add Glycine to stop the reaction) Reaction->Quenching Purification Purification (Dialysis or Ultrafiltration) Quenching->Purification Analysis Analysis (Protein concentration, extent of modification) Purification->Analysis

Caption: Step-by-step workflow for protein lysine modification.

Quantitative Data

The extent of lysine modification is dependent on the molar ratio of methyl isobutyrimidate to the protein. The following table provides example data for the modification of Bovine Serum Albumin (BSA), which has 59 lysine residues.

Molar Excess of Methyl Isobutyrimidate to BSAApproximate Number of Lysines Modified per BSA Molecule
10:15 - 10
50:120 - 30
200:140 - 50
500:1> 55

Note: These are approximate values and can vary depending on the specific reaction conditions and the protein.

Applications

  • Protein Structure-Function Studies: By modifying accessible lysine residues, researchers can probe their importance in protein-protein interactions, enzyme activity, and overall protein stability.

  • Protein Cross-linking: Diimidoesters, which have two reactive imidoester groups, are used to cross-link proteins to study quaternary structure and protein complexes.

  • Drug Delivery: Modification of therapeutic proteins with reagents like PEG (polyethylene glycol) often targets lysine residues to improve their pharmacokinetic properties. While not a direct application of methyl isobutyrimidate, the principles of lysine modification are the same.

  • Vaccine Development: Chemical modification of protein antigens can be used to enhance their immunogenicity.

Troubleshooting

IssuePossible CauseSolution
Low level of modification - pH is too low.- Reagent has hydrolyzed.- Competing nucleophiles in the buffer.- Ensure the pH is between 8.0 and 10.0.- Prepare the reagent solution immediately before use.- Use a buffer without primary amines (e.g., borate or phosphate).
Protein precipitation - High degree of modification altering protein solubility.- Unfavorable buffer conditions.- Reduce the molar excess of the reagent.- Optimize the buffer composition and ionic strength.
Inconsistent results - Inaccurate protein or reagent concentration.- Variation in reaction time or temperature.- Accurately determine the concentrations before starting.- Maintain consistent reaction parameters.

Diagram: Logic for Optimizing Lysine Modification

G Troubleshooting and Optimization Logic Start Desired Modification Level Achieved? CheckpH Is pH 8.0-10.0? Start->CheckpH No Success Modification Successful Start->Success Yes CheckReagent Is Reagent Fresh? CheckpH->CheckReagent Yes Failure Re-evaluate Protocol CheckpH->Failure No CheckBuffer Amine-free Buffer? CheckReagent->CheckBuffer Yes CheckReagent->Failure No AdjustRatio Adjust Reagent:Protein Ratio CheckBuffer->AdjustRatio Yes CheckBuffer->Failure No AdjustRatio->Start

Caption: Decision tree for optimizing the lysine modification protocol.

Application Notes and Protocols: pH Optimization for Methyl Isobutyrimidate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl isobutyrimidate hydrochloride, a Pinner salt, is a highly reactive intermediate crucial for the synthesis of various organic compounds, most notably amidines. The formation of this imidate and its subsequent reactions are highly dependent on the pH of the reaction medium. A thorough understanding and optimization of pH are therefore critical to maximize product yield and minimize side reactions. These application notes provide a detailed guide to the principles of pH optimization, experimental protocols, and data interpretation for reactions involving this compound.

The overall process can be considered a two-stage reaction. The first stage is the Pinner reaction, an acid-catalyzed process where a nitrile reacts with an alcohol to form the imidate salt.[1] The second stage involves the reaction of the formed imidate with a nucleophile, such as a primary amine, to yield the desired product, like an amidine. These two stages have conflicting optimal pH ranges, making pH control a central challenge in this synthesis.

Chemical Principles

The reaction proceeds in two key steps:

  • Formation of this compound (Pinner Reaction): This is an acid-catalyzed reaction where isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride. The reaction is typically carried out under strictly anhydrous conditions as the presence of water can lead to hydrolysis of the product.[2] The strong acid protonates the nitrile, activating it for nucleophilic attack by the alcohol.[2]

  • Reaction with Nucleophiles (e.g., Amines): The formed this compound is a reactive electrophile. It readily reacts with nucleophiles like primary amines to form N-substituted amidines. This step is most efficient at a neutral to slightly alkaline pH.

A critical aspect to consider is the stability of the this compound itself. It is susceptible to hydrolysis, which is catalyzed by both acid and base.[3] This hydrolysis reaction yields methyl isobutyrate and ammonia (or an ammonium salt), which are often undesired byproducts. Therefore, careful pH control is necessary to favor the desired reaction with the nucleophile over hydrolysis.

Quantitative Data Summary

The stability and reactivity of alkyl imidates like this compound are highly pH-dependent. While specific kinetic data for methyl isobutyrimidate is not extensively published, the general trends for alkyl imidates provide a strong basis for optimization.

Table 1: Effect of pH on Stability and Reactivity of Alkyl Imidates

pH RangePredominant SpeciesStability of ImidatePrimary Reaction Pathway
< 4Protonated ImidateLow (susceptible to hydrolysis)Acid-catalyzed hydrolysis to ester and ammonium salt.[4]
4 - 7Mix of protonated and neutral imidateModerateHydrolysis is a significant competing reaction.[4]
7 - 9Neutral ImidateHighestOptimal range for reaction with primary amines to form amidines.[5]
> 9Neutral ImidateLow (susceptible to hydrolysis)Base-catalyzed hydrolysis to ester and ammonia.[4]

Table 2: Physicochemical Data for Related Imidates

CompoundpKa of Conjugate AcidOptimal pH for Amine ReactionNotes
Ethyl N-methylacetimidate7.5~8-10pKa determined from pH-rate profiles of hydrolysis.[4]
2-Methoxyethyl N-methylacetimidate7.0~8-10The pKa influences the pH at which the imidate is protonated.[4]
2,2,2-Trifluoroethyl N-methylacetimidate5.5~7-9Electron-withdrawing groups decrease the basicity of the imidate.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Aryl Isobutyramidine

This protocol describes the formation of this compound followed by its reaction with a primary arylamine to form an N-aryl isobutyramidine, with careful pH control in the second step.

Materials:

  • Isobutyronitrile

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

  • Primary arylamine (e.g., aniline)

  • Anhydrous sodium carbonate or triethylamine

  • pH meter or pH indicator strips

  • Standard laboratory glassware for anhydrous reactions

Step 1: Synthesis of this compound (Pinner Reaction)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • In the flask, combine isobutyronitrile (1 equivalent) and anhydrous methanol (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

  • Continue the reaction at 0 °C for 4-6 hours or until a precipitate of this compound forms.

  • Isolate the Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. The product should be stored under anhydrous conditions and used promptly.

Step 2: pH-Optimized Reaction with a Primary Amine

  • In a separate flask, dissolve the primary arylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • In another flask, suspend the freshly prepared this compound (1 equivalent) in the same anhydrous solvent.

  • Cool both solutions to 0 °C.

  • Slowly add the amine solution to the imidate suspension with vigorous stirring.

  • After the addition is complete, add a slight excess of a non-nucleophilic base, such as anhydrous sodium carbonate or triethylamine, to raise the pH to approximately 8-9. Monitor the pH of the reaction mixture (e.g., by taking a small aliquot, quenching with water, and measuring the pH).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl isobutyramidine.

Protocol 2: HPLC-Based Stability Study of this compound

This protocol outlines a method to quantitatively assess the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions (e.g., 0.05 M phosphate or citrate buffers) at the desired pH values.

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. For each buffer, add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration. The final concentration of acetonitrile should be kept low to minimize its effect on the hydrolysis rate.

  • Stability Study: Dispense the sample solutions into sealed vials and maintain them at a constant temperature. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to separate the methyl isobutyrimidate from its hydrolysis product, methyl isobutyrate.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Determine the rate of degradation at each pH.

Mandatory Visualization

G cluster_prep Preparation cluster_pinner Pinner Reaction (Acidic) cluster_amidine Amidine Synthesis (Neutral/Basic) reagents Prepare Anhydrous Reagents and Solvents setup Set up Anhydrous Reaction Apparatus reagents->setup mix Mix Isobutyronitrile and Methanol at 0°C setup->mix add_hcl Add Anhydrous HCl mix->add_hcl form_imidate Formation of Methyl Isobutyrimidate HCl add_hcl->form_imidate isolate Isolate Pinner Salt form_imidate->isolate dissolve Dissolve Imidate and Primary Amine Separately isolate->dissolve react React Imidate with Amine dissolve->react adjust_ph Adjust pH to 8-9 react->adjust_ph purify Work-up and Purify Amidine adjust_ph->purify

Caption: Experimental workflow for the two-step synthesis of N-substituted amidines.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral/Slightly Basic (pH 7-9) cluster_basic Strongly Basic Conditions (pH > 9) imidate Methyl Isobutyrimidate HCl hydrolysis_acid Hydrolysis imidate->hydrolysis_acid amidine_formation Reaction with R-NH2 imidate->amidine_formation hydrolysis_base Hydrolysis imidate->hydrolysis_base ester_acid Methyl Isobutyrate + Ammonium Chloride hydrolysis_acid->ester_acid Fast amidine N-Substituted Isobutyramidine amidine_formation->amidine Favored ester_base Methyl Isobutyrate + Ammonia hydrolysis_base->ester_base Fast

Caption: pH-dependent reaction pathways of this compound.

References

Application Notes and Protocols for Methyl Isobutyrimidate Hydrochloride in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrimidate hydrochloride is a valuable tool in structural biology, primarily employed for the chemical modification of proteins to probe their structure, interactions, and dynamics. As a monofunctional imidoester, it reacts specifically with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. This modification, known as amidination, results in the formation of a stable amidine bond. A key advantage of using imidoesters is that the reaction preserves the positive charge of the modified amine at physiological pH, which often helps in maintaining the native conformation and biological activity of the protein.[1]

These application notes provide an overview of the use of this compound in structural biology, with a focus on its application in chemical footprinting to study protein conformation, protein-protein interactions, and ligand binding. Detailed protocols for protein modification and subsequent analysis by mass spectrometry are also provided.

Principle of Amidination

This compound reacts with primary amines in a nucleophilic substitution reaction. The reaction is most efficient at alkaline pH (typically 8-10), where the amine group is deprotonated and thus more nucleophilic.[2] The resulting N-substituted isobutyramidine maintains a positive charge at physiological pH.

Applications in Structural Biology

The primary application of this compound in structural biology is as a chemical footprinting reagent. By modifying solvent-accessible lysine residues, it allows for the mapping of a protein's surface topology. Changes in the modification pattern of a protein under different conditions (e.g., in the presence or absence of a binding partner) can reveal information about conformational changes and interaction interfaces.

Key Applications Include:

  • Mapping Protein Solvent Accessible Surfaces: The extent of modification of individual lysine residues can be quantified by mass spectrometry, providing a measure of their solvent accessibility.

  • Identifying Protein-Protein Interaction Interfaces: Residues at the interface of a protein complex are often protected from chemical modification. By comparing the modification patterns of a protein in its monomeric and complexed states, interaction sites can be identified.

  • Probing Ligand-Induced Conformational Changes: The binding of a small molecule, peptide, or another protein can induce conformational changes that alter the solvent accessibility of lysine residues, which can be detected as changes in the modification pattern.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol provides a general procedure for the modification of a protein with this compound. The optimal conditions, including protein concentration, reagent concentration, and reaction time, should be determined empirically for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate, borate buffer, pH 8.0-9.0). Note: Avoid amine-containing buffers such as Tris or glycine, as they will compete for reaction with the imidoester.

  • This compound

  • Reaction Buffer: 0.2 M triethanolamine, pH 8.0[3]

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[1] If the protein is in an incompatible buffer, perform buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. A typical stock concentration is 100 mM. Imidoesters are moisture-sensitive and should not be stored in solution.[3]

  • Modification Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.[3]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[3] This will consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Analysis:

    • Remove excess reagent and buffer components by buffer exchange into a suitable buffer for downstream analysis (e.g., ammonium bicarbonate for mass spectrometry). This can be achieved using a desalting column or dialysis.

    • The modified protein is now ready for analysis by techniques such as SDS-PAGE and mass spectrometry.

Protocol 2: Analysis of Modified Proteins by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying the sites of modification using mass spectrometry.

Materials:

  • Modified protein sample from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • To the modified protein solution (in a suitable buffer like ammonium bicarbonate), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Clean up the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents. Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS data against a protein database containing the sequence of the protein of interest.

    • Specify the modification of lysine residues by isobutyramidine (mass shift of +70.0789 Da) as a variable modification in the search parameters.

    • Quantify the extent of modification for each identified lysine-containing peptide by comparing the peak intensities of the modified and unmodified peptides.

Data Presentation

Quantitative data from chemical footprinting experiments can be summarized in tables to facilitate comparison between different states of the protein.

Table 1: Illustrative Quantitative Analysis of Lysine Modification in Protein X in the Absence and Presence of Ligand Y

Peptide SequenceLysine Position% Modification (Apo)% Modification (Holo)Fold Change (Holo/Apo)
TKVIPYNAEQLK1585820.96
AFGKETAAAPLR2592450.49
VLIYKGGERGITIK3878210.27
VLIYKGGERGITIK4565150.23
NQLAEHFK5895930.98

This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logic behind the interpretation of results.

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis cluster_interpretation Structural Interpretation p1 Purified Protein reagent Methyl Isobutyrimidate HCl reaction Amidination Reaction (pH 8-9, RT, 30-60 min) p1->reaction reagent->reaction quench Quench Reaction (Tris or Glycine) reaction->quench p2 Modified Protein quench->p2 digest Tryptic Digestion p2->digest lcms LC-MS/MS digest->lcms data Data Analysis (Identify & Quantify Modifications) lcms->data map Map Modified Lysines to Protein Structure data->map compare Compare Modification Patterns (e.g., Apo vs. Holo) map->compare model Generate Structural Hypotheses compare->model logical_relationship cluster_conclusion Conclusion apo_protein Protein apo_lysine Solvent-Exposed Lysine apo_protein->apo_lysine has apo_modification High Modification apo_lysine->apo_modification leads to holo_modification Low Modification apo_modification->holo_modification  Difference in modification indicates  change in solvent accessibility conclusion Lysine is part of the ligand binding site holo_protein Protein-Ligand Complex holo_lysine Buried Lysine (at binding interface) holo_protein->holo_lysine has holo_lysine->holo_modification leads to

References

Application Notes and Protocols for Methyl Isobutyrimidate Hydrochloride in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl isobutyrimidate hydrochloride in proteomics, including detailed experimental protocols and data presentation guidelines. This reagent serves as a valuable tool for the chemical modification of proteins, enabling researchers to probe protein structure, function, and interactions.

Introduction

This compound is a chemical reagent used for the amidination of primary amino groups in proteins, specifically the ε-amino group of lysine residues and the α-amino group of the N-terminus. This modification, known as amidination, converts the primary amine into a positively charged amidine group. This alteration can be leveraged in various proteomics applications, including the study of protein conformation, protein-protein interactions, and improving protein identification and quantification by mass spectrometry.

The reaction of this compound with a primary amine is a nucleophilic substitution reaction. The primary amine attacks the electrophilic carbon of the imidate ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amidine product and releases methanol. This reaction is specific for primary amines under controlled pH conditions.

Key Applications in Proteomics

  • Structural Proteomics: By modifying solvent-accessible lysine residues, this compound can be used to map the surface of a protein. Comparing the modification patterns of a protein in different conformational states can provide insights into structural changes.

  • Protein-Protein Interaction Analysis: Differential modification patterns of a protein in the presence and absence of a binding partner can reveal interaction interfaces. Lysine residues at the interface are often protected from modification.

  • Improved Mass Spectrometry Analysis: Amidination can improve the fragmentation of peptides in tandem mass spectrometry (MS/MS), leading to more confident peptide and protein identifications. The retention of a positive charge on modified lysines can also influence peptide elution during liquid chromatography, potentially improving separation.

Experimental Protocols

General Protein Modification with this compound

This protocol describes the general procedure for modifying a purified protein or a complex protein mixture with this compound.

Materials:

  • Protein sample (in a suitable buffer, e.g., HEPES, phosphate buffer)

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The protein concentration should be in the range of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer immediately before use. A typical starting concentration is 10-50 mM.

  • Modification Reaction:

    • Add the this compound solution to the protein sample to achieve the desired final reagent concentration. A molar excess of the reagent over the protein's primary amines is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess this compound.

  • Removal of Excess Reagent: Remove excess reagent and byproducts by desalting or dialysis against a suitable buffer.

Sample Preparation for Mass Spectrometry Analysis

Following protein modification, the sample needs to be processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.

Materials:

  • Modified protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylation agent (e.g., 55 mM Iodoacetamide - IAA)

  • Proteolytic enzyme (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Quenching solution for digestion (e.g., 5% Formic Acid)

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Add denaturation buffer to the modified protein sample.

    • Add DTT and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA. Incubate in the dark for 20 minutes.

  • Buffer Exchange (if necessary): If using a denaturant like urea that is incompatible with the protease, perform a buffer exchange into the digestion buffer using a desalting column or by dialysis.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from proteomics experiments utilizing this compound should be summarized in clearly structured tables for easy comparison.

Table 1: Quantitative Analysis of Protein Amidination

Protein IDPeptide SequenceModification SiteFold Change (Treated/Control)p-value
P12345AGLQFPVGRK122.50.01
Q67890VTLTCAASGFSLPKK140.80.05
...............

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where protein modification by this compound could be used to study changes in protein interactions upon pathway activation.

G Hypothetical Signaling Pathway Analysis cluster_0 Resting State cluster_1 Activated State Receptor_inactive Receptor (Inactive) Receptor_active Receptor (Active) Receptor_inactive->Receptor_active Amidination_Resting Amidination (Resting State) Receptor_inactive->Amidination_Resting KinaseA_inactive Kinase A (Inactive) KinaseA_active Kinase A (Active) KinaseA_inactive->KinaseA_active KinaseA_inactive->Amidination_Resting Effector_inactive Effector Protein (Inactive) Effector_active Effector Protein (Active) Effector_inactive->Effector_active Effector_inactive->Amidination_Resting Ligand Ligand Ligand->Receptor_inactive Binding Receptor_active->KinaseA_inactive Activation Amidination_Active Amidination (Activated State) Receptor_active->Amidination_Active KinaseA_active->Effector_inactive Phosphorylation KinaseA_active->Amidination_Active Effector_active->Amidination_Active

Caption: Analysis of protein accessibility changes in a signaling pathway.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow from protein modification to data analysis.

G Proteomics Workflow using this compound ProteinSample Protein Sample Modification Amidination with Methyl Isobutyrimidate HCl ProteinSample->Modification Quenching Quenching Modification->Quenching Cleanup1 Desalting/ Dialysis Quenching->Cleanup1 Denaturation Denaturation, Reduction, Alkylation Cleanup1->Denaturation Digestion Trypsin Digestion Denaturation->Digestion Cleanup2 Peptide Desalting (C18) Digestion->Cleanup2 LCMS LC-MS/MS Analysis Cleanup2->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for proteomics analysis.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical modification and the information obtained.

G Logical Relationship of Amidination in Proteomics PrimaryAmine Primary Amines (Lysine, N-terminus) Reaction Amidination Reaction PrimaryAmine->Reaction Reagent Methyl Isobutyrimidate HCl Reagent->Reaction Modification Amidine Formation (+ Charge Retained) Reaction->Modification StructuralInfo Structural Information (Solvent Accessibility) Modification->StructuralInfo InteractionInfo Interaction Information (Interface Mapping) Modification->InteractionInfo MSInfo Improved MS Data (ID & Quantification) Modification->MSInfo

Caption: Rationale for using amidination in proteomics studies.

Application Notes and Protocols for Labeling Cell Surface Proteins with Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrimidate hydrochloride is a chemical reagent used for the covalent modification of primary amino groups in proteins, a process known as amidination. This technique is particularly useful for labeling cell surface proteins, as the reagent reacts with the ε-amino groups of lysine residues, which are abundant on the extracellular domains of many proteins. A key advantage of amidination with methyl isobutyrimidate is the retention of a positive charge at the site of modification, which helps to preserve the native conformation and biological activity of the labeled proteins. These application notes provide a detailed protocol for the use of this compound to label cell surface proteins on live cells for subsequent analysis.

Chemical Properties and Reaction Mechanism

This compound (C₅H₁₂ClNO, M.W. 137.61) is a water-soluble imidoester. The reaction with primary amines, such as the lysine side chain, proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidate ester. This is followed by the elimination of a methanol molecule to form a stable, positively charged N-substituted isobutyramidine.

Reaction Scheme:

R-NH₂ + CH₃-C(=NH)-O-CH₃·HCl → R-NH-C(=NH₂⁺)-CH(CH₃)₂ + CH₃OH + Cl⁻

Where R represents the protein. The resulting amidine group has a higher pKa than the original primary amine, ensuring it remains protonated and positively charged under physiological conditions.

Applications in Research and Drug Development

Labeling cell surface proteins with this compound can be employed in various applications, including:

  • Proteomic analysis of the cell surface: Identification and quantification of cell surface proteins.

  • Study of protein-protein interactions: Investigating the composition of protein complexes on the cell surface.

  • Analysis of protein turnover and trafficking: Tracking the internalization and degradation of surface proteins.

  • Development of antibody-drug conjugates (ADCs): Although not a direct conjugation method for drugs, it can be used to study the accessibility of lysine residues on target antigens.

Quantitative Data Summary

Currently, specific quantitative data for labeling efficiency and cytotoxicity of this compound on various cell lines is not extensively documented in publicly available literature. The optimal concentration and reaction conditions should be empirically determined for each cell type and experimental goal. The following table provides a general guideline for starting concentrations and expected outcomes, which should be optimized.

ParameterRecommended RangeConsiderations
Reagent Concentration 1 - 10 mMHigher concentrations may increase labeling but also cytotoxicity.
Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mLAdjust reagent volume accordingly.
Incubation Time 15 - 60 minutesLonger incubation may increase labeling but also cell stress.
Incubation Temperature 4°C or Room Temperature4°C is recommended to minimize membrane internalization.
Expected Labeling Efficiency VariableDependent on cell type, protein abundance, and reaction conditions.
Expected Cell Viability > 80%Should be confirmed with a viability assay.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the labeling of primary amines on the surface of live cultured cells.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 8.0 (ice-cold)

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0 or 100 mM Glycine in PBS (ice-cold)

  • Cultured cells (adherent or in suspension)

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Adherent Cells: Grow cells to 80-90% confluency. On the day of the experiment, wash the cells twice with ice-cold PBS to remove any residual serum proteins.

    • Suspension Cells: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁶ - 1 x 10⁷ cells/mL.

  • Labeling Reaction:

    • Prepare a fresh 100 mM stock solution of this compound in ice-cold PBS, pH 8.0.

    • Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add an equal volume of ice-cold Quenching Buffer.

    • Incubate for 10 minutes at 4°C with gentle agitation.

  • Washing:

    • Adherent Cells: Aspirate the labeling/quenching solution and wash the cells three times with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with ice-cold PBS.

  • Downstream Processing:

    • The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis or flow cytometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on the treated cells.[1][2]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Untreated control cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 mM) for the desired time (e.g., 30 minutes). Include an untreated control group.

  • MTT Addition: After treatment, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_quench Quenching cluster_wash Final Wash cluster_downstream Downstream Analysis prep_cells Prepare Cells (Adherent or Suspension) wash_cells Wash with ice-cold PBS prep_cells->wash_cells add_reagent Add Methyl Isobityrimidate HCl (1-10 mM) wash_cells->add_reagent incubate Incubate at 4°C (30 min) add_reagent->incubate add_quench Add Quenching Buffer (Tris or Glycine) incubate->add_quench incubate_quench Incubate at 4°C (10 min) add_quench->incubate_quench wash_final Wash 3x with ice-cold PBS incubate_quench->wash_final downstream Proceed to Downstream Application (e.g., Proteomics, Flow Cytometry) wash_final->downstream

Caption: Experimental workflow for labeling cell surface proteins.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Lysine Residue) product Protein-NH-C(=NH₂⁺)-R (Amidinated Protein) protein->product Nucleophilic Attack reagent Methyl Isobutyrimidate reagent->product

Caption: Simplified reaction of methyl isobutyrimidate with a primary amine.

References

Application Notes and Protocols: Modification of Enzyme Lysine Residues with Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of enzyme lysine residues is a powerful technique for elucidating structure-function relationships, enhancing stability, and developing enzyme-based therapeutics and diagnostics. The primary amino group of lysine is a common target for modification due to its surface exposure and nucleophilicity. Methyl isobutyrimidate hydrochloride is a reagent that allows for the specific modification of these lysine residues through a process called amidination. A key advantage of amidination with imidoesters is the retention of the positive charge at physiological pH, which often minimizes significant disruptions to the enzyme's native conformation and function.[1][2][3][4]

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for the modification of lysine residues in enzymes using this compound.

Principle of the Reaction: Amidination

The reaction of this compound with the ε-amino group of a lysine residue is a nucleophilic substitution. The unprotonated primary amine of the lysine side chain attacks the electrophilic carbon atom of the methyl isobutyrimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted isobutyramidinium group.

Key Characteristics of the Amidination Reaction:

  • Charge Preservation: The primary amino group (pKa ≈ 10.5) is converted into a more basic isobutyramidinium group, which remains positively charged over a wide pH range. This helps to preserve electrostatic interactions that are often crucial for maintaining protein structure and function.[1][2][3]

  • Specificity: Under controlled pH conditions (typically pH 8.0-10.0), the reaction is highly specific for primary amino groups (lysine ε-amino groups and the N-terminal α-amino group).

  • Minimal Steric Hindrance: The isobutyryl group is relatively small, minimizing the potential for steric hindrance that could interfere with enzyme activity.

Data Presentation

Table 1: Hypothetical Quantitative Data on Enzyme Modification with this compound

EnzymeNumber of Lysine ResiduesMolar Excess of ReagentReaction Time (hours)Percent Modification of Lysines (%)Change in Optimal Temperature (°C)Change in Optimal pH
Lysozyme620x285+2No significant change
Chymotrypsin1450x478+5+0.5
Papain930x392+3-0.2
Ribonuclease A1040x488+4No significant change

Note: This table presents hypothetical data based on typical outcomes of lysine modification with similar reagents. Actual results will vary depending on the specific enzyme and reaction conditions.

Table 2: Hypothetical Kinetic Parameters of a Model Enzyme Before and After Modification

Enzyme StateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Native Enzyme0.5120601.2 x 105
Modified Enzyme0.7110557.9 x 104

Note: This table illustrates a potential outcome where the modification leads to a slight decrease in catalytic efficiency. The actual kinetic effects are enzyme-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Modification of Enzyme Lysine Residues with this compound

Materials:

  • Enzyme of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Borate or Sodium Phosphate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Dialysis tubing or desalting column

  • Spectrophotometer

  • Reagents for enzyme activity assay

Procedure:

  • Enzyme Preparation: Dissolve the enzyme in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A typical stock concentration is 10-50 mg/mL.

  • Modification Reaction:

    • Add a calculated molar excess (e.g., 20-50 fold excess per lysine residue) of the this compound solution to the enzyme solution.

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle stirring. The optimal reaction time should be determined empirically for each enzyme.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.

  • Removal of Excess Reagent: Remove unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C with multiple buffer changes, or by using a desalting column.

  • Characterization of Modified Enzyme:

    • Determine the protein concentration of the modified enzyme using a standard protein assay (e.g., Bradford or BCA assay).

    • Quantify the extent of lysine modification using methods such as TNBS (trinitrobenzenesulfonic acid) assay or mass spectrometry.

    • Assess the enzymatic activity of the modified enzyme and compare it to the unmodified control.

    • Evaluate the stability of the modified enzyme (e.g., thermal or pH stability) and compare it to the unmodified control.

Protocol 2: Quantification of Lysine Modification using the TNBS Assay

Materials:

  • Modified and unmodified enzyme samples

  • 0.1% (w/v) TNBS solution

  • 4% (w/v) Sodium bicarbonate solution, pH 8.5

  • 10% (w/v) SDS solution

  • 1 M HCl

  • Spectrophotometer

Procedure:

  • To 1 mL of the protein sample (0.1-0.5 mg/mL in sodium bicarbonate buffer), add 1 mL of 0.1% TNBS.

  • Incubate the mixture in the dark at 37°C for 2 hours.

  • Stop the reaction by adding 1 mL of 10% SDS and 0.5 mL of 1 M HCl.

  • Measure the absorbance at 335 nm.

  • The percentage of modified lysine residues can be calculated by comparing the absorbance of the modified enzyme to the unmodified control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis enzyme_prep Enzyme in Reaction Buffer modification Modification Reaction (pH 8.5, 2-4h, 25°C) enzyme_prep->modification reagent_prep Methyl Isobutyrimidate Hydrochloride Solution reagent_prep->modification quench Quench with Tris Buffer modification->quench purification Dialysis or Desalting Column quench->purification quantification Quantification of Modification purification->quantification activity Enzyme Activity Assay purification->activity stability Stability Studies purification->stability amidination_pathway lysine Lysine Residue (Primary Amine) intermediate Tetrahedral Intermediate lysine->intermediate Nucleophilic Attack imidate Methyl Isobutyrimidate imidate->intermediate product Isobutyramidinium Lysine intermediate->product Elimination methanol Methanol intermediate->methanol

References

Application Notes and Protocols for Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe handling, storage, and utilization of methyl isobutyrimidate hydrochloride in a laboratory setting. This Pinner salt is a valuable intermediate for the synthesis of various organic compounds, including esters, amidines, and orthoesters.

Chemical Properties and Storage

This compound, also known as methyl 2-methylpropanimidate hydrochloride, is a reactive chemical intermediate.[1] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 39739-60-1[1][2]
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Purity ≥97%[1]
Appearance Crystalline solid (typical for Pinner salts)[3]
Storage Conditions 4°C, protect from light, store under an inert atmosphere.[1][2]
SMILES CC(C)C(OC)=N.[H]Cl[1]

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5][7]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools.[4][5][6][7]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5][7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek immediate medical attention.

Experimental Protocols

This compound is primarily synthesized via the Pinner reaction and serves as a versatile intermediate for further chemical transformations.

Protocol 1: Synthesis of this compound (Pinner Reaction)

This protocol describes the synthesis of this compound from isobutyronitrile and methanol.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Isobutyronitrile Isobutyronitrile Product Methyl Isobutyrimidate Hydrochloride Isobutyronitrile->Product Methanol Methanol Methanol->Product HCl HCl (gas) HCl->Product

Caption: Synthesis of this compound.

Materials:

  • Isobutyronitrile

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ice-salt bath

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyronitrile (1.0 eq) in a mixture of anhydrous methanol (1.1 eq) and anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C using an ice-salt bath.[9]

  • Slowly bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.[9] It is crucial to maintain the temperature below 5°C throughout the addition to prevent the formation of byproducts.[9]

  • After the addition of HCl is complete, seal the flask and allow it to stand in the cold (e.g., refrigerator at 4°C) for 12-24 hours. The product will precipitate as a white crystalline solid.

  • Collect the solid product by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: Yields for the Pinner reaction are generally high, often exceeding 90% for simple aliphatic nitriles.

Protocol 2: Synthesis of Isobutyramidine Hydrochloride

This protocol details the conversion of this compound to isobutyramidine hydrochloride using ammonia.

Reaction Workflow:

Start Methyl Isobutyrimidate Hydrochloride React_NH3 React with Ammonia in Anhydrous Ethanol Start->React_NH3 Isolate Isolate Amidine Hydrochloride React_NH3->Isolate Purify Purify by Recrystallization Isolate->Purify Product Isobutyramidine Hydrochloride Purify->Product

Caption: Workflow for Amidine Synthesis.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Ammonia (gas)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension until the starting material is fully consumed (monitor by TLC or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude isobutyramidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data:

ReactantProductReagentsSolventYield
Methyl Isobutyrimidate HClIsobutyramidine HClAmmoniaEthanolTypically high (>90%)
Protocol 3: Synthesis of Methyl Isobutyrate (Hydrolysis)

This protocol outlines the hydrolysis of this compound to the corresponding ester, methyl isobutyrate.

Reaction Pathway:

Imidate Methyl Isobutyrimidate Hydrochloride Ester Methyl Isobutyrate Imidate->Ester H₂O Ammonium Ammonium Chloride Imidate->Ammonium H₂O Water Water

Caption: Hydrolysis of the Imidate Salt.

Materials:

  • This compound

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of water at room temperature.

  • Stir the solution for 1-2 hours. The hydrolysis is typically rapid.

  • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl isobutyrate.

  • The product can be further purified by distillation if necessary.

Quantitative Data:

ReactantProductReagentsSolventYieldBoiling Point of Product
Methyl Isobutyrimidate HClMethyl IsobutyrateWaterWater/EtherExpected to be nearly quantitative92°C[6]
Protocol 4: Synthesis of Trimethyl Isobutyrate Orthoester

This protocol describes the reaction of this compound with excess methanol to form an orthoester.

Experimental Workflow:

Start Methyl Isobutyrimidate Hydrochloride React_MeOH React with Excess Anhydrous Methanol Start->React_MeOH Neutralize Neutralize with Base (e.g., NaOMe) React_MeOH->Neutralize Filter Filter to Remove Ammonium Salts Neutralize->Filter Distill Distill to Purify Orthoester Filter->Distill Product Trimethyl Isobutyrate Orthoester Distill->Product

Caption: Orthoester Synthesis Workflow.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium methoxide solution (optional, for neutralization)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of anhydrous methanol (at least 10 equivalents).

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or NMR).

  • Upon completion, the reaction mixture will contain the orthoester and ammonium chloride.

  • If desired, neutralize any remaining acid with a solution of sodium methoxide in methanol.

  • Filter the mixture to remove the precipitated ammonium chloride.

  • Carefully remove the excess methanol by distillation.

  • The crude orthoester can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ReactantProductReagentsSolventYield
Methyl Isobutyrimidate HClTrimethyl Isobutyrate OrthoesterExcess MethanolMethanolModerate to good

Characterization Data

While a full set of characterization data for this compound is not widely published, some spectroscopic information is available.

Data TypeDescription
¹³C NMR A ¹³C NMR spectrum is available in the literature, which can be used for structural confirmation.

For the reaction products, extensive characterization data is available in chemical databases. For example, the physical and spectroscopic properties of methyl isobutyrate are well-documented.[10][11][12][13][14]

These protocols and notes are intended to provide a starting point for the use of this compound. Researchers should always consult relevant literature and perform small-scale trial reactions to optimize conditions for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Isobutyrimidate Hydrochloride Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl isobutyrimidate hydrochloride for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

This compound is a chemical crosslinking agent that primarily reacts with the primary amino groups (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins. This reaction, known as amidination, forms a stable amidine bond, effectively modifying the protein.

Q2: What is the optimal pH for the amidination reaction?

The optimal pH for the reaction of imidoesters like methyl isobutyrimidate with primary amines is in the alkaline range, typically between pH 8.0 and 10.0. At this pH, the primary amino groups are sufficiently deprotonated and nucleophilic to efficiently attack the imidoester.

Q3: What are the known side reactions of this compound?

The most significant and well-documented side reaction is the hydrolysis of the this compound molecule. In the presence of water, the imidoester can be hydrolyzed, rendering it inactive and unable to react with the protein's primary amines. This hydrolysis reaction is more prevalent at lower pH values and in dilute protein solutions. While reactions with other nucleophilic residues like cysteine are possible in principle, they are generally considered minor compared to the reaction with primary amines under optimal conditions.

Q4: Can this compound react with other amino acid residues?

While the primary target is lysine, there is a possibility of reaction with other nucleophilic side chains, such as the sulfhydryl group of cysteine, particularly if the local environment of the protein alters the pKa of these residues. However, under the recommended alkaline pH conditions for amidination, the reaction with lysine is strongly favored.

Q5: How can I confirm that my protein has been successfully modified?

Successful modification can be confirmed using several analytical techniques. Mass spectrometry (MS) is a powerful tool to detect the mass shift corresponding to the addition of the isobutyrimidate group to lysine residues. SDS-PAGE analysis may also show a shift in the protein's apparent molecular weight, especially if multiple modifications have occurred.

Troubleshooting Guides

Issue: Low or No Protein Modification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Reaction pH Ensure the reaction buffer is within the optimal pH range of 8.0-10.0. Verify the pH of your buffer immediately before use.
Hydrolysis of the Reagent Prepare the this compound solution immediately before adding it to the protein solution. Avoid storing the reagent in aqueous solutions.
Insufficient Reagent Concentration Increase the molar excess of this compound relative to the protein. A typical starting point is a 20 to 50-fold molar excess.
Low Protein Concentration Increase the concentration of the protein in the reaction mixture. Higher protein concentrations favor the bimolecular reaction with the amine over the unimolecular hydrolysis of the reagent.
Presence of Competing Nucleophiles Ensure your protein buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the imidoester. Use buffers such as borate or HEPES.
Incorrect Reagent Storage Store this compound in a desiccator at the recommended temperature to prevent degradation from moisture.
Issue: Protein Precipitation or Aggregation After Modification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Alteration of Protein Charge Amidination converts the positively charged primary amine of lysine to a positively charged amidine group, which can alter the protein's isoelectric point and solubility. Try performing the reaction in a buffer with a different ionic strength or including solubility-enhancing additives.
Over-modification Reduce the molar excess of this compound or decrease the reaction time to limit the number of modified lysine residues.
Conformational Changes The modification of key lysine residues may induce conformational changes that lead to aggregation. Perform a titration of the reagent to find the optimal modification level that maintains solubility.

Experimental Protocols

Protocol 1: Standard Amidination of a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5) to a final concentration of 1-5 mg/mL.

    • If necessary, dialyze the protein against the reaction buffer to remove any interfering substances.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in the desired molar excess (e.g., 20-fold molar excess over the protein).

  • Reaction:

    • Add the freshly prepared this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM.

    • Alternatively, the reaction can be stopped by removing the excess reagent by dialysis or gel filtration against a suitable buffer (e.g., PBS).

  • Analysis:

    • Analyze the modified protein by SDS-PAGE and mass spectrometry to confirm the extent of modification.

Protocol 2: Analysis of Amidinated Proteins by Mass Spectrometry
  • Sample Preparation:

    • After the amidination reaction and quenching, subject the protein to in-solution or in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification on lysine corresponding to the mass of the added isobutyrimidate group (+70.08 Da).

    • Collision-induced dissociation (CID) of amidinated peptides often results in enhanced fragmentation, which can aid in peptide and protein identification.[1] Look for characteristic fragment ions to confirm the modification site.

Visualizations

Reaction_Pathway Protein_Lysine Protein-Lysine (-NH2) Amidinated_Protein Amidinated Protein (Stable Product) Protein_Lysine->Amidinated_Protein Aminolysis (pH 8-10) Imidoester Methyl Isobutyrimidate (Active Reagent) Imidoester->Amidinated_Protein Hydrolyzed_Imidoester Hydrolyzed Imidoester (Inactive) Imidoester->Hydrolyzed_Imidoester Hydrolysis Water H2O Water->Hydrolyzed_Imidoester

Caption: Main reaction and side reaction of methyl isobutyrimidate.

Troubleshooting_Workflow Start Low Modification Efficiency Check_pH Is reaction pH 8.0-10.0? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent Was reagent freshly prepared? Check_pH->Check_Reagent Yes Adjust_pH->Start Prepare_Fresh Prepare fresh reagent solution Check_Reagent->Prepare_Fresh No Check_Concentration Are protein and reagent concentrations adequate? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Start Increase_Concentration Increase molar excess or protein concentration Check_Concentration->Increase_Concentration No Check_Buffer Does buffer contain primary amines? Check_Concentration->Check_Buffer Yes Increase_Concentration->Start Change_Buffer Use amine-free buffer (e.g., Borate, HEPES) Check_Buffer->Change_Buffer Yes Success Modification Successful Check_Buffer->Success No Change_Buffer->Start

Caption: Troubleshooting workflow for low modification efficiency.

References

Technical Support Center: Troubleshooting Amidination with Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting incomplete amidination reactions when using methyl isobutyrimidate hydrochloride. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for amidination using this compound?

A1: The reaction, often a variation of the Pinner reaction, involves the nucleophilic attack of a primary amine on the electrophilic carbon of the methyl isobutyrimidate. The reaction is typically performed under basic conditions to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the hydrochloride salt of the imidate, generating the free base form which is reactive. The overall transformation replaces the methoxy group of the imidate with the primary amine, yielding the corresponding N-substituted isobutyramidine and methanol as a byproduct.[1]

Q2: Why is my amidination reaction showing low or incomplete conversion?

A2: Incomplete conversion is a common issue that can be attributed to several factors. The most frequent causes include suboptimal pH, degradation of the imidate reagent through hydrolysis, steric hindrance from bulky substrates, or inappropriate reaction temperature and time. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q3: What are the primary side reactions to be aware of?

A3: The most significant side reaction is the hydrolysis of the methyl isobutyrimidate. Imidates are susceptible to hydrolysis, especially at low pH or in the presence of excess water, which converts the starting material into methyl isobutyrate and ammonia.[1] This depletes the reactive imidate and leads to lower yields of the desired amidine.

Q4: How can I monitor the progress of my amidination reaction?

A4: Reaction progress can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative assessment of the consumption of starting materials and the appearance of the product.[2] For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for tracking the concentrations of reactants and products over time.[3][4] ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion to the product.[5]

Detailed Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am observing very little to no formation of my desired amidine product. What are the potential causes and how can I address them?

A: This issue typically points to problems with the reaction setup, reagent quality, or fundamental reaction conditions. Below is a breakdown of likely causes and their solutions.

  • Probable Cause 1: Incorrect pH / Ineffective Basicity

    • Explanation: The primary amine nucleophile must be in its free base form to be reactive. If the reaction medium is not sufficiently basic, the amine will remain protonated and non-nucleophilic. Similarly, the this compound must be neutralized to its reactive free base form.

    • Solution: Ensure the reaction is performed under basic conditions. The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The base should be strong enough to deprotonate the primary amine (pKa of conjugate acid is typically ~10-11) and the imidate hydrochloride. A molar excess of the base (2-3 equivalents) is recommended.

  • Probable Cause 2: Reagent Degradation (Hydrolysis)

    • Explanation: this compound is sensitive to moisture and can hydrolyze to the unreactive methyl isobutyrate.[1] This can occur during storage or in the reaction vessel if wet solvents or reagents are used.

    • Solution:

      • Store this compound at the recommended temperature (typically 4°C) and protect it from light and moisture.[6][7]

      • Use anhydrous solvents for the reaction.

      • Ensure all glassware is thoroughly dried before use.

      • Minimize the amount of water present in the reaction. If an aqueous workup is part of a previous step, ensure the organic phase containing the amine is thoroughly dried before initiating the amidination.

  • Probable Cause 3: Inappropriate Reaction Temperature

    • Explanation: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the imidate reagent or the final amidine product. Conversely, a temperature that is too low may result in a very slow or stalled reaction.[8]

    • Solution: The optimal temperature is substrate-dependent. Start the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gradually increase the temperature, for example, to 40-60°C. Monitor for product formation and the appearance of degradation byproducts.

Issue 2: Significant Byproduct Formation

Q: My reaction is proceeding, but I'm seeing a significant amount of an unknown byproduct. How do I identify and minimize it?

A: The most likely byproduct is the hydrolysis product, methyl isobutyrate.

  • Identification:

    • The hydrolysis product, methyl isobutyrate, will have a different retention time on TLC and HPLC compared to the starting materials and the desired amidine.

    • LC-MS Analysis: The mass of the byproduct can be used for identification. Methyl isobutyrate has a molecular weight of 102.13 g/mol . The desired amidine's mass will be the mass of the primary amine plus 70.10 Da (the mass of the isobutyrimidoyl group minus the mass of a proton).

    • ¹H NMR Spectroscopy: Methyl isobutyrate will show characteristic signals for the methoxy group (a singlet around 3.7 ppm) and the isopropyl group (a septet and a doublet), which will differ from the signals of the starting imidate and the product amidine.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: As detailed above, the most effective way to prevent hydrolysis is to rigorously exclude water from the reaction.

    • Order of Addition: Consider adding the base to the primary amine first, followed by the addition of the this compound. This ensures a basic environment is established before the moisture-sensitive reagent is introduced.

Issue 3: Reaction Stalls with Bulky Substrates

Q: My reaction starts but appears to stall before completion, especially with a sterically hindered primary amine. What can I do?

A: Steric hindrance can significantly slow down the rate of nucleophilic attack.

  • Explanation: Large, bulky groups near the amine nitrogen or on the imidate itself can physically block the approach of the nucleophile to the electrophilic carbon, increasing the activation energy of the reaction.[3][4]

  • Solutions:

    • Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times (24-48 hours) and moderately elevated temperatures (e.g., 50-80°C) may be necessary to drive the reaction to completion.[8]

    • Use a More Reactive Imidate: While methyl isobutyrimidate is the focus here, in challenging cases, switching to an imidate with a better leaving group (e.g., a trichloroethyl imidate) could increase reactivity, though this would be a change in the core methodology.[2]

    • Solvent Choice: The choice of solvent can sometimes influence the transition state. Experimenting with different anhydrous aprotic solvents (e.g., THF, acetonitrile, DMF) might improve results.

Quantitative Data & Reaction Parameters

The optimal conditions for amidination are highly substrate-dependent. The tables below provide general guidelines.

Table 1: General Reaction Parameters for Amidination

ParameterRecommended RangeNotes
Molar Ratio (Amine:Imidate) 1 : 1.1 to 1 : 1.5A slight excess of the imidate can help drive the reaction to completion.
Base (e.g., TEA, DIPEA) 2.0 - 3.0 equivalentsMust be sufficient to neutralize the imidate hydrochloride and deprotonate the amine.
Solvent Anhydrous Aprotic (THF, CH₃CN, DMF)To minimize hydrolysis of the imidate.
Temperature Room Temp. to 80°CStart at room temperature and increase if the reaction is slow.[8]
Reaction Time 2 - 48 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC or LC-MS.
pH (effective) 8 - 10The reaction environment should be basic to ensure the amine is nucleophilic.

Table 2: Quick Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction / Very Low Yield 1. Reagent Hydrolysis2. Insufficient Base / Incorrect pH3. Low Temperature1. Use anhydrous solvents; check reagent quality.2. Use 2-3 eq. of a suitable base (e.g., TEA, K₂CO₃).3. Increase temperature gradually (e.g., to 50°C).
Major Byproduct Observed Hydrolysis of ImidateRigorously exclude water from the reaction setup.
Reaction Stalls Steric HindranceIncrease reaction time and/or temperature; consider a different solvent.
Multiple Spots on TLC Incomplete reaction, side reactionsOptimize conditions (time, temp, base); use LC-MS/NMR to identify species.[2][5]

Experimental Protocols

General Protocol for Amidination of a Primary Amine

This protocol provides a general methodology. Molar ratios, solvent, and temperature should be optimized for specific substrates.

Materials:

  • Primary amine

  • This compound[6][7]

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dry.

  • Reactant Preparation: To the flask, add the primary amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., THF).

  • Basification: Add the base (e.g., TEA, 2.5 eq.) to the stirred solution of the amine. Stir for 10-15 minutes at room temperature.

  • Imidate Addition: In a separate container, dissolve the this compound (1.2 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine/base mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or by taking small aliquots for LC-MS analysis at regular intervals (e.g., every 1-2 hours).

  • Heating (if necessary): If the reaction is slow or stalls at room temperature after several hours, gently heat the mixture to 40-60°C and continue monitoring.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated salts (e.g., triethylammonium hydrochloride).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by redissolving in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with brine to remove any remaining salts, drying the organic layer over anhydrous sodium sulfate, and re-concentrating.

  • Purification: Purify the crude amidine product by flash column chromatography on silica gel or by recrystallization, as appropriate for the product's physical properties.

Visualizations

Diagrams of Workflows and Logical Relationships

Amidination_Workflow start_end start_end process process decision decision analysis analysis A Start: Prepare Dry Glassware under Inert Atmosphere B Dissolve Primary Amine (1 eq) in Anhydrous Solvent A->B C Add Base (2.5 eq) (e.g., TEA) B->C D Add Methyl Isobutyrimidate Hydrochloride (1.2 eq) C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Reaction Complete? F->G H Heat to 40-60°C G->H No I Workup: Filter & Concentrate G->I Yes H->E J Purification: (Chromatography/Recrystallization) I->J K End: Characterize Product J->K

Caption: General experimental workflow for amidination.

Troubleshooting_Logic problem problem question question solution solution cause cause start Problem: Incomplete Amidination q1 Is Starting Amine Consumed? start->q1 q2 Is a Major Byproduct Observed via LC-MS? q1->q2 Yes c3 Cause: Incorrect pH (Insufficient Base) q1->c3 No c1 Cause: Low Reactivity (Steric Hindrance) q2->c1 No c2 Cause: Reagent Hydrolysis q2->c2 Yes s1 Solution: - Increase Temperature - Increase Reaction Time c1->s1 s2 Solution: - Use Anhydrous Solvents - Check Reagent Quality c2->s2 s3 Solution: - Use 2-3 eq. of Base - Choose a Stronger Base c3->s3

Caption: Troubleshooting decision tree for incomplete amidination.

Caption: Desired reaction pathway vs. competing hydrolysis side reaction.

References

Technical Support Center: Hydrolysis of Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of methyl isobutyrimidate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and byproducts of this compound hydrolysis?

A1: The primary and desired product of the acid-catalyzed hydrolysis of this compound is methyl isobutyrate . However, two main byproducts can form: isobutyramide and isobutyric acid . Isobutyramide formation is a common issue arising from the reaction conditions, while isobutyric acid can result from the subsequent hydrolysis of the desired methyl isobutyrate product, especially under prolonged acidic conditions or elevated temperatures.

Q2: What is the general mechanism of byproduct formation?

A2: The formation of methyl isobutyrate versus isobutyramide is determined by the breakdown of a key tetrahedral intermediate. Under acidic conditions, the nitrogen is protonated, making ammonia (or its salt) a good leaving group, which favors the formation of the ester, methyl isobutyrate.[1] In neutral or basic conditions, the alkoxide can be a competing leaving group, leading to the formation of the amide, isobutyramide. The imidate salt itself can also rearrange to the more stable amide at elevated temperatures.[2]

Q3: How does pH affect the product distribution in the hydrolysis?

A3: pH is a critical factor. Acidic conditions (low pH) strongly favor the formation of the ester (methyl isobutyrate).[3] As the pH increases towards neutral and into basic conditions, the proportion of the amide byproduct (isobutyramide) is likely to increase significantly.

Q4: Why is temperature control important during the Pinner reaction and subsequent hydrolysis?

A4: Temperature control is crucial, particularly during the formation of the this compound (the Pinner reaction). Imidate hydrochlorides are often thermally unstable and can rearrange to the corresponding amide at warmer temperatures.[2] Therefore, it is recommended to conduct the Pinner reaction at low temperatures (e.g., 0-5 °C) to minimize premature amide formation. During hydrolysis, elevated temperatures can accelerate the unwanted hydrolysis of the methyl isobutyrate product to isobutyric acid.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Low yield of methyl isobutyrate and high yield of isobutyramide 1. Reaction temperature was too high during the Pinner reaction, causing rearrangement of the imidate salt. 2. The pH of the hydrolysis reaction was not sufficiently acidic.1. Maintain a low temperature (0-5 °C) throughout the formation of the this compound. 2. Ensure the hydrolysis is conducted in a strongly acidic aqueous solution (e.g., 1-2 M HCl).
Presence of significant amounts of isobutyric acid in the product mixture 1. Prolonged reaction time during hydrolysis. 2. Excessive temperature during the hydrolysis or workup.1. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid over-reaction. 2. Conduct the hydrolysis at room temperature or slightly below and avoid heating during the workup.
Incomplete hydrolysis of this compound 1. Insufficient water present for the hydrolysis. 2. Inadequate reaction time.1. Ensure a sufficient excess of aqueous acid is used for the hydrolysis. 2. Monitor the reaction until the starting material is consumed.
Formation of a dark, tarry substance Polymerization or degradation of starting materials or products, often due to excessively high temperatures or highly concentrated acid.Lower the reaction temperature and consider using a slightly less concentrated acid for the hydrolysis.

Quantitative Data on Byproduct Formation (Illustrative)

Table 1: Effect of pH on Product Distribution at Room Temperature

pH of HydrolysisMethyl Isobutyrate (%)Isobutyramide (%)Isobutyric Acid (%)
19541
385141
560382
720755

Table 2: Effect of Temperature on Byproduct Formation in Acidic Hydrolysis (pH 1)

Temperature (°C)Methyl Isobutyrate (%)Isobutyramide (%)Isobutyric Acid (%)
09721
259541
508857
8075619

Experimental Protocols

Protocol 1: Synthesis of this compound (Pinner Reaction)

Materials:

  • Isobutyronitrile

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ice-salt bath

Procedure:

  • Dissolve isobutyronitrile (1.0 eq) in anhydrous methanol (1.1 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 5 °C.

  • Seal the reaction vessel and store it at 4 °C for 24-48 hours. The this compound will precipitate as a crystalline solid.

  • Collect the crystals by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis to Methyl Isobutyrate

Materials:

  • This compound

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Add the this compound to a flask and cool in an ice bath.

  • Slowly add an excess of cold 1 M hydrochloric acid with stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, extract the mixture with diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl isobutyrate.

Protocol 3: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To separate and quantify methyl isobutyrate, isobutyramide, and isobutyric acid.

Instrumentation and Conditions:

  • GC: Agilent 7890B or similar with FID detector.

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar polar column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh a sample of the crude reaction mixture.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., undecane).

  • For the quantification of isobutyric acid, derivatization to a more volatile ester (e.g., by reaction with BSTFA to form the trimethylsilyl ester) may be necessary for better peak shape and sensitivity.[4]

Quantification:

  • Prepare calibration curves for methyl isobutyrate, isobutyramide, and isobutyric acid (or its derivative) using certified reference standards.

  • Calculate the concentration of each component in the sample based on the peak areas relative to the internal standard and the calibration curves.

Visualizations

Hydrolysis_Pathway Imidate Methyl Isobutyrimidate Hydrochloride Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + H2O Ester Methyl Isobutyrate (Desired Product) Tetrahedral->Ester - NH4Cl (Acidic Conditions) Amide Isobutyramide (Byproduct) Tetrahedral->Amide - CH3OH (Neutral/Basic Conditions) Acid Isobutyric Acid (Byproduct) Ester->Acid + H2O, H+ (Prolonged reaction/heat)

Caption: Reaction pathways in the hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield of Methyl Isobutyrate check_byproducts Analyze crude product by GC/NMR start->check_byproducts high_amide High Isobutyramide Content? check_byproducts->high_amide high_acid High Isobutyric Acid Content? high_amide->high_acid No remediate_amide Action: 1. Lower Pinner reaction temp. 2. Ensure low pH for hydrolysis. high_amide->remediate_amide Yes remediate_acid Action: 1. Reduce hydrolysis time. 2. Lower hydrolysis/workup temp. high_acid->remediate_acid Yes end Optimized Yield high_acid->end No remediate_amide->end remediate_acid->end

References

Technical Support Center: Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isobutyrimidate hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures involving this reagent.

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to the removal of excess this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing unreacted this compound?

A1: The most effective method for removing excess this compound is through hydrolysis. Imidate hydrochlorides are susceptible to hydrolysis under both acidic and basic aqueous conditions, converting them into the corresponding ester (methyl isobutyrate) and ammonium chloride. These byproducts are typically easier to separate from the desired product during workup.

Q2: My reaction is sensitive to acidic conditions. How can I remove the imidate hydrochloride?

A2: If your product is acid-sensitive, you can perform a basic aqueous workup. Washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution, will neutralize the hydrochloride salt and promote the hydrolysis of the imidate to methyl isobutyrate and ammonia.

Q3: My product is sensitive to basic conditions. What is the recommended removal procedure?

A3: For base-sensitive products, a dilute acidic wash is recommended. Washing the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl) will ensure the imidate remains in its protonated, water-soluble form, facilitating its removal into the aqueous phase.[1] This method is particularly effective if the desired product is not basic and will remain in the organic layer.

Q4: I am observing an emulsion during the aqueous workup. How can I resolve this?

A4: Emulsions can sometimes form during the extraction process. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous sodium chloride solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to separate the layers.[2]

  • Allow the mixture to stand for a longer period.

  • If the emulsion persists, filtering the mixture through a pad of Celite may be necessary.

Q5: How can I confirm that all the this compound has been removed?

A5: The most reliable method for confirming the removal of the starting material is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture.

Data Presentation

The efficiency of this compound removal via hydrolysis is dependent on the pH of the aqueous wash and the temperature. The following table provides a qualitative guide to the expected rate of hydrolysis under different conditions.

pH of Aqueous WashTemperatureExpected Rate of HydrolysisNotes
< 4 (Acidic)Room TemperatureModerate to FastThe imidate is protonated and more susceptible to nucleophilic attack by water.
4 - 6 (Weakly Acidic)Room TemperatureSlowHydrolysis rate is generally at a minimum in this pH range for many related compounds.[3][4]
7 (Neutral)Room TemperatureSlowSpontaneous hydrolysis occurs but is generally slow.
> 8 (Basic)Room TemperatureFastThe imidate is in its free base form, which readily undergoes hydrolysis.
Elevated TemperatureAll pH rangesIncreasedAs with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Aqueous Workup for the Removal of Excess this compound

This protocol describes a general procedure for the removal of excess this compound by hydrolysis and subsequent liquid-liquid extraction. The choice between an acidic or basic wash will depend on the stability of the desired product.

Materials:

  • Reaction mixture containing the desired product and excess this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel

  • Deionized water

  • Your choice of washing solution:

    • For acid-stable products: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • For base-stable products: 0.1 M Hydrochloric acid (HCl) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash (Choose one based on product stability):

    • Basic Wash (for acid-stable products):

      • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

      • Stopper the funnel and shake gently, venting frequently to release any gas that may be evolved.

      • Allow the layers to separate.

      • Drain and discard the lower aqueous layer.

      • Repeat the wash with saturated aqueous sodium bicarbonate solution one more time.

    • Acidic Wash (for base-stable products):

      • Add an equal volume of 0.1 M HCl to the separatory funnel.

      • Stopper the funnel and shake gently.

      • Allow the layers to separate.

      • Drain and discard the lower aqueous layer.

      • Repeat the wash with 0.1 M HCl one more time.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.

    • Allow the layers to separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine. This helps to remove the majority of the dissolved water in the organic layer.[2]

    • Allow the layers to separate and discard the aqueous layer.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Filter or decant the dried organic solution to remove the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purity Assessment:

    • Assess the purity of the crude product by an appropriate analytical method (e.g., TLC, NMR). Further purification by column chromatography or recrystallization may be necessary.

Mandatory Visualization

Removal_of_Methyl_Isobutyrimidate_Hydrochloride start Reaction Mixture (Product + Excess Imidate) product_stability Is the product stable to acid/base? start->product_stability acid_stable Product is Acid-Stable product_stability->acid_stable  Yes (Acid-Stable) base_stable Product is Base-Stable product_stability->base_stable  Yes (Base-Stable) basic_wash Perform Basic Wash (e.g., sat. NaHCO3) acid_stable->basic_wash acidic_wash Perform Acidic Wash (e.g., 0.1 M HCl) base_stable->acidic_wash hydrolysis Imidate hydrolyzes to methyl isobutyrate and ammonia basic_wash->hydrolysis protonation Imidate remains protonated and water-soluble acidic_wash->protonation extraction Liquid-Liquid Extraction hydrolysis->extraction protonation->extraction organic_layer Organic Layer: Product extraction->organic_layer aqueous_layer Aqueous Layer: H hydrolyzed/protonated Imidate extraction->aqueous_layer drying Dry Organic Layer (e.g., Na2SO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation end Isolated Product evaporation->end

Caption: Troubleshooting workflow for removing excess this compound.

References

Technical Support Center: Purification of Proteins Modified with Methyl Isobityrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by methyl isobutyrimidate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these chemically modified proteins.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of protein modification with this compound, and how does it affect the protein?

This compound is a chemical reagent used for the amidination of primary amino groups in proteins, primarily the ε-amino group of lysine residues. The reaction converts the primary amine into an acetimidine group. A crucial feature of this modification is that it preserves the positive charge of the lysine residue at physiological pH. This is because the resulting amidine group has a pKa similar to that of the original amino group. While the charge is maintained, the modification can still lead to subtle changes in the protein's overall isoelectric point (pI) and may alter its surface hydrophobicity.[1][2][3] These changes are important considerations for developing a purification strategy.

Q2: What are the primary goals of the purification process after protein modification?

The primary goals of the purification process are:

  • Removal of excess modifying reagent: Unreacted this compound and its hydrolysis byproducts must be removed from the protein sample.

  • Separation of modified from unmodified protein: Depending on the reaction efficiency and the desired final product, it may be necessary to separate fully modified, partially modified, and unmodified protein species.

  • Removal of protein aggregates and impurities: The modification reaction or subsequent handling steps can sometimes induce protein aggregation or expose previously buried hydrophobic regions, leading to non-specific interactions. These need to be removed to obtain a pure, active protein.

Q3: Which purification techniques are most suitable for amidinated proteins?

Several standard protein purification techniques can be adapted for amidinated proteins. The choice depends on the specific properties of the target protein and the nature of the impurities. The most common methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Effective for removing excess reagent and for buffer exchange. It separates molecules based on size and can also be used to separate monomeric protein from aggregates.[4][5][6]

  • Ion Exchange Chromatography (IEX): Since amidination preserves the positive charge of lysine residues, IEX remains a powerful tool. Cation exchange chromatography is particularly useful. Subtle differences in the pI between modified and unmodified proteins may be exploited for separation.[7][8][9][10][11]

  • Hydrophobic Interaction Chromatography (HIC): If the modification alters the surface hydrophobicity of the protein, HIC can be an effective purification step.[12][13][14][15][16]

Q4: How can I quantify the extent of protein modification?

Quantifying the degree of amidination is crucial for process consistency and for understanding the structure-function relationship of the modified protein. Common methods include:

  • Mass Spectrometry (MS): This is the most direct and accurate method. By comparing the mass of the intact modified protein to the unmodified protein, the number of added acetimidine groups can be determined. Peptide mapping, by digesting the protein and analyzing the resulting peptides by MS, can identify the specific lysine residues that have been modified.[1][17][18][19][20][21]

  • Spectrophotometric Assays: Assays that react with primary amines (e.g., TNBSA assay) can be used to quantify the remaining unmodified lysine residues. A decrease in the number of primary amines corresponds to the extent of modification.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low recovery of modified protein Protein precipitation during or after the modification reaction.Optimize reaction conditions (pH, temperature, reagent concentration). Perform a buffer screen to find conditions that maintain protein solubility. Consider adding stabilizing excipients like glycerol or arginine.
Non-specific binding to the chromatography resin.Adjust buffer conditions (pH, salt concentration). For IEX, ensure the buffer pH is appropriate to maintain the desired charge on the protein. For HIC, optimize the salt concentration in the binding buffer.
Protein instability.Work at a lower temperature (e.g., 4°C) throughout the purification process. Add protease inhibitors to the buffers. Minimize the number of purification steps.[22][23]
Incomplete removal of excess reagent Inefficient dialysis or desalting.Increase the dialysis time and/or the number of buffer changes. Ensure a large volume excess of dialysis buffer. For desalting columns, ensure the column is properly equilibrated and the sample volume does not exceed the column's capacity.[6]
Co-elution of modified and unmodified protein Insufficient resolution of the chromatography method.Optimize the elution gradient in IEX or HIC. For IEX, a shallower gradient may improve separation. For HIC, trying different salt types (e.g., ammonium sulfate vs. sodium chloride) can alter selectivity.[10][12]
Similar properties of modified and unmodified protein.If chromatographic methods fail to separate the species, consider alternative techniques like preparative isoelectric focusing if there is a sufficient pI shift.
Protein aggregation Modification-induced conformational changes exposing hydrophobic patches.Use HIC to remove aggregates. Optimize buffer conditions to include non-denaturing detergents or other additives that reduce aggregation.[24]
Freeze-thaw cycles.Aliquot the purified protein into smaller volumes before freezing to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Removal of Excess Methyl Isobityrimidate Hydrochloride by Dialysis
  • Prepare the Dialysis Tubing: Cut the appropriate length of dialysis tubing (with a molecular weight cutoff, MWCO, of 10-14 kDa) and prepare it according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate and EDTA solution to remove contaminants.

  • Sample Loading: Securely close one end of the dialysis tubing with a clip. Load the protein sample into the tubing, leaving some space to allow for potential volume changes.

  • Dialysis: Place the sealed dialysis tubing in a beaker containing a large volume (at least 100-fold the sample volume) of the desired buffer (e.g., PBS or Tris buffer at a suitable pH).

  • Buffer Exchange: Stir the dialysis buffer gently at 4°C for 2-4 hours. Change the buffer at least three times to ensure complete removal of the small molecule reagents.

Protocol 2: Purification of Amidinated Protein using Cation Exchange Chromatography
  • Column Equilibration: Equilibrate a cation exchange column (e.g., a HiTrap SP HP column) with a low ionic strength binding buffer (e.g., 20 mM MES, pH 6.0).

  • Sample Preparation: Ensure the dialyzed protein sample is in the binding buffer. This can be achieved through dialysis or by using a desalting column.

  • Sample Loading: Load the protein sample onto the equilibrated column at a flow rate recommended by the manufacturer.

  • Washing: Wash the column with several column volumes of the binding buffer until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer over 20 column volumes). Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified, modified protein.

Data Presentation

Table 1: Illustrative Comparison of Purification Steps for an Amidinated Protein

Purification StepTotal Protein (mg)Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Modified Protein 10050005010020
Dialysis 95480050.59621
Cation Exchange Chromatography 1545003009095
Gel Filtration Chromatography 12420035084>98

Note: The values in this table are for illustrative purposes only and will vary depending on the specific protein and experimental conditions.

Visualizations

experimental_workflow start Protein Modification Reaction (Protein + Methyl Isobityrimidate HCl) reagent_removal Removal of Excess Reagent (Dialysis or Desalting Column) start->reagent_removal iex Ion Exchange Chromatography (e.g., Cation Exchange) reagent_removal->iex analysis1 Analysis of Fractions (SDS-PAGE, Mass Spectrometry) iex->analysis1 final_product Purified Amidinated Protein iex->final_product If sufficiently pure hic Hydrophobic Interaction Chromatography (Optional Polishing Step) analysis1->hic If impurities remain sec Size Exclusion Chromatography (Aggregate Removal & Final Buffer Exchange) analysis1->sec If aggregates are present hic->sec sec->final_product

Caption: A general experimental workflow for the purification of proteins after modification with this compound.

troubleshooting_logic start Low Protein Recovery check_solubility Check for Precipitation start->check_solubility check_binding Analyze Flow-through & Wash Fractions start->check_binding check_stability Assess Protein Integrity (e.g., SDS-PAGE for degradation) start->check_stability precipitated Protein Precipitated check_solubility->precipitated not_bound Protein in Flow-through check_binding->not_bound degraded Protein Degraded check_stability->degraded solution1 Optimize Reaction/Buffer Conditions precipitated->solution1 solution2 Adjust Binding Buffer pH/Salt not_bound->solution2 solution3 Work at 4°C, Add Protease Inhibitors degraded->solution3

References

"optimizing buffer conditions for methyl isobutyrimidate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl isobutyrimidate hydrochloride. The following information is designed to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be handled?

This compound is a Pinner salt, a class of compounds that are generally sensitive to moisture and temperature. For optimal stability, it should be stored at 4°C and protected from light.[1] Due to its reactivity, especially towards hydrolysis, it is crucial to handle this compound under anhydrous conditions whenever possible.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for alkyl imidates like this compound is hydrolysis.[2] This reaction breaks down the imidate into an ester (methyl isobutyrate) and ammonia. The rate of hydrolysis is highly dependent on the pH of the solution.

Q3: How does pH affect the stability of this compound?

Alkyl imidates are most stable in anhydrous, neutral, or slightly basic conditions.[2] They readily hydrolyze in the presence of aqueous acid or base.[2] Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom, which is then followed by a nucleophilic attack by water on the imine carbon.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Hydrolysis of Starting Material: The buffer pH may be too acidic or basic, causing the this compound to hydrolyze before it can react.Ensure the reaction is carried out under anhydrous conditions if possible. If an aqueous buffer is necessary, maintain a neutral or slightly basic pH. Consider using non-aqueous solvents.
Incorrect Temperature: Pinner salts can be thermally unstable and may decompose at elevated temperatures.Run the reaction at a lower temperature. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
Formation of Side Products (e.g., Methyl Isobutyrate) Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the imidate, forming the corresponding ester.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Reaction Rates Buffer Variability: Inconsistent preparation of buffer solutions can lead to pH variations between experiments, affecting the reaction rate.Prepare buffers carefully using high-purity reagents and verify the pH with a calibrated meter before each use.
Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates.Use a temperature-controlled environment such as an incubator or water bath to ensure a stable reaction temperature.[3]

Data Presentation

Table 1: pH Stability of this compound

pH RangeStabilityPrimary Degradation ProductsNotes
Acidic (pH < 6) LowMethyl Isobutyrate, Ammonium ChlorideHydrolysis is accelerated due to protonation of the imidate nitrogen.
Neutral (pH 6-8) Moderate to HighMinimal degradation if anhydrousStability is highest in the absence of water.
Basic (pH > 8) Low to ModerateMethyl Isobutyrate, AmmoniaHydrolysis can occur, though the mechanism may differ from acidic hydrolysis.

Experimental Protocols

General Protocol for a Reaction with this compound

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.

    • Use anhydrous solvents and reagents. If necessary, purify solvents using appropriate drying methods.

  • Buffer Preparation (if applicable):

    • If an aqueous buffer is required, prepare it using high-purity water and reagents.

    • Carefully adjust the pH to the desired value (ideally neutral or slightly basic) using a calibrated pH meter.

    • If possible, consider using a non-aqueous buffer system.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the substrate in the chosen anhydrous solvent.

    • In a separate flask, dissolve the this compound in the anhydrous solvent or buffer.

  • Reaction Execution:

    • Slowly add the this compound solution to the substrate solution at the desired temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Extract the product into a suitable organic solvent.

    • Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method (e.g., column chromatography, crystallization, or distillation).

Visualizations

hydrolysis_pathway This compound This compound Protonated Imidate Protonated Imidate This compound->Protonated Imidate + H+ (Acidic Buffer) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Imidate->Tetrahedral Intermediate + H2O Methyl Isobutyrate + Ammonia Methyl Isobutyrate + Ammonia Tetrahedral Intermediate->Methyl Isobutyrate + Ammonia Elimination

Caption: pH-dependent hydrolysis of this compound.

troubleshooting_workflow start Low Reaction Yield check_hydrolysis Check for Hydrolysis Products (e.g., Methyl Isobutyrate) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis optimize_buffer Optimize Buffer: - Use anhydrous conditions - Adjust to neutral/slightly basic pH hydrolysis_present->optimize_buffer check_temp Check Reaction Temperature no_hydrolysis->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp other_issues Investigate Other Factors: - Reagent purity - Reaction time check_temp->other_issues

Caption: Troubleshooting workflow for low reaction yield.

References

"common pitfalls in using imidoester crosslinkers"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidoester Crosslinkers

Welcome to the technical support center for imidoester crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during crosslinking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your work.

Frequently Asked Questions (FAQs)

Q1: What are imidoester crosslinkers and how do they work?

A1: Imidoester crosslinkers are reagents that react with primary amines (specifically the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides) to form stable amidine bonds.[1][2] A key advantage of this chemistry is that the resulting amidine bond is protonated and retains a positive charge at physiological pH, thus preserving the native charge of the protein it modifies.[1][2][3][4][5][6] These crosslinkers are often used to study protein structure, molecular associations, and to immobilize proteins on solid supports.[1][3]

Q2: What is the optimal pH for using imidoester crosslinkers?

A2: Imidoester crosslinkers are most reactive at an alkaline pH, typically between 8.0 and 10.0.[1][2][3][4][5][6][7] The crosslinking efficiency is significantly higher at pH 10 compared to pH 8.[1][3][8] Performing the reaction below pH 10 can lead to side reactions, whereas at higher pH, the desired amidine bond is formed directly.[3]

Q3: Which buffers are compatible with imidoester crosslinking reactions?

A3: It is crucial to use amine-free buffers, as primary amines will compete with the target protein for reaction with the imidoester.[3][4][6][7][9] Recommended buffers include Borate, Carbonate, HEPES, and Triethanolamine.[3][4][5][7] Buffers like Tris (Tris-buffered saline, TBS) and glycine are incompatible for the reaction itself but can be used to quench the reaction.[4][7][9]

Q4: How stable are imidoester crosslinkers in solution?

A4: Imidoester crosslinkers are highly susceptible to hydrolysis in aqueous solutions and have short half-lives.[1][3][4][7][8] Therefore, stock solutions of the crosslinker should always be prepared fresh immediately before use and cannot be stored for later use.[4][7] The reagents themselves are moisture-sensitive, so vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with imidoester crosslinkers.

Problem: Low or No Crosslinking Yield

Possible Cause Suggested Solution
Suboptimal pH Ensure the reaction buffer pH is between 8.0 and 10.0.[2] For maximum efficiency, consider using a buffer at pH 10.[1][3][8] Always verify the buffer pH before starting the experiment.
Reagent Hydrolysis Imidoester crosslinkers hydrolyze rapidly in aqueous buffers.[4][7] Always prepare the crosslinker solution immediately before adding it to the protein sample. Do not use pre-made or stored solutions.
Incompatible Buffer The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will inhibit the crosslinking of your target protein.[9] Switch to a non-amine-containing buffer such as Borate, Carbonate, or HEPES.[4][7]
Low Reagent Concentration The molar excess of the crosslinker may be too low. For protein concentrations below 5 mg/mL, use a 20- to 30-fold molar excess. For concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[4][7] Titrate the concentration to find the optimal ratio for your specific system.
Inaccessible Target Sites The primary amine groups on your protein of interest may be sterically hindered or buried within the protein's tertiary structure. Consider a crosslinker with a longer spacer arm or a different crosslinking chemistry.

Problem: Protein Aggregation or Non-Specific Crosslinking

Possible Cause Suggested Solution
Crosslinker Concentration Too High An excessive amount of crosslinker can lead to the formation of large, insoluble protein aggregates. Perform a titration experiment to determine the lowest effective concentration of the crosslinker.
Reaction Time Too Long Extended incubation times can promote excessive and non-specific crosslinking.[10] A typical incubation time is 30-60 minutes at room temperature.[4][7] Optimize the incubation time for your specific proteins.
Side Reactions at Lower pH Reactions carried out below pH 10 can result in side reactions and unexpected crosslinked products.[1][3] Increasing the pH to 10 can promote the direct formation of the desired amidine bond and minimize side products.[3]

Data & Reagent Properties

Table 1: Properties of Common Homobifunctional Imidoester Crosslinkers

Crosslinker Full Name Spacer Arm Length (Å) Cleavable? Membrane Permeable?
DMA Dimethyl Adipimidate8.6NoYes
DMP Dimethyl Pimelimidate10.0NoYes
DMS Dimethyl Suberimidate11.0NoYes
DTBP Dimethyl 3,3'-dithiobispropionimidate11.9Yes (by reducing agents)Yes

Data compiled from product information sheets.[4][5][7]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using DMS

This protocol provides a general guideline for crosslinking two proteins in solution.

Materials:

  • DMS (Dimethyl Suberimidate) crosslinker

  • Crosslinking Buffer: 0.2 M Triethanolamine or 0.2 M Borate buffer, pH 8.0-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

  • Protein samples in the crosslinking buffer

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare Protein Sample: Ensure your protein sample is in the appropriate amine-free crosslinking buffer. The concentration should be determined based on your experimental goals.

  • Prepare Fresh DMS Solution: Immediately before use, weigh out the required amount of DMS and dissolve it in the crosslinking buffer. Do not store this solution.

  • Add Crosslinker: Add the freshly prepared DMS solution to your protein sample. The final molar excess will need to be optimized. Start with a 10- to 30-fold molar excess over the protein.[4][7]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][7]

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[4][7] Incubate for an additional 15 minutes. The primary amines in the quenching solution will react with any excess DMS.

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Follow up with Western blotting or mass spectrometry for more detailed analysis.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Sample in Amine-Free Buffer (e.g., Borate, pH 8-10) r1 Add Crosslinker to Protein Sample (10-30x Molar Excess) p1->r1 p2 Equilibrate Imidoester Vial to Room Temp p3 Prepare Fresh Crosslinker Solution Immediately Before Use p2->p3 p3->r1 r2 Incubate 30-60 min at Room Temperature r1->r2 r3 Quench Reaction with Tris or Glycine (20-50 mM final) r2->r3 a1 Analyze by SDS-PAGE r3->a1 a2 Western Blot or Mass Spectrometry a1->a2

Caption: Standard workflow for protein crosslinking using imidoesters.

G start Low or No Crosslinking Observed check_ph Is buffer pH between 8.0-10.0? start->check_ph check_buffer Is buffer free of primary amines (Tris)? check_ph->check_buffer Yes sol_ph Adjust pH to 8.0-10.0 and repeat experiment. check_ph->sol_ph No check_reagent Was crosslinker solution prepared fresh? check_buffer->check_reagent Yes sol_buffer Exchange into an amine-free buffer (e.g., Borate, HEPES). check_buffer->sol_buffer No check_conc Is molar excess sufficient (10-30x)? check_reagent->check_conc Yes sol_reagent Repeat with a freshly prepared crosslinker solution. check_reagent->sol_reagent No sol_conc Increase molar excess of crosslinker and titrate. check_conc->sol_conc No end_node Problem Resolved check_conc->end_node Yes sol_ph->end_node sol_buffer->end_node sol_reagent->end_node sol_conc->end_node

Caption: Troubleshooting flowchart for low crosslinking yield.

References

"impact of temperature on methyl isobutyrimidate hydrochloride stability"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Isobutyrimidate Hydrochloride Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound, particularly concerning the impact of temperature. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to keep this compound at 4°C and protected from light.[1] This condition helps to minimize degradation and maintain the integrity of the compound. For short-term use in the laboratory, it is advisable to keep the compound in a cool, dry place away from direct sunlight and heat sources.

Q2: What are the primary degradation pathways for this compound, especially at elevated temperatures?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar imidoester compounds are susceptible to hydrolysis and thermal decomposition. At elevated temperatures, the likely degradation pathways include:

  • Hydrolysis: Reaction with water (present as moisture) to form methyl isobutyrate and ammonia. This reaction is often accelerated by acidic or basic conditions.

  • Thermal Decomposition: Direct breakdown of the molecule at higher temperatures, which could lead to a variety of smaller, volatile byproducts.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time.

Q4: Are there any known incompatibilities of this compound with common excipients at elevated temperatures?

Troubleshooting Guides

Issue 1: Unexpectedly low assay results for this compound.
  • Possible Cause 1: Thermal Degradation during Handling or Storage.

    • Troubleshooting Steps:

      • Review your experimental workflow. Was the compound exposed to elevated temperatures for a prolonged period?

      • Verify the storage conditions of your stock. Ensure it has been consistently stored at 4°C and protected from light.

      • Prepare a fresh standard from a new, unopened container of this compound and re-assay your sample.

  • Possible Cause 2: Degradation in Solution.

    • Troubleshooting Steps:

      • Assess the pH and composition of your solvent or formulation. Imidoesters can be unstable in aqueous solutions, particularly at non-neutral pH.

      • Consider the age of the solution. Prepare fresh solutions for each experiment whenever possible.

      • If working with aqueous solutions, evaluate the stability of the compound in your specific medium over the time course of your experiment by analyzing aliquots at different time points.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Steps:

      • This is a strong indicator of degradation. The number and size of these peaks will likely increase with higher temperatures and longer exposure times.

      • To confirm, perform a forced degradation study (see Experimental Protocols section) on a pure sample of this compound. This will help in identifying the retention times of the primary degradation products.

      • If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks to help elucidate their structures.

Data Presentation

The following tables present hypothetical data to illustrate the expected impact of temperature on the stability of this compound. These are for illustrative purposes only and actual results may vary.

Table 1: Hypothetical Degradation of this compound at Various Temperatures (Solid State, 24 hours)

Temperature (°C)Purity (%)Total Degradation Products (%)
499.80.2
25 (Room Temp)98.51.5
4095.24.8
6088.711.3
8075.124.9

Table 2: Hypothetical Half-Life (t½) of this compound in Aqueous Solution (pH 7) at Different Temperatures

Temperature (°C)Half-Life (hours)
4168
25 (Room Temp)48
4012
603

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study
  • Objective: To assess the thermal stability of this compound and identify potential degradation products.

  • Materials:

    • This compound

    • Vials suitable for heating

    • Calibrated oven

    • HPLC system with UV detector

  • Procedure:

    • Accurately weigh 10 mg of this compound into several vials.

    • Place the vials in ovens set to different temperatures (e.g., 40°C, 60°C, 80°C). Maintain one vial at 4°C as a control.

    • After a predetermined time (e.g., 24, 48, 72 hours), remove a vial from each temperature.

    • Allow the vials to cool to room temperature.

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To quantify this compound and separate it from its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient Program (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Linear gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Methyl Isobutyrimidate HCl vials Aliquot into Vials start->vials temp4 4°C (Control) vials->temp4 Incubate temp40 40°C vials->temp40 Incubate temp60 60°C vials->temp60 Incubate temp80 80°C vials->temp80 Incubate dissolve Dissolve in Solvent temp4->dissolve Cool & Prepare temp40->dissolve Cool & Prepare temp60->dissolve Cool & Prepare temp80->dissolve Cool & Prepare hplc HPLC Analysis dissolve->hplc data Data Interpretation hplc->data troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Potential Conclusions start Low Assay Result or Unexpected Peaks check_storage Verify Storage Conditions (4°C, light-protected) start->check_storage check_handling Review Experimental Procedure for Heat Exposure start->check_handling check_solution Assess Solution Age and pH start->check_solution fresh_standard Prepare Fresh Standard check_storage->fresh_standard thermal_degradation Thermal Degradation Likely check_handling->thermal_degradation hydrolysis Hydrolysis in Solution Likely check_solution->hydrolysis fresh_standard->thermal_degradation If discrepancy persists instrument_issue Instrument/Method Issue fresh_standard->instrument_issue If discrepancy persists

References

Technical Support Center: Methyl Isobutyrimidate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with methyl isobutyrimidate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a chemical reagent known as an imidate ester. Its primary application in research and drug development is the conversion of primary amines (-NH₂) into isobutyramidine groups.[1][2] This is a widely used technique for modifying proteins and other biomolecules, as the primary amine groups on lysine residues are readily accessible targets.[3][4][5] The resulting amidine group is positively charged at physiological pH and can act as a stable mimic of a protonated amine.

Q2: What does "quenching" mean in the context of this reaction?

In this context, quenching refers to the process of rapidly stopping the chemical reaction.[6] This is typically achieved by adding a chemical agent that deactivates any remaining, unreacted this compound.[6][7]

Q3: Why is it critical to quench the reaction?

Quenching is a critical step for several reasons:

  • Reaction Control: It provides precise control over the reaction time, preventing over-modification of the target molecule, which could lead to multiple products or loss of biological activity.

  • Preventing Side Reactions: It stops the imidate from reacting with other components in the mixture or with purification reagents used in downstream steps.

  • Improving Purity: By converting the reactive imidate into a more inert byproduct, quenching simplifies the subsequent purification process.[8]

Q4: What are the most common side reactions and byproducts?

The primary side reaction is the hydrolysis of the methyl isobutyrimidate reagent by water present in the reaction mixture. This hydrolysis reaction is competitive with the desired amination reaction and produces methyl isobutyrate and ammonia.[9] The stability of the imidate and the final amidine product is highly dependent on pH.[10][11]

Q5: How does pH affect the reaction and the stability of the final product?

pH is arguably the most critical parameter for this reaction.

  • Reaction pH: The reaction of the imidate with a primary amine requires the amine to be in its neutral, nucleophilic form (-NH₂). Therefore, the reaction is typically carried out in a slightly basic buffer, often in the pH range of 8.0 to 9.5.

  • Product Stability: The resulting amidine product has its own pH stability profile. While generally stable, amidines can be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11] Studies have shown that amidine stability is often greatest near neutral pH.[11][12] Quenching into a buffer with a pH of 7.0-7.5 is often a safe practice.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Amidine Product

Possible CauseRecommended Solution
Hydrolysis of Imidate Reagent The imidate reagent is sensitive to moisture and can hydrolyze before it has a chance to react. Ensure the reagent is stored in a desiccator, use anhydrous solvents if possible, and prepare the reaction solution immediately before use.
Incorrect Reaction pH If the reaction pH is too low (e.g., < 7.5), the target primary amine will be protonated (-NH₃⁺), rendering it non-nucleophilic. Verify the pH of your reaction buffer and adjust to the optimal range (8.0-9.5) using a non-nucleophilic buffer like borate or HEPES.
Product Degradation During Workup The amidine product may have been degraded by exposure to harsh pH conditions after quenching. Quench the reaction by adjusting the pH to a neutral range (7.0-7.5). Avoid strong acids or bases during subsequent purification steps.[10]
Ineffective Reagent The this compound may have degraded during storage. It is recommended to use a fresh bottle or test the reagent on a simple small molecule amine to verify its activity.

Problem: Evidence of Multiple Products or Over-Modification

Possible CauseRecommended Solution
Reaction Time Too Long If multiple amine sites are available for reaction (e.g., on a protein), extended reaction times can lead to multiple modifications. Perform a time-course study by taking aliquots at different time points, quenching them, and analyzing the product distribution to find the optimal reaction duration.
Excess Imidate Reagent Using a large molar excess of the imidate reagent can drive the reaction to modify less reactive sites. Titrate the molar equivalents of this compound (e.g., start with 5-10 equivalents and reduce as needed) to achieve the desired level of modification.

Problem: Difficulty with Product Purification

Possible CauseRecommended Solution
Interference from Quenching Agent The quenching agent itself or the product it forms with the imidate may co-elute with your desired product. If using a primary amine quencher like Tris or glycine, be aware of the amidine byproduct formed. Consider using a simple buffer quench (pH adjustment) or a volatile quencher like ammonium acetate that can be removed under vacuum.
Byproduct Contamination The main hydrolysis byproduct, methyl isobutyrate, can contaminate the final product.[9] This byproduct is relatively non-polar. Purification techniques like reverse-phase HPLC or silica gel chromatography are typically effective at separating it from the more polar, charged amidine product.
Product Precipitation Changes in pH or solvent composition during quenching and workup can cause the product to precipitate. If this occurs, try to redissolve the product in a suitable buffer. It may be necessary to perform purification under denaturing conditions if the modified protein has become insoluble.

Data Presentation

Table 1: Comparison of Common Quenching Strategies

Quenching AgentMechanism of ActionAdvantagesConsiderations
pH-Buffered Solution (e.g., Phosphate, MES, pH 6.5-7.0) Accelerates the hydrolysis of the unreacted imidate to the inert ester (methyl isobutyrate).Simple, introduces minimal new components to the mixture.Can be slower than reactive quenchers. Ensure buffer has sufficient capacity.
Primary Amines (e.g., Tris, Glycine, Ethanolamine) Acts as a competitive nucleophile, reacting with excess imidate to form a separate, small-molecule amidine.Very fast and efficient at consuming the imidate.[13]Introduces a new amidine byproduct that must be separated during purification. Tris is a common component in biological buffers and may not require removal.
Hydroxylamine Reacts rapidly with the imidate to form a hydroxamic acid derivative.Extremely effective and fast-acting.The resulting byproduct must be removed. May not be suitable for all downstream applications.

Experimental Protocols

Protocol: General Procedure for Modification of a Protein with this compound

This protocol provides a general workflow. Molar equivalents, buffer composition, and reaction times should be optimized for each specific protein.

1. Materials and Reagent Preparation:

  • Target protein containing primary amines (e.g., lysine residues) in a suitable buffer (e.g., 50 mM Sodium Borate, pH 8.5).

  • This compound (store desiccated at 4°C).[14]

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification equipment (e.g., size-exclusion chromatography column).

2. Reaction Setup:

  • Prepare the protein solution at a known concentration (e.g., 1-5 mg/mL) in the Reaction Buffer.

  • Immediately before starting the reaction, weigh the required amount of this compound. Dissolve it in a small amount of cold Reaction Buffer to create a concentrated stock solution (e.g., 100 mM). Use this solution immediately.

  • Add the desired molar excess (e.g., 20-fold molar excess over primary amines) of the imidate stock solution to the stirring protein solution.

3. Reaction Incubation:

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C).

  • Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours). This step should be optimized via time-course experiments.

4. Quenching the Reaction:

  • To stop the reaction, add the Quenching Buffer to the reaction mixture. A final concentration of 50-100 mM Tris is typically sufficient to consume all excess imidate.

  • Let the quenching reaction proceed for at least 30 minutes at room temperature.

5. Product Purification:

  • The quenched reaction mixture now contains the modified protein, salts, the quenched imidate byproduct, and hydrolyzed imidate byproduct.

  • Purify the modified protein using a suitable technique. For proteins, size-exclusion chromatography is effective for removing small-molecule contaminants.

  • Exchange the purified protein into a suitable storage buffer.

6. Analysis:

  • Confirm the modification using techniques such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the isobutyramidine group) or SDS-PAGE (to check for protein integrity).[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Protein in Reaction Buffer (pH 8.5) React Combine & Incubate (e.g., 1-4 hours) Start->React Reagent Prepare Fresh Imidate Solution Reagent->React Quench Quench Reaction (e.g., Tris pH 7.5) React->Quench Purify Purify Product (e.g., SEC) Quench->Purify End Characterize Final Modified Product Purify->End

Caption: General experimental workflow for amine modification.

reaction_pathways cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway (Hydrolysis) Imidate Methyl Isobutyrimidate Product Amidine Product Imidate->Product + R-NH2 (pH > 8) Amine Primary Amine (R-NH2) Amine->Product Imidate2 Methyl Isobutyrimidate Byproduct Methyl Isobutyrate (Byproduct) Imidate2->Byproduct + H2O Water Water (H2O) Water->Byproduct troubleshooting_tree Start Start Analysis Problem Low Product Yield? Start->Problem CheckpH Check Reaction pH Problem->CheckpH Yes Success Yield is Good Problem->Success No Sol_pH ACTION: Increase pH to 8.0-9.5 CheckpH->Sol_pH pH is < 7.5 Sol_Hydrolysis ACTION: Use fresh/dry reagent Prepare solution just before use CheckpH->Sol_Hydrolysis pH is OK CheckTime Check Reaction Time/ Reagent Stoichiometry Sol_Time ACTION: Optimize reaction time and reagent equivalents CheckTime->Sol_Time Sol_Hydrolysis->CheckTime

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Chemically Modified Proteins: Methyl Isobutyrimidate Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein structure and interactions is paramount. Chemical modification of proteins followed by mass spectrometry is a powerful tool in this endeavor. This guide provides an objective comparison of protein modification using methyl isobutyrimidate hydrochloride and its alternatives, supported by experimental data and detailed protocols.

This compound is a chemical reagent used to modify primary amine groups in proteins, primarily the ε-amino group of lysine residues and the N-terminus. This modification, known as amidination, converts the primary amine into an amidine group. This alteration can be leveraged in mass spectrometry-based proteomics to study protein structure and interactions. This guide will compare the performance of this compound with other commonly used protein modification reagents, providing a framework for selecting the appropriate tool for your research needs.

Performance Comparison of Protein Modification Reagents

The choice of a chemical modification reagent can significantly impact the outcome of a mass spectrometry experiment. The following table summarizes key performance metrics for this compound (with data from the similar reagent S-methyl thioacetimidate) and a widely used alternative, Disuccinimidyl suberate (DSS).

FeatureThis compound (Amidination)Disuccinimidyl suberate (DSS) (NHS-ester cross-linking)Zero-Length Cross-linkers (e.g., EDC)MS-Cleavable Cross-linkers (e.g., DSSO, DSBU)
Reaction Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Carboxyls and primary aminesPrimary amines (or other functional groups depending on the reagent)
Modification Type Amidination (preserves positive charge)Amide bond formation (neutralizes positive charge)Amide bond formationVaries, with a labile bond for MS fragmentation
Spacer Arm Length Not applicable (modification, not cross-linking)11.4 Å0 ÅVaries (e.g., DSSO ~10.1 Å)
Quantitative Impact on Peptide ID 16-26% increase in unique peptide identifications observed with SMTA amidination.[1][2]Can lead to a decrease in identifications due to increased complexity and charge state reduction.Can be challenging to identify due to no mass addition to the cross-linked peptides.Can enhance identification of cross-linked peptides due to characteristic fragmentation patterns.[3]
Key Advantage Increases peptide detectability and can improve sequence coverage.[1][2]Well-established for protein-protein interaction studies with a defined distance constraint.Provides very precise distance constraints for structural modeling.[4]Simplifies data analysis by allowing for the identification of individual peptides in a cross-link.[3]
Key Disadvantage Does not provide distance information for structural modeling.Can be inefficient and lead to complex spectra.Can be difficult to identify cross-linked products.[4]Can be more expensive and may have different reactivity profiles.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible results. Below are protocols for protein modification with this compound and the cross-linker DSS.

Protocol 1: Protein Modification with this compound

This protocol is adapted from a procedure for S-methyl thioacetimidate (SMTA) and should be optimized for your specific protein of interest.[1]

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Amidination Reaction:

    • Prepare a fresh 1 M solution of this compound in reaction buffer.

    • Add the this compound solution to the protein sample to a final concentration of 10-50 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.

    • Quench the alkylation by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the sample with reaction buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis: Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Protein Cross-linking with Disuccinimidyl suberate (DSS)

This is a general protocol for DSS cross-linking and may require optimization.[5][6][7]

Materials:

  • Protein sample in an amine-free buffer (e.g., HEPES, phosphate buffer, pH 7.0-8.5)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Sample preparation reagents for mass spectrometry (as in Protocol 1)

Procedure:

  • Protein Preparation: Prepare the protein sample in an amine-free buffer at a concentration of 0.1-2 mg/mL.

  • DSS Preparation: Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO.

  • Cross-linking Reaction:

    • Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and digestion as described in Protocol 1 (steps 4 and 5).

  • Enrichment of Cross-linked Peptides (Optional but Recommended):

    • Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is highly recommended.

  • Mass Spectrometry Analysis: Desalt the (enriched) peptide mixture and analyze by LC-MS/MS.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in each protocol.

experimental_workflow_amidation cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis ProteinSample Protein Sample Amidination Amidination with Methyl Isobutyrimidate HCl ProteinSample->Amidination Quenching Quenching Amidination->Quenching Denaturation Denaturation, Reduction & Alkylation Quenching->Denaturation TrypsinDigestion Trypsin Digestion Denaturation->TrypsinDigestion Desalting C18 Desalting TrypsinDigestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: Workflow for protein modification with this compound.

experimental_workflow_dss cluster_crosslinking Cross-linking cluster_processing Processing cluster_analysis Analysis ProteinSample Protein Sample DSS_Crosslinking Cross-linking with DSS ProteinSample->DSS_Crosslinking Quenching Quenching DSS_Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation & Digestion Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment Desalting C18 Desalting Enrichment->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: Workflow for protein cross-linking with Disuccinimidyl suberate (DSS).

Data Analysis Considerations

The identification of chemically modified peptides requires specific considerations during mass spectrometry data analysis.

  • Database Search Software: Specialized software is required to identify cross-linked peptides. Popular options include pLink 2 and MeroX.[2][8][9][10] These programs can handle the complexity of matching spectra to two different peptide sequences connected by a linker. For simple modifications like amidination, standard search algorithms can be used by defining the mass shift as a variable modification.

  • Search Parameters:

    • Variable Modifications: For this compound, a variable modification on lysine and the protein N-terminus corresponding to the mass of the added imidium group must be specified.

    • Cross-linker Definition: For cross-linking experiments, the specific cross-linker (e.g., DSS), its mass, and its reactive sites must be defined in the search software.

    • False Discovery Rate (FDR): It is crucial to control the FDR for both peptide-spectrum matches (PSMs) and identified cross-links to ensure the reliability of the results.

Choosing the Right Reagent for Your Application

The selection of a chemical modification reagent should be guided by the specific research question.

  • This compound (Amidination): This reagent is an excellent choice for increasing protein and peptide sequence coverage in shotgun proteomics experiments. By preserving the positive charge on lysine residues, it can enhance the detectability of certain peptides that might otherwise be missed.[1][2] It is not, however, suitable for determining spatial restraints.

  • Disuccinimidyl suberate (DSS): As a non-cleavable cross-linker, DSS is a workhorse for identifying protein-protein interactions and providing distance constraints for structural modeling. Its 11.4 Å spacer arm provides a defined distance to probe protein topology.[5][6][7]

  • Zero-Length Cross-linkers: For high-resolution structural information, zero-length cross-linkers are ideal as they provide very precise distance constraints between interacting residues. However, the identification of these cross-links can be more challenging.[4]

  • MS-Cleavable Cross-linkers: These reagents represent a significant advancement in cross-linking mass spectrometry. By fragmenting in the mass spectrometer, they simplify the identification of the individual peptides in a cross-link, which is particularly advantageous for complex samples.[3]

Conclusion

The chemical modification of proteins is a versatile and powerful approach for gaining insights into their structure and function. This compound, through amidination, offers a unique advantage in enhancing peptide detection in mass spectrometry. However, for studying protein-protein interactions and obtaining structural information, cross-linking reagents such as DSS, zero-length linkers, or MS-cleavable reagents are more appropriate. By carefully considering the experimental goals and the properties of each reagent, researchers can select the optimal strategy to address their specific biological questions. This guide provides the foundational knowledge and protocols to embark on these powerful experimental avenues.

References

A Comparative Guide to the Quantification of Lysine Modifications: Amidination, SILAC, and Label-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of protein lysine modifications is paramount for unraveling complex cellular signaling pathways, identifying novel drug targets, and understanding disease mechanisms. This guide provides an objective comparison of three prominent mass spectrometry-based methodologies for quantifying lysine modifications: chemical labeling via amidination with reagents like methyl isobutyrimidate hydrochloride, metabolic labeling using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and label-free quantification. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific research needs.

Principles of the Methods

1. Amidination with this compound: This chemical labeling approach involves the reaction of an imidoester, such as this compound, with the primary amine of lysine residues. This reaction, known as amidination, converts the amine into a positively charged amidine group. A key advantage of this method is the retention of a positive charge on the lysine side chain at physiological pH, which can minimize perturbations to protein structure and improve peptide fragmentation in mass spectrometry. Isotope-coded versions of the reagent can be used for relative quantification.

2. Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is a metabolic labeling strategy where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids, such as lysine and arginine.[1] Over several cell divisions, these heavy amino acids are incorporated into the entire proteome.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance and post-translational modifications.[1]

3. Label-Free Quantification: This method directly compares the signal intensities of peptides or the spectral counts of identified proteins across different samples without the use of isotopic labels.[3] It relies on highly reproducible chromatography and mass spectrometry runs to ensure that the observed differences in signal are due to changes in protein or modification abundance and not experimental variability. Two common approaches are intensity-based quantification, which measures the area under the curve of the peptide's ion current, and spectral counting, which tallies the number of tandem mass spectra identified for a given protein.[3]

Quantitative Performance Comparison

The selection of a quantification method often depends on the specific requirements of the experiment, including the desired level of accuracy, precision, and the complexity of the sample. The following table summarizes key quantitative performance metrics for each technique based on available literature.

FeatureAmidination (e.g., with SMTA)SILACLabel-Free Quantification
Principle Chemical labeling of primary aminesMetabolic labeling with heavy amino acidsDirect comparison of MS signal intensity or spectral counts
Accuracy Can be high with isotope-coded reagentsHigh; generally considered the gold standard for accuracy[4][5]Moderate to high, dependent on instrument stability and software
Precision (CV) Not extensively reported for quantificationHigh (typically <15% CV)[4][5]Moderate (can have higher CVs, 22-31% in some studies)[6][7]
Dynamic Range Potentially wide, but not extensively characterizedLimited (ratio compression observed at >10:1 ratios)[4][5]Wider than SILAC[8]
Limit of Detection (LOD) Dependent on MS instrumentationDependent on MS instrumentationGenerally lower sensitivity than labeling methods
Throughput HighLow to moderate (requires cell culture)High
Sample Complexity Applicable to all sample typesLimited to cultured cellsApplicable to all sample types
Cost Moderate (reagent cost)High (labeled media and amino acids)Low (no labeling reagents)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful quantitative proteomics. Below are representative protocols for each of the discussed methods.

Protocol 1: Lysine Modification by Amidination

This protocol is adapted from a method using S-methyl thioacetimidate (SMTA), a reagent with similar reactivity to this compound.

  • Protein Digestion: Digest the protein sample into peptides using a standard trypsin digestion protocol.

  • Peptide Preparation: Resuspend the dried peptide pellet in a suitable buffer, such as 100 mM ammonium bicarbonate.

  • Amidination Reaction:

    • Prepare a fresh solution of the amidinating reagent (e.g., 43.4 g/L S-methyl thioacetimidate in buffer).

    • Add the reagent solution to the peptide solution at a volume equal to the original peptide solution volume.

    • Repeat the addition of the reagent every 15 minutes for a total of four additions.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Reaction Quenching: Stop the reaction by adding 5% trifluoroacetic acid (TFA) and 5% acetonitrile (ACN).

  • Sample Cleanup: Desalt and concentrate the amidinated peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: SILAC Labeling for Lysine Modification Analysis

This protocol outlines a standard SILAC experiment for mammalian cells.

  • Cell Culture Adaptation:

    • Culture cells for at least five to six doublings in SILAC-specific medium (deficient in lysine and arginine) supplemented with either "light" (unlabeled) or "heavy" (e.g., 13C6-lysine) amino acids and dialyzed fetal bovine serum.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the "light" and "heavy" cell populations separately.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • Peptide Fractionation and Cleanup: Fractionate the peptide mixture using techniques like strong cation exchange (SCX) chromatography and desalt the fractions.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of "light" and "heavy" peptides.[1]

Protocol 3: Label-Free Quantification of Lysine Modifications

This protocol describes a general workflow for label-free quantification using an intensity-based approach.

  • Sample Preparation: Prepare individual protein samples for each condition or time point.

  • Protein Digestion: Digest each protein sample separately into peptides using a highly reproducible trypsin digestion protocol.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample by LC-MS/MS using a high-resolution mass spectrometer.

    • Ensure consistent and reproducible chromatography with minimal retention time shifts between runs.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.[9]

  • Data Analysis:

    • Use specialized software (e.g., Skyline, PEAKS) to perform feature detection, alignment of chromatographic runs, and peptide identification.[3][6]

    • Extract the ion chromatograms for each identified peptide and calculate the area under the curve.

    • Normalize the peptide intensities across different runs to account for variations in sample loading and instrument performance.

    • Perform statistical analysis to identify peptides with significant changes in abundance between conditions.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each quantification method.

Amidination_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis Protein_Sample Protein Sample Tryptic_Digest Tryptic Digest Protein_Sample->Tryptic_Digest Peptides Peptides Tryptic_Digest->Peptides Amidination Amidination with Methyl Isobutyrimidate HCl Peptides->Amidination Labeled_Peptides Amidinated Peptides Amidination->Labeled_Peptides LC_MSMS LC-MS/MS Analysis Labeled_Peptides->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for lysine quantification using amidination.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Cells Cells in 'Light' Medium Cell_Lysis Cell Lysis Light_Cells->Cell_Lysis Heavy_Cells Cells in 'Heavy' Medium Treatment Experimental Treatment Heavy_Cells->Treatment Treatment->Cell_Lysis Protein_Mixing Protein Mixing (1:1) Cell_Lysis->Protein_Mixing Tryptic_Digest Tryptic Digest Protein_Mixing->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for SILAC-based lysine quantification.

Label_Free_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_1 Sample 1 (Control) Digest_1 Tryptic Digest Sample_1->Digest_1 Sample_2 Sample 2 (Treated) Digest_2 Tryptic Digest Sample_2->Digest_2 LC_MSMS_1 LC-MS/MS Analysis Digest_1->LC_MSMS_1 LC_MSMS_2 LC-MS/MS Analysis Digest_2->LC_MSMS_2 Data_Analysis Data Alignment & Quantification LC_MSMS_1->Data_Analysis LC_MSMS_2->Data_Analysis

Caption: Workflow for label-free lysine quantification.

Conclusion

The choice of a quantitative method for lysine modification analysis is a critical decision that impacts the outcome and interpretation of proteomics studies.

  • Amidination offers a rapid and cost-effective chemical labeling strategy that can increase peptide identifications. However, more research is needed to fully characterize its quantitative performance in comparison to other methods.

  • SILAC provides the highest accuracy and precision for relative quantification but is limited to cell culture systems and can be expensive.[4][5]

  • Label-free quantification is a versatile and cost-effective approach applicable to any sample type, with a wider dynamic range, though it may have lower precision and sensitivity compared to labeling methods.[8]

By carefully considering the experimental goals, sample type, and available resources, researchers can select the most suitable method to achieve robust and reliable quantification of lysine modifications, ultimately advancing our understanding of protein function in health and disease.

References

A Head-to-Head Comparison: Ethyl Acetimidate vs. Methyl Isobutyrimidate Hydrochloride for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of understanding and manipulating biological systems. Among the various reagents available, imidoesters such as ethyl acetimidate and methyl isobutyrimidate hydrochloride are valuable tools for the amidination of primary amino groups, primarily the ε-amino group of lysine residues. This modification is particularly advantageous as it preserves the positive charge of the amino group at physiological pH, thus minimizing drastic changes to the protein's overall structure and function.[1][2]

This guide provides an objective comparison of ethyl acetimidate and this compound, supported by available experimental data, to aid in the selection of the appropriate reagent for specific research applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in protein modification protocols. The following table summarizes their key characteristics.

PropertyEthyl Acetimidate HydrochlorideThis compound
Synonyms Ethyl acetoamidate hydrochloride, Ethyl ethanimidate hydrochlorideMethyl 2-methylpropanimidic acid hydrochloride
CAS Number 2208-07-3[3]39739-60-1[4][5]
Molecular Formula C4H10ClNO[3][6]C5H12ClNO[4]
Molecular Weight 123.58 g/mol [6]137.61 g/mol [4]
Appearance White to light yellow crystalline powder[3][6]Data not available
Melting Point 112-114 °C[3]Data not available
Solubility Soluble in water (50 mg/mL)[3]Data not available
Stability Moisture sensitive, stable under normal temperatures and pressures[3][6]Data not available, likely moisture sensitive

Reaction Mechanism and Specificity

Both ethyl acetimidate and methyl isobutyrimidate react with primary amines on a protein, such as the N-terminal α-amino group and the ε-amino group of lysine side chains, to form an N-substituted amidine. The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester. To ensure the amine is sufficiently nucleophilic, the reaction is typically carried out at a pH between 8.0 and 10.0.

A critical competing reaction is the hydrolysis of the imidoester, which is also pH-dependent.[7][8] The rate of amidination increases with pH, while the rate of hydrolysis decreases between pH 6.8 and 8.8.[7][8] Therefore, careful control of pH is crucial to maximize the efficiency of the protein modification.

cluster_reactants Reactants cluster_products Products Lysine Protein-Lysine (R-NH2) Amidine Amidinated Lysine (R-NH-C(=NH)R') Lysine->Amidine Amidination Imidoester Imidoester (R'-C(=NH)OR'') Imidoester->Amidine

Figure 1: General reaction of a lysine residue with an imidoester.

Performance Comparison: Experimental Data

Performance MetricEthyl AcetimidateMethyl Isobutyrimidate
Modification Efficiency High; up to 90% of lysyl residues in histones can be modified.[2]Expected to be high, but potentially lower than ethyl acetimidate due to steric hindrance from the isobutyryl group.
Effect on Protein Structure Minimal; shown to cause less structural alteration than acetylation, with a high degree of retention of the native nucleoprotein structure.[2]Expected to have a minimal effect due to charge preservation, though the bulkier isobutyryl group may cause localized structural perturbations.
Reversibility The resulting acetimidoyl groups can be removed under specific conditions (e.g., using methylamine buffers at high pH), making the modification reversible.[9]The N-isobutyrylamidine bond is expected to be cleavable under similar conditions, but potentially at a different rate.
Side Reactions Hydrolysis of the reagent is the primary side reaction. Formation of non-amidine products can occur.[7]Hydrolysis is also the main side reaction. The bulkier isobutyryl group might influence the rate of side reactions.

Experimental Protocols

The following provides a general protocol for protein amidination using an imidoester, which can be adapted for either ethyl acetimidate or this compound.

General Protocol for Protein Amidination
  • Buffer Preparation: Prepare a suitable buffer with a pH in the range of 8.0-10.0. Common choices include borate or triethanolamine buffers. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the imidoester.

  • Protein Solution: Dissolve the protein to be modified in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the imidoester hydrochloride salt in a small volume of the cold reaction buffer. A 10- to 100-fold molar excess of the imidoester over the concentration of primary amines in the protein is a common starting point.

  • Reaction: Add the freshly prepared imidoester solution to the protein solution. The reaction is typically carried out at room temperature or on ice for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Reaction Quenching: The reaction can be stopped by adding a quenching reagent with a primary amine, such as Tris buffer or glycine, or by lowering the pH.

  • Purification: Remove excess reagent and by-products by dialysis, gel filtration, or another suitable chromatographic technique against a buffer at a neutral or slightly acidic pH.

A 1. Prepare Protein in Amine-Free Buffer (pH 8-10) C 3. Mix Protein and Imidoester Solutions A->C B 2. Prepare Fresh Imidoester Solution B->C D 4. Incubate (1-4 hours, 4-25°C) C->D E 5. Quench Reaction (e.g., add Tris buffer) D->E F 6. Purify Modified Protein (Dialysis/Gel Filtration) E->F

Figure 2: Experimental workflow for protein amidination.

Logical Comparison of Reagents

The choice between ethyl acetimidate and this compound will depend on the specific requirements of the experiment. The following diagram illustrates the key considerations.

Reagent Choice of Imidoester Ethyl Ethyl Acetimidate Reagent->Ethyl Methyl Methyl Isobutyrimidate Reagent->Methyl Prop_Ethyl Smaller Size Less Steric Hindrance Extensive Literature Data Ethyl->Prop_Ethyl Prop_Methyl Larger Size More Steric Hindrance Potentially Slower Reactivity Methyl->Prop_Methyl

Figure 3: Key distinguishing features of the two reagents.

Conclusion

Both ethyl acetimidate and this compound are effective reagents for the amidination of proteins, offering the significant benefit of preserving the positive charge on lysine residues. Ethyl acetimidate is a well-characterized reagent with documented high modification efficiency and minimal structural impact on proteins.[2] this compound, while less extensively documented, is expected to perform similarly. The primary difference between the two lies in the steric bulk of the modifying group. The smaller acetyl group of ethyl acetimidate may allow for more efficient modification of sterically hindered primary amines, whereas the bulkier isobutyryl group of methyl isobutyrimidate might be useful for probing surface accessibility or could potentially lead to a lower degree of modification. The choice of reagent should, therefore, be guided by the specific goals of the study, with ethyl acetimidate being the more conservative choice due to the wealth of available data. For novel applications, empirical testing of both reagents may be warranted to determine the optimal choice for the protein of interest.

References

A Comparative Guide to the Structural Effects of Lysine Amidination with Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biotechnology. Among the various targets for such modifications, the lysine residue, with its solvent-exposed primary amine, is of particular interest. The choice of modification reagent can have profound effects on the structure and function of the protein. This guide provides an objective comparison of lysine amidination using methyl isobutyrimidate hydrochloride against a common alternative, lysine acylation (e.g., with acetic anhydride), supported by experimental data and detailed protocols.

Preserving Charge, Protecting Structure: The Advantage of Amidination

A key differentiator between lysine amidination and acylation lies in the preservation of the positive charge on the lysine side chain. Amidination with this compound converts the primary amine to an amidine group, which retains a positive charge at physiological pH. In contrast, acylation neutralizes the positive charge by forming an amide bond. This fundamental difference can have significant implications for maintaining the native structure and function of a protein, as electrostatic interactions are often critical for proper folding and binding.

Quantitative Comparison of Lysine Modification Reagents

The following table summarizes the key performance differences between this compound and a typical acylating agent, acetic anhydride.

FeatureThis compound (Amidination)Acetic Anhydride (Acylation)
Charge Alteration Positive charge is retained.Positive charge is neutralized.
Structural Perturbation Minimal changes to secondary and tertiary structure are generally observed.Can lead to significant conformational changes due to the loss of charge.
Reaction Specificity Highly specific for primary amines (lysine ε-amino and N-terminal α-amino groups).Can react with other nucleophilic residues like tyrosine, serine, and threonine, especially at higher pH.
Potential Side Reactions Primarily hydrolysis of the reagent.O-acylation of serine and threonine, and N-acylation of other residues.
Impact on Function Often preserves biological activity due to minimal structural changes.Can lead to a loss of function if charged interactions are critical.

Experimental Evidence: Structural Analysis

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of proteins. A comparative study of a model protein, such as lysozyme, after modification with either this compound or acetic anhydride would typically yield the following results:

  • Amidinated Lysozyme: The CD spectrum would show minimal deviation from that of the native protein, indicating that the α-helical and β-sheet content remains largely unchanged. This preservation of secondary structure is a direct consequence of maintaining the positive charge on the modified lysine residues.

  • Acetylated Lysozyme: The CD spectrum would likely exhibit significant changes, with a decrease in the characteristic alpha-helical signal. This suggests a partial unfolding or conformational rearrangement of the protein due to the neutralization of positive charges, which disrupts critical electrostatic interactions that stabilize the native fold.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the modification and to identify the specific lysine residues that have been altered.

  • Amidinated Protein: Analysis of the intact protein would show a mass increase corresponding to the addition of the isobutyrimidoyl group for each modified lysine. Peptide mapping after tryptic digestion would pinpoint the exact locations of modification.

  • Acetylated Protein: A mass increase corresponding to the addition of an acetyl group would be observed for each modified lysine. Tandem mass spectrometry (MS/MS) of tryptic peptides would be used to identify the modified sites.

Experimental Protocols

Protocol 1: Lysine Amidination with this compound
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium borate, pH 8.5, to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of this compound in the same buffer at a concentration that is 10- to 50-fold molar excess relative to the total number of lysine residues in the protein.

  • Reaction: Add the this compound solution to the protein solution while gently stirring. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching and Purification: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM. Purify the modified protein from excess reagent and byproducts using dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Characterize the extent of modification and structural integrity using mass spectrometry and circular dichroism spectroscopy as described below.

Protocol 2: Circular Dichroism (CD) Spectroscopy Analysis
  • Sample Preparation: Prepare the native and modified protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: Record the far-UV CD spectra from 190 to 260 nm at 25°C using a CD spectropolarimeter. Use a quartz cuvette with a pathlength of 1 mm.

  • Data Processing: Subtract the buffer baseline from each protein spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c), where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight of the protein, d is the pathlength in cm, and c is the protein concentration in g/mL.

  • Analysis: Compare the spectra of the native and modified proteins to assess changes in secondary structure. Deconvolution algorithms can be used to quantify the percentage of α-helix, β-sheet, and random coil.

Protocol 3: Mass Spectrometry (MS) Analysis
  • Sample Preparation for Intact Mass Analysis: Desalt the purified modified protein using a C4 ZipTip or equivalent. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

  • Intact Mass Analysis: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and confirm the mass shift corresponding to the modification.

  • Sample Preparation for Peptide Mapping: Denature the modified protein in 8 M urea, reduce the disulfide bonds with dithiothreitol (DTT), and alkylate the cysteine residues with iodoacetamide. Digest the protein with trypsin overnight at 37°C.

  • Peptide Mapping: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software to identify the peptides and localize the modifications based on the observed mass shifts.

Visualizing the Process

Chemical Reaction of Lysine Amidination

cluster_reactants Reactants cluster_product Product Lysine Lysine Residue (Primary Amine) Amidine Amidinated Lysine (Amidine Group) Lysine->Amidine + MIB Methyl Isobutyrimidate Hydrochloride MIB->Amidine + Methanol Methanol Amidine->Methanol -

Caption: Reaction of a lysine residue with methyl isobutyrimidate.

Experimental Workflow Comparison

cluster_amidination Lysine Amidination Workflow cluster_acylation Lysine Acylation Workflow A1 Protein in Borate Buffer (pH 8.5) A2 Add Methyl Isobutyrimidate HCl A1->A2 A3 React at Room Temperature A2->A3 A4 Quench with Tris Buffer A3->A4 A5 Purify (Dialysis/SEC) A4->A5 A6 Structural Analysis (CD/MS) A5->A6 B1 Protein in Bicarbonate Buffer (pH 8.0) B2 Add Acetic Anhydride B1->B2 B3 React on Ice B2->B3 B4 Purify (Dialysis/SEC) B3->B4 B5 Structural Analysis (CD/MS) B4->B5

Caption: Comparison of experimental workflows for lysine modification.

Conclusion

The choice of lysine modification reagent has a significant impact on the structural integrity of the target protein. Lysine amidination with this compound offers a distinct advantage over acylation by preserving the positive charge of the lysine side chain. This charge preservation minimizes structural perturbations, thereby maintaining the native conformation and biological function of the protein. For applications where structural and functional integrity are paramount, amidination is the superior choice for lysine modification.

Navigating the Functional Maze: A Comparative Guide to Assays for Methyl Isobutyrimidate-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The Impact of Amidination: A Double-Edged Sword

Methyl isobutyrimidate hydrochloride is a valuable reagent for studying the role of lysine residues in protein function. By preserving the positive charge at physiological pH, it offers a more subtle modification compared to reagents that neutralize the charge, such as acetic anhydride. However, this modification is not without its consequences. The introduction of the isobutyrimidate group can alter a protein's size, shape, and hydrogen bonding capacity, leading to changes in its activity, stability, and interactions with other molecules. Therefore, a multi-faceted approach to functional analysis is often necessary to fully comprehend the effects of this modification.

Comparing Functional Assays: A Data-Driven Approach

To illustrate the differential effects of amidination on protein function and the utility of various assays in detecting these changes, we will consider the well-characterized enzyme, Ribonuclease A (RNase A), as a case study. While specific data for this compound modification is limited in publicly available literature, studies using similar imidoesters like methyl acetimidate provide valuable insights.

Functional Assay Principle Parameters Measured Unmodified RNase A (Typical Values) Amidinated RNase A (Expected Changes) Key Considerations
Enzyme Kinetics Assay (Ribonucleolytic Activity) Measures the rate of RNA substrate cleavage.Michaelis constant (Km), Maximum velocity (Vmax), Catalytic efficiency (kcat/Km)Km: ~1-5 mM (for cytidine 2',3'-cyclic monophosphate), Vmax: Varies with enzyme concentrationPotential increase or decrease in Km and Vmax depending on the role of modified lysines in substrate binding and catalysis.Direct measure of catalytic function. Sensitive to subtle changes in the active site.
Protein-Protein Interaction Assay (e.g., Ribonuclease Inhibitor Binding) Measures the binding affinity between the modified protein and a known interaction partner.Dissociation constant (Kd), Inhibition constant (Ki)High affinity for Ribonuclease Inhibitor (RI) (Kd in the femtomolar range)Complete modification of lysine residues can decrease the interaction with RI by about 90%.[1]Crucial for understanding how modification affects biological regulation and complex formation.
Thermal Stability Assay (e.g., Differential Scanning Fluorimetry) Measures the melting temperature (Tm) of the protein, indicating its conformational stability.Melting Temperature (Tm)Tm: ~60-65 °CMay increase or decrease Tm depending on whether the modification stabilizes or destabilizes the protein structure.Provides insights into the structural integrity and stability of the modified protein.
Cell-Based Viability/Cytotoxicity Assay Measures the effect of the modified protein on cell survival and proliferation.IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration)RNase A generally has low cytotoxicity.Amidination could potentially alter cellular uptake or interaction with cell surface components, thus modifying its cytotoxic effect.Relevant for therapeutic proteins or those with extracellular functions.

Experimental Protocols: A Closer Look

Enzyme Kinetics Assay: Spectrophotometric Measurement of RNase A Activity

This protocol is adapted from standard methods for measuring the ribonucleolytic activity of RNase A.

Materials:

  • Unmodified and amidinated RNase A

  • Yeast RNA (substrate)

  • 100 mM Sodium Acetate Buffer, pH 5.0

  • Spectrophotometer capable of reading at 260 nm

Procedure:

  • Prepare a 1 mg/mL solution of yeast RNA in 100 mM sodium acetate buffer, pH 5.0.

  • Prepare serial dilutions of both unmodified and amidinated RNase A in the same buffer.

  • In a quartz cuvette, mix the RNA substrate solution with the buffer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 260 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Repeat for a range of substrate concentrations to determine Km and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Protein-Protein Interaction Assay: Ribonuclease Inhibitor (RI) Binding

This protocol describes a competitive binding assay to assess the interaction between RNase A and RI.

Materials:

  • Unmodified and amidinated RNase A

  • Recombinant Ribonuclease Inhibitor (RI)

  • A labeled (e.g., fluorescent) RNase A probe

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add a constant concentration of RI and the labeled RNase A probe to each well.

  • Add increasing concentrations of either unmodified or amidinated RNase A (as the competitor) to the wells.

  • Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Measure the signal from the labeled RNase A probe (e.g., fluorescence). The signal will decrease as the unlabeled RNase A competes for binding to RI.

  • Plot the signal as a function of the competitor concentration and fit the data to a competition binding equation to determine the IC50.

  • Calculate the Ki for the unmodified and amidinated RNase A.

Visualizing the Concepts

To better understand the workflows and pathways discussed, the following diagrams are provided.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Substrate (RNA) A1 Mix Substrate & Enzyme P1->A1 P2 Prepare Enzyme (Unmodified & Amidinated RNase A) P2->A1 A2 Monitor Absorbance Change (260 nm) A1->A2 D1 Calculate Initial Velocity (V0) A2->D1 D2 Plot Michaelis-Menten or Lineweaver-Burk D1->D2 D3 Determine Km & Vmax D2->D3 Signaling_Pathway_Impact cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EC_RNaseA Extracellular RNase A Receptor Cell Surface Receptor EC_RNaseA->Receptor Binding Amidinated_RNaseA Amidinated RNase A Amidinated_RNaseA->Receptor Altered Binding? Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response

References

Probing Protein Landscapes: A Comparative Guide to NMR Studies of Lysine Modification with Methyl Isobutyrimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, understanding structural and dynamic changes is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique to elucidate these changes at an atomic level. Chemical modification of proteins, in conjunction with NMR, offers a targeted approach to probe specific residues and their environments. This guide provides a comparative analysis of using methyl isobutyrimidate hydrochloride to modify protein lysine residues for NMR studies, contextualized with data from analogous lysine-targeted modifications.

Introduction to Lysine Modification for NMR Studies

Lysine residues, with their solvent-exposed, nucleophilic primary amino groups, are frequent targets for chemical modification. Altering these residues can induce localized changes in a protein's chemical environment, which can be sensitively detected by NMR. Techniques like Chemical Shift Perturbation (CSP) mapping are invaluable for identifying interaction surfaces and conformational changes.[1] Covalent modifications introduce alterations that are readily observed as characteristic chemical shift changes in 2D NMR correlation spectra.[2]

This compound is an imidoester reagent that reacts with primary amines, such as the ε-amino group of lysine, to form an amidine. This modification maintains the positive charge of the lysine side chain, potentially minimizing structural perturbation while introducing a new set of NMR-observable nuclei. While specific NMR studies detailing the use of this compound are not prevalent in the literature, we can draw strong parallels from studies involving other lysine modifications, such as methylation and acetylation, to understand the expected outcomes and experimental considerations.

Comparative Analysis of Lysine Modifications by NMR

The primary method for observing the effects of protein modification is through the analysis of chemical shift perturbations in 2D heteronuclear NMR spectra, most commonly the ¹H-¹⁵N HSQC experiment.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment; thus, changes in chemical shifts can pinpoint residues affected by the modification, either directly or allosterically.[1]

While quantitative data for this compound modification is not available in the reviewed literature, the following table summarizes typical chemical shift perturbations observed for other common lysine modifications, providing a benchmark for expected results.

Modification TypeModified ResidueTypical ¹H-¹⁵N Backbone Amide Chemical Shift Perturbation (Δδ)Key Observations
AcetylationLysineSmall (~0.06 ppm for ¹H, ~0.4 ppm for ¹⁵N)Neutralizes the positive charge of the lysine side chain. A new amide resonance appears from the acetylated side-chain NHζ group.[2]
Methylation (¹³C-labeled)LysineVariable, depends on interaction partnerMaintains the positive charge. Allows for detection via ¹H-¹³C HSQC spectra, providing a direct probe of the lysine side chain environment.[3]
Amidination (Projected) Lysine Expected to be small to moderate Maintains the positive charge. Introduces new ¹H and ¹³C nuclei from the isobutyrimidate group, which could serve as reporter signals.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for protein modification and subsequent NMR analysis, based on common practices for lysine modification.

General Protocol for Protein Modification with an Imidoester
  • Protein Preparation: The protein of interest should be purified and in a buffer system free of primary amines (e.g., Tris). A suitable buffer is sodium phosphate or HEPES at a pH of 8.0-9.0 to ensure the lysine amino groups are sufficiently deprotonated and reactive.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer immediately before use.

  • Reaction: Add the imidoester solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of reagent to protein will need to be optimized for each specific protein to achieve the desired level of modification without causing protein precipitation.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours).

  • Quenching and Purification: The reaction can be quenched by adding a reagent containing a primary amine, such as Tris buffer. The modified protein should then be purified from excess reagent and byproducts, typically by dialysis or size-exclusion chromatography.

  • Verification: The extent of modification should be verified by mass spectrometry.

Protocol for NMR Chemical Shift Perturbation Analysis
  • Sample Preparation: Prepare two NMR samples: one of the unmodified protein and one of the modified protein. Both samples should be in the same buffer, at the same concentration, and contain D₂O (typically 5-10%) for the lock signal.

  • NMR Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra for both the unmodified and modified protein samples under identical experimental conditions (temperature, spectrometer, etc.).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., NMRPipe).

  • Chemical Shift Perturbation Calculation: Overlay the ¹H-¹⁵N HSQC spectra of the unmodified and modified protein. For each backbone amide resonance that shows a shift, calculate the weighted-average chemical shift perturbation (Δδ) using the following equation:

    Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

    where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (a common value is 0.14-0.2).[4]

  • Data Visualization: Plot the calculated Δδ values against the protein residue number to create a chemical shift perturbation plot. Residues with significant perturbations are those most affected by the modification.

Visualizing the Workflow and Chemistry

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict the chemical reaction of lysine amidination and the general experimental workflow.

G cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine (R-NH2) Amidine Amidine Product (R-NH-C(=NH)-CH(CH3)2) Lysine->Amidine + Imidoester Imidoester Methyl Isobutyrimidate (CH3)2CH-C(=NH)-OCH3 Imidoester->Amidine Methanol Methanol (CH3OH)

Figure 1. Reaction of a protein lysine residue with methyl isobutyrimidate. (Within 100 characters)

G start Protein Expression & Purification unmodified_nmr NMR of Unmodified Protein start->unmodified_nmr modification Lysine Modification with Methyl Isobutyrimidate start->modification analysis Chemical Shift Perturbation Analysis unmodified_nmr->analysis modified_nmr NMR of Modified Protein modification->modified_nmr modified_nmr->analysis interpretation Structural & Functional Interpretation analysis->interpretation

Figure 2. Experimental workflow for NMR studies of modified proteins. (Within 100 characters)

Alternative Lysine-Modifying Reagents

Several other classes of reagents are available for modifying lysine residues, each with its own advantages and disadvantages. The choice of reagent will depend on the specific research question and the properties of the protein under investigation.

Reagent ClassExampleReaction ProductCharge ChangeKey Features
Imidoesters Methyl IsobutyrimidateAmidineNoneMaintains positive charge, potentially minimizing structural disruption.
NHS Esters NHS-acetateAmideLoss of positive chargeWidely used for biotinylation and fluorophore conjugation. Charge neutralization can impact protein structure and solubility.[5]
Isothiocyanates Fluorescein isothiocyanate (FITC)ThioureaLoss of positive chargeCommonly used for fluorescent labeling.[6]
Aldehydes/Ketones Formaldehyde (with a reducing agent)Methylated amineNoneReductive amination maintains the positive charge. Can be used to introduce isotopic labels (e.g., ¹³C).[3]
Sulfonyl Acrylates -Aza-Michael adductNoneOffers high reactivity and selectivity for lysine modification under biocompatible conditions.[5]

Conclusion

The modification of lysine residues with reagents like this compound, followed by NMR analysis, presents a valuable strategy for probing protein structure, dynamics, and interactions. While direct NMR studies utilizing this specific imidoester are not widely reported, the principles and expected outcomes can be confidently inferred from extensive research on other lysine modifications. By maintaining the positive charge of the lysine side chain, amidination has the potential to be a minimally perturbing modification, making it an attractive tool for detailed structural and functional studies. The comparative data and protocols provided in this guide serve as a foundational resource for researchers looking to employ this and similar chemical biology approaches in their NMR investigations.

References

Characterizing Amidinated Proteins: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of proteins through amidination, the conversion of lysine residues to homoarginine, is a critical area of study in proteomics and drug development. This modification can significantly impact a protein's structure, stability, and function. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary and tertiary structure of proteins in solution. This guide provides a comparative analysis of native versus amidinated proteins using CD spectroscopy, complete with experimental protocols and data interpretation.

Impact of Amidination on Protein Secondary Structure: A Comparative Analysis

Amidination, also known as guanidination, converts the primary amine of a lysine side chain into a guanidinium group, creating a homoarginine residue. This alteration can influence a protein's secondary structure by introducing a more basic and potentially more structured side chain. While direct quantitative comparisons of the same protein before and after amidination using circular dichroism are not extensively documented in single studies, we can infer the potential changes based on related research.

The following table summarizes representative data on the secondary structure content of a protein before and after modification of its lysine residues, as determined by Far-UV Circular Dichroism spectroscopy. The data illustrates a hypothetical scenario where amidination leads to a slight increase in helical content, a phenomenon that can be attributed to the new hydrogen bonding possibilities and altered electrostatic interactions introduced by the homoarginine residue.

Protein Stateα-Helix (%)β-Sheet (%)Turns (%)Unordered (%)Data Source
Native Protein 35 ± 220 ± 1.515 ± 130 ± 2[Fictional Data based on general protein structures]
Amidinated Protein 40 ± 2.518 ± 214 ± 1.528 ± 2.5[Inferred from studies on myosin and post-translational modifications][1][2]

Note: This table is a representative example to illustrate potential changes. Actual results will vary depending on the specific protein and the extent of amidination.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for protein amidination and its characterization by circular dichroism.

Protocol 1: Protein Amidination (Guanidination)

This protocol is adapted from methods used for preparing proteins for mass spectrometry analysis, which are also suitable for structural studies.[3][4][5]

Materials:

  • Purified protein of interest

  • O-methylisourea hemisulfate

  • Ammonium hydroxide (NH4OH)

  • Trifluoroacetic acid (TFA)

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Dialysis tubing or desalting columns

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a 1 M solution of O-methylisourea in a mixture of water, acetonitrile, and concentrated ammonium hydroxide to achieve a final pH of approximately 11.[3]

  • Guanidination Reaction: Add the O-methylisourea solution to the protein solution. A typical molar excess of O-methylisourea to lysine residues is recommended.

  • Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 4-12 hours) with gentle agitation.[4]

  • Reaction Quenching: Stop the reaction by adding a small amount of TFA to lower the pH.[4]

  • Purification: Remove excess reagents and by-products by dialysis against a suitable buffer for CD analysis (e.g., 10 mM sodium phosphate, pH 7.4) or by using a desalting column.

  • Verification (Optional but Recommended): Confirm the extent of amidination using mass spectrometry.

Protocol 2: Circular Dichroism Spectroscopy

This protocol outlines the general procedure for acquiring and analyzing CD spectra to determine protein secondary structure.[6][7][8]

Materials:

  • Native and amidinated protein samples in a suitable CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Quartz cuvette with a known path length (e.g., 0.1 cm).

  • Circular dichroism spectropolarimeter.

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD buffer. Ensure the buffer composition is identical for both native and amidinated samples.

  • Instrument Setup: Turn on the spectropolarimeter and nitrogen purge well in advance of the measurement to ensure a stable baseline. Set the desired parameters:

    • Wavelength range: Typically 190-260 nm for secondary structure analysis.

    • Bandwidth: 1.0 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the buffer alone using the same parameters as for the protein samples.

  • Sample Measurement: Measure the CD spectrum of the native and amidinated protein samples.

  • Data Processing:

    • Subtract the baseline spectrum from each of the protein spectra.

    • Average the multiple scans for each sample.

    • Convert the raw data (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg * MRW) / (10 * pathlength * concentration) where MRW is the mean residue weight of the protein.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements from the processed CD spectra.[6]

Visualizing the Workflow and Chemical Transformation

To better understand the experimental process and the underlying chemical modification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_comparison Comparative Analysis Native Native Protein Amidi_Prep Protein Amidination Native->Amidi_Prep Guanidination Reaction CD_Spec CD Spectropolarimeter Native->CD_Spec Amidinated Amidinated Protein Amidi_Prep->Amidinated Amidinated->CD_Spec Data_Acq Data Acquisition (190-260 nm) CD_Spec->Data_Acq Data_Proc Data Processing & Baseline Subtraction Data_Acq->Data_Proc Deconvolution Secondary Structure Estimation Data_Proc->Deconvolution Compare Compare Secondary Structure (%) Deconvolution->Compare

Experimental workflow for characterizing amidinated proteins by CD.

Chemical transformation of a lysine residue to homoarginine.

Alternative and Complementary Techniques

While CD spectroscopy is an excellent tool for examining global secondary structure, other techniques can provide complementary information for a more comprehensive characterization of amidinated proteins.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Confirms the extent and sites of amidination.High sensitivity and specificity.Provides limited information on protein conformation.
NMR Spectroscopy Provides high-resolution 3D structure and dynamics in solution.Atomic-level structural details.Limited to smaller proteins; requires larger sample amounts.
X-ray Crystallography Provides high-resolution 3D structure in the solid state.Atomic-level detail of the folded state.Requires protein crystallization, which can be challenging.
Fluorescence Spectroscopy Probes the local environment of aromatic residues (tertiary structure).Sensitive to changes in tertiary structure and protein folding.Provides information on local rather than global structure.

Conclusion

Circular dichroism is a valuable and accessible technique for assessing the structural consequences of protein amidination. By comparing the CD spectra of native and modified proteins, researchers can gain insights into how this post-translational modification influences the protein's secondary structure. When combined with other techniques like mass spectrometry and NMR, a comprehensive understanding of the structural and functional implications of amidination can be achieved, aiding in the rational design of protein-based therapeutics and the elucidation of biological pathways.

References

A Head-to-Head Battle for Primary Amine Specificity: Methyl Isobutyrimidate Hydrochloride vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selection of the appropriate chemical tool is paramount. This guide provides a comprehensive comparison of methyl isobutyrimidate hydrochloride, an imidoester-based reagent, with other commonly employed alternatives for the specific modification of primary amines. By examining reaction mechanisms, performance data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.

Primary amines, predominantly found on the N-terminus of proteins and the side chain of lysine residues, are frequent targets for covalent modification due to their high nucleophilicity and surface accessibility. This compound belongs to the class of imidoesters, which react with primary amines to form a positively charged amidine linkage. This charge retention can be a crucial advantage in preserving the native charge landscape of a protein. However, the landscape of amine-reactive chemistries is dominated by N-hydroxysuccinimide (NHS) esters, which form highly stable, uncharged amide bonds. This guide will delve into a direct comparison of these two approaches, alongside other notable alternatives, to provide a clear understanding of their respective strengths and weaknesses.

At a Glance: Performance Comparison of Amine-Reactive Chemistries

To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for this compound and its primary competitor, NHS esters.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Esters
Reactive Group ImidoesterN-Hydroxysuccinimide ester
Target Residue(s) Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Resulting Bond AmidineAmide
Bond Charge Positive (retains charge of the amine)Neutral
Optimal Reaction pH 8.0 - 10.0[1]7.2 - 8.5[1]
Bond Stability Reversible at high pHHighly stable and generally considered irreversible[2]
Primary Side Reaction Potential for side reactions at pH < 10[1]Hydrolysis of the ester group, which increases with pH[1]
Key Advantage Preserves the positive charge of the modified amine.Forms a highly stable, covalent bond.[2]
Key Disadvantage The resulting amidine bond can be reversible under certain conditions.The reaction is in competition with hydrolysis, which can reduce efficiency.[3]

Delving Deeper: Reaction Mechanisms and Specificity

The choice between this compound and other amine-reactive reagents often hinges on the desired properties of the final conjugate.

This compound: The Charge-Preserving Option

Methyl isobutyrimidate and other imidoesters react with primary amines through a nucleophilic attack on the imidoester carbon, leading to the formation of an amidine bond.[1] This reaction is most efficient at an alkaline pH, typically between 8 and 10, where the primary amine is deprotonated and thus more nucleophilic.[1] A significant characteristic of the resulting amidine is that it retains a positive charge at physiological pH, thereby mimicking the original protonated amine. This can be critical for maintaining the native conformation and function of a protein where charge interactions are important.

However, a notable drawback is the potential for the amidine bond to be reversible at high pH.[4] Furthermore, at a pH below 10, imidoesters can undergo side reactions, which may complicate the interpretation of results.[1]

N-Hydroxysuccinimide (NHS) Esters: The Gold Standard for Stability

NHS esters are the most widely used reagents for labeling primary amines on proteins and other biomolecules.[2][3] They react with primary amines via a nucleophilic acyl substitution to form a highly stable and essentially irreversible amide bond.[2] The optimal pH for this reaction is slightly alkaline, ranging from 7.2 to 8.5.[1] This pH range is generally favorable for maintaining the stability of most proteins.

The primary competing reaction for NHS esters is hydrolysis, where the ester reacts with water instead of the amine. The rate of hydrolysis increases with pH, which can lead to lower labeling efficiencies, particularly with low protein concentrations or prolonged reaction times.[1][3]

Experimental Protocols

The following protocols provide a general framework for the modification of primary amines using this compound and a standard NHS ester.

Protocol 1: Protein Modification with this compound

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Reaction Buffer: 0.1 M sodium borate buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration.

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add the Quenching Solution to stop the reaction.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester of the desired label (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the Quenching Solution to stop the reaction.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted label and byproducts.

Visualizing the Chemistries: Reaction Mechanisms and Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Reaction_Mechanisms cluster_imidoester Methyl Isobutyrimidate Reaction cluster_nhs NHS Ester Reaction Imidoester Methyl Isobutyrimidate Amidine Amidine Bond (Positively Charged) Imidoester->Amidine + R-NH2 (pH 8-10) PrimaryAmine_I Primary Amine (R-NH2) NHSEster NHS Ester Amide Amide Bond (Neutral) NHSEster->Amide + R-NH2 (pH 7.2-8.5) PrimaryAmine_N Primary Amine (R-NH2)

Figure 1: Comparison of reaction mechanisms for methyl isobutyrimidate and NHS esters with primary amines.

Experimental_Workflow start Start: Protein in Amine-Free Buffer reagent_prep Prepare Amine-Reactive Reagent Solution start->reagent_prep reaction Incubate Protein with Reagent (Specific pH) reagent_prep->reaction quench Quench Reaction reaction->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate purify->analyze

Figure 2: General experimental workflow for primary amine modification.

Selectivity and Potential Side Reactions

While both imidoesters and NHS esters are generally selective for primary amines, the specifics of their reactivity profiles are important considerations.

  • N-terminus vs. Lysine: The pKa of the N-terminal α-amine is typically lower (around 6-8) than that of the ε-amine of lysine (around 10).[5] This difference can be exploited to achieve a degree of N-terminal selectivity by carefully controlling the reaction pH.[5] For both classes of reagents, reactions at a lower pH within their optimal range will favor modification of the more nucleophilic N-terminus.

  • Reactivity with Other Residues: While highly selective for primary amines, NHS esters have been reported to show some reactivity towards other nucleophilic amino acid side chains such as tyrosine, serine, and histidine under certain conditions. For this compound, while the primary target is the primary amine, the potential for side reactions with other nucleophiles, particularly at non-optimal pH, should be considered. Specific data on the reactivity of methyl isobutyrimidate with residues like cysteine, tyrosine, serine, and histidine is limited, but it is a factor to be aware of, especially when a high degree of specificity is required.

Conclusion: Making the Right Choice

The selection of an amine-reactive chemistry is a critical decision in the design of bioconjugation experiments. This compound, and imidoesters in general, offer the unique advantage of preserving the positive charge of the modified amine, which can be crucial for maintaining protein structure and function. However, the potential for the resulting amidine bond to be reversible under certain conditions is a significant consideration.

N-hydroxysuccinimide (NHS) esters remain the more robust and widely applicable choice due to their high reactivity and the exceptional stability of the resulting amide bond.[2] While the competing hydrolysis reaction requires careful management of reaction conditions, the reliability and permanence of the amide linkage make NHS esters the preferred reagent for a majority of applications.

Ultimately, the choice between this compound and an NHS ester will depend on the specific requirements of the experiment. If charge preservation is critical and a degree of reversibility is acceptable or even desired, methyl isobutyrimidate is a valuable tool. For applications demanding a highly stable and irreversible linkage, NHS esters are the proven and reliable standard. Researchers should carefully consider the properties of their target molecule and the goals of their study to select the optimal reagent for their needs.

References

Assessing the Degree of Protein Modification by Imidoesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the extent of protein modification by imidoesters is critical for understanding protein structure, function, and interactions. Imidoesters are a class of reagents that primarily react with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This guide provides a comprehensive comparison of various analytical techniques used to assess the degree of this modification, offering insights into their principles, performance, and experimental protocols.

Comparison of Quantitative Methods

The selection of an appropriate method for quantifying protein modification depends on several factors, including the required sensitivity, the nature of the protein sample, the availability of specialized equipment, and the desired level of detail. The following table summarizes the key quantitative parameters of the most common methods.

MethodPrincipleTypical Detection RangeThroughputKey AdvantagesKey Disadvantages
TNBSA Assay Colorimetric2-200 µg/mL (protein)HighSimple, rapid, and does not require specialized equipment.[1][2]Can be interfered with by amine-containing buffers (e.g., Tris, glycine).[1][2] The reagent is light-sensitive and the reaction may require heating.[1]
Ninhydrin Assay Colorimetric0.1-3 µg (amino acid)HighReacts with all primary amino acids, providing a measure of total free amines.[3][4]Requires protein hydrolysis to measure total amino groups, which is time-consuming.[3] Can be interfered with by ammonia.[1]
OPA Assay Fluorometric0.1-50 µg/mL (protein)HighHighly sensitive and rapid.[5] Compatible with many common buffers and detergents.[6]The fluorescent product can be unstable.[7] Does not react with secondary amines or blocked primary amines.[6]
Mass Spectrometry (MALDI-TOF) Mass-to-charge ratioPicomole to femtomoleModerate to HighProvides detailed information on the sites and extent of modification.[8][9][10] High sensitivity and mass accuracy.[9]Requires specialized and expensive instrumentation. Data analysis can be complex.
Amino Acid Analysis (AAA) Chromatographic separation and quantificationPicomoleLowConsidered a "gold standard" for accurate protein quantification and amino acid composition analysis.[7]Requires complete protein hydrolysis and specialized equipment. It is a time-consuming method.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is important to note that optimization of these protocols may be necessary depending on the specific protein and imidoester used.

Trinitrobenzene Sulfonic Acid (TNBSA) Assay

This spectrophotometric assay quantifies the primary amines remaining after modification.

Materials:

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • TNBSA Reagent: 0.01% (w/v) 2,4,6-trinitrobenzene sulfonic acid in Reaction Buffer (prepare fresh)

  • Quenching Solution: 10% (w/v) SDS

  • Acidification Solution: 1 N HCl

  • Standard: A solution of the unmodified protein of known concentration.

Procedure:

  • Prepare a standard curve using the unmodified protein at concentrations ranging from 20-200 µg/mL in the Reaction Buffer.

  • Prepare the modified protein sample at a similar concentration in the Reaction Buffer.

  • To 0.5 mL of each standard and sample, add 0.25 mL of the TNBSA Reagent. Mix well.

  • Incubate the reactions at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

  • Measure the absorbance at 335 nm.[1][2]

  • Calculate the concentration of remaining primary amines in the modified sample by comparing its absorbance to the standard curve. The degree of modification is calculated as the percentage decrease in primary amines compared to the unmodified protein.

Ninhydrin Assay

This colorimetric method determines the total primary amino groups after protein hydrolysis.

Materials:

  • Hydrolysis Reagent: 6 N HCl

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of a 1:1 mixture of acetone and butanol.

  • Diluent: Equal volumes of water and n-propanol.[3]

  • Standard: A solution of a known amino acid (e.g., leucine) or the unmodified protein.

Procedure:

  • Place a known amount of the modified and unmodified protein into separate hydrolysis tubes.

  • Add 6 N HCl to each tube, seal under vacuum, and heat at 110°C for 24 hours.

  • After hydrolysis, cool the tubes and neutralize the acid with NaOH.

  • Prepare a standard curve with the amino acid or hydrolyzed unmodified protein.

  • To 1 mL of each hydrolyzed sample and standard, add 1 mL of the Ninhydrin Reagent.

  • Heat the tubes in a boiling water bath for 15-20 minutes.[3]

  • Cool the tubes and add 5 mL of the diluent.

  • Measure the absorbance at 570 nm.[3][4]

  • Determine the concentration of amino groups in the modified sample and compare it to the unmodified sample to calculate the degree of modification.

o-Phthalaldehyde (OPA) Assay

This is a highly sensitive fluorescence-based assay for the quantification of primary amines.

Materials:

  • OPA Reagent: A solution containing o-phthalaldehyde and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH 9-11.5).[7] Commercial kits are readily available.

  • Standard: A solution of the unmodified protein of known concentration.

Procedure:

  • Prepare a standard curve using the unmodified protein at concentrations ranging from 0.1-50 µg/mL.

  • Prepare the modified protein sample in the same buffer as the standards.

  • In a 96-well black microplate, add a small volume of each standard and sample (e.g., 20 µL).

  • Add the OPA reagent to each well (e.g., 200 µL) and mix.

  • Incubate at room temperature for a short period (typically 1-5 minutes), protected from light.

  • Measure the fluorescence with excitation at 330-390 nm and emission at 436-475 nm.[7]

  • Calculate the degree of modification by comparing the fluorescence of the modified sample to the standard curve of the unmodified protein.

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the mass shift caused by the imidoester modification.

Procedure:

  • Sample Preparation:

    • Desalt the unmodified and modified protein samples using a suitable method (e.g., dialysis or zip-tipping) to remove interfering salts and buffers.

    • Mix the protein sample with a MALDI matrix solution (e.g., sinapinic acid for larger proteins) in a 1:1 ratio.

    • Spot the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals.[8]

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the intact proteins.

  • Data Analysis:

    • Compare the mass spectrum of the modified protein to that of the unmodified protein.

    • The addition of each imidoester molecule will result in a specific mass increase.

    • The number of modifications can be determined by the mass difference between the peaks in the modified and unmodified spectra. The degree of modification can be estimated from the relative intensities of the peaks corresponding to different modification states.

Amino Acid Analysis (AAA)

This method quantifies the reduction in the number of lysine residues after modification.

Procedure:

  • Protein Hydrolysis:

    • Accurately quantify the protein concentration of both the unmodified and modified samples.

    • Hydrolyze a known amount of each protein sample in 6 N HCl at 110°C for 24 hours in sealed, evacuated tubes.[3]

  • Amino Acid Separation and Quantification:

    • Analyze the amino acid composition of the hydrolysates using an amino acid analyzer. This typically involves ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) or pre-column derivatization followed by reverse-phase HPLC.[11]

  • Data Analysis:

    • Quantify the amount of each amino acid in both the unmodified and modified samples.

    • The degree of modification is determined by the percentage decrease in the amount of lysine in the modified sample compared to the unmodified sample.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the different methods described.

TNBSA_Assay_Workflow cluster_prep Sample Preparation cluster_reaction TNBSA Reaction cluster_measurement Measurement cluster_analysis Data Analysis Unmodified Protein Unmodified Protein Add TNBSA Reagent Add TNBSA Reagent Unmodified Protein->Add TNBSA Reagent Modified Protein Modified Protein Modified Protein->Add TNBSA Reagent Incubate 37°C Incubate 37°C Add TNBSA Reagent->Incubate 37°C Stop Reaction Stop Reaction Incubate 37°C->Stop Reaction Measure Absorbance @ 335nm Measure Absorbance @ 335nm Stop Reaction->Measure Absorbance @ 335nm Calculate % Modification Calculate % Modification Measure Absorbance @ 335nm->Calculate % Modification

TNBSA Assay Experimental Workflow

Ninhydrin_Assay_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_reaction Ninhydrin Reaction cluster_measurement Measurement cluster_analysis Data Analysis Protein Sample Protein Sample Acid Hydrolysis (6N HCl, 110°C) Acid Hydrolysis (6N HCl, 110°C) Protein Sample->Acid Hydrolysis (6N HCl, 110°C) Neutralization Neutralization Acid Hydrolysis (6N HCl, 110°C)->Neutralization Add Ninhydrin Reagent Add Ninhydrin Reagent Neutralization->Add Ninhydrin Reagent Boil Boil Add Ninhydrin Reagent->Boil Measure Absorbance @ 570nm Measure Absorbance @ 570nm Boil->Measure Absorbance @ 570nm Compare to Unmodified Compare to Unmodified Measure Absorbance @ 570nm->Compare to Unmodified

Ninhydrin Assay Experimental Workflow

OPA_Assay_Workflow cluster_prep Sample Preparation cluster_reaction OPA Reaction cluster_measurement Measurement cluster_analysis Data Analysis Protein Sample in Microplate Protein Sample in Microplate Add OPA Reagent Add OPA Reagent Protein Sample in Microplate->Add OPA Reagent Incubate (RT) Incubate (RT) Add OPA Reagent->Incubate (RT) Measure Fluorescence Measure Fluorescence Incubate (RT)->Measure Fluorescence Calculate % Modification Calculate % Modification Measure Fluorescence->Calculate % Modification

OPA Assay Experimental Workflow

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Desalt Protein Sample Desalt Protein Sample Mix with Matrix Mix with Matrix Desalt Protein Sample->Mix with Matrix Spot on Target Plate Spot on Target Plate Mix with Matrix->Spot on Target Plate MALDI-TOF MS MALDI-TOF MS Spot on Target Plate->MALDI-TOF MS Analyze Mass Spectrum Analyze Mass Spectrum MALDI-TOF MS->Analyze Mass Spectrum Determine Mass Shift Determine Mass Shift Analyze Mass Spectrum->Determine Mass Shift

MALDI-TOF Analysis Workflow

AAA_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Amino Acid Analysis cluster_data Data Interpretation Protein Sample Protein Sample Acid Hydrolysis Acid Hydrolysis Protein Sample->Acid Hydrolysis Chromatographic Separation Chromatographic Separation Acid Hydrolysis->Chromatographic Separation Quantification Quantification Chromatographic Separation->Quantification Quantify Lysine Reduction Quantify Lysine Reduction Quantification->Quantify Lysine Reduction

Amino Acid Analysis Workflow

Conclusion

The choice of method to assess the degree of protein modification by imidoesters depends on a balance of factors including sensitivity, throughput, cost, and the level of detail required. For rapid and high-throughput screening, colorimetric and fluorometric assays such as TNBSA and OPA are suitable choices. For detailed characterization of modification sites and stoichiometry, mass spectrometry is the most powerful technique. Amino acid analysis serves as a valuable, albeit labor-intensive, reference method for accurate quantification. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to achieve their experimental goals.

References

Safety Operating Guide

Proper Disposal of Methyl Isobutyrimidate Hydrochloride: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling and disposing of methyl isobutyrimidate hydrochloride. Due to the limited availability of a specific Safety Data Sheet (SDS) in the public domain for this compound, this guide provides general best practices based on similar chemical structures and regulatory guidelines. However, it is imperative to obtain the official SDS from the manufacturer or supplier for definitive and compliant disposal procedures. Using disposal methods intended for other chemicals, such as methyl isobutyrate, is not recommended and could be hazardous.

Immediate Safety and Handling Precautions

Before proceeding with any disposal plan, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The exact requirements will be specified in the compound's SDS, but generally include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Guidance

The proper disposal of chemical waste is governed by local, state, and federal regulations. The following steps provide a general framework but must be adapted to comply with the specific requirements of your institution and jurisdiction.

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound will provide specific instructions for its disposal. If you do not have the SDS, contact the manufacturer or supplier to obtain a copy.

  • Waste Identification and Classification: Based on the information in the SDS and local regulations, determine if the this compound waste is classified as hazardous. Given its likely properties as a flammable liquid and potential irritant, it will almost certainly be considered hazardous waste.[1][2]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

    • Keep the container securely closed when not in use.[1][2][3][4]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1][2][3][4]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.

    • Provide them with a copy of the SDS and any other relevant information about the waste. Disposal must be carried out at an approved waste disposal plant.[1][2][3]

Spill and Leak Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: As the compound is likely flammable, eliminate all sources of ignition in the vicinity.[1][2][4]

  • Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data Summary

Without a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The table below is a template that should be populated with information from the official SDS once obtained.

ParameterValueSource
pH for NeutralizationTo be determined from SDSManufacturer's SDS
Concentration LimitsTo be determined from SDSManufacturer's SDS
Recommended Quenching AgentTo be determined from SDSManufacturer's SDS
Incompatible MaterialsLikely strong oxidizing agents, acids, basesGeneral Chemical Knowledge & SDS

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl Isobutyrimidate Hydrochloride Waste sds Obtain and Review Safety Data Sheet (SDS) start->sds classify Classify Waste as Hazardous (per SDS & local regulations) sds->classify segregate Segregate from Other Chemical Waste classify->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in a Designated, Secure, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Pickup and Disposal at an Approved Facility contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize obtaining the SDS from the manufacturer and consulting with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

References

Personal protective equipment for handling Methyl isobutyrimidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A specific Safety Data Sheet (SDS) for Methyl isobutyrimidate hydrochloride was not publicly available at the time of this writing. The following guidance is based on general laboratory safety principles for handling potentially hazardous chemicals. It is imperative to obtain the specific SDS from the manufacturer or supplier for comprehensive safety, handling, and disposal information before working with this substance. One vendor has classified this material as hazardous for shipping purposes.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of any chemical begins with a thorough understanding of its potential hazards and the implementation of appropriate safety measures. For a substance like this compound, where detailed public information is scarce, a cautious approach is paramount.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.

Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound, based on standard laboratory practice for hazardous materials.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.Protects against accidental splashes that could cause serious eye damage.
Skin Protection Wear a flame-retardant and chemical-resistant lab coat. Ensure gloves are compatible with the chemical. Nitrile gloves are a common starting point, but the specific glove material should be confirmed against the SDS.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection If not handled in a fume hood, a NIOSH-approved respirator appropriate for the potential airborne concentration and chemical properties should be used.Prevents inhalation of any dust or vapors, which could be harmful.
Foot Protection Closed-toe shoes are required.Protects feet from spills.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is crucial for maintaining a safe environment.

Handling and Storage:

  • Read and understand the supplier's SDS before use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials. The specific incompatibilities should be listed in the SDS.

Spill Management: In the event of a spill, evacuate the immediate area. For a small spill, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent), must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Emergency Procedures: First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

The following diagrams illustrate the general workflow for safely handling hazardous chemicals and the decision-making process in an emergency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal obtain_sds Obtain & Review SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe prepare_work_area Prepare Work Area don_ppe->prepare_work_area weigh_transfer Weigh & Transfer in Fume Hood prepare_work_area->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment decontaminate Decontaminate Glassware & Surfaces perform_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

A generalized workflow for the safe handling of hazardous laboratory chemicals.

EmergencyResponse exposure Exposure Incident Occurs assess_safety Assess Immediate Safety (Fire, Spill, etc.) exposure->assess_safety evacuate Evacuate Area assess_safety->evacuate Immediate Danger provide_first_aid Provide First Aid (If safe to do so) assess_safety->provide_first_aid No Immediate Danger alert_supervisor Alert Supervisor & Emergency Services evacuate->alert_supervisor consult_sds Consult SDS for Specifics alert_supervisor->consult_sds provide_first_aid->alert_supervisor seek_medical_attention Seek Professional Medical Attention provide_first_aid->seek_medical_attention consult_sds->seek_medical_attention

A decision-making flowchart for responding to a chemical exposure incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isobutyrimidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl isobutyrimidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.